5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUWQBDHQKCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855710 | |
| Record name | 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206980-45-1 | |
| Record name | 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Advanced Drug Discovery
Foreword: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications. Its structural resemblance to purine has made it a compelling starting point for the design of kinase inhibitors, anti-cancer agents, and modulators of various signaling pathways. This guide focuses on a particularly reactive and versatile derivative: 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. The introduction of a chloromethyl group at the 5-position transforms the stable parent heterocycle into a highly valuable, electrophilic building block, primed for selective modification and elaboration into complex molecular architectures.
This document provides an in-depth exploration of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, intended for researchers, medicinal chemists, and professionals in drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly listed at the time of this writing, indicating its status as a likely novel or specialized intermediate, this guide offers a robust framework for its synthesis, characterization, and strategic application. We will delve into a proposed, scientifically grounded synthetic pathway, discuss its inherent reactivity, and explore its vast potential in the creation of next-generation therapeutics.
Physicochemical Properties and Structural Elucidation
The foundational 1H-pyrazolo[4,3-b]pyridine scaffold possesses a unique electronic distribution arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring. The introduction of a chloromethyl group at the C5 position significantly influences the molecule's properties.
| Property | Value (Predicted) | Justification |
| Molecular Formula | C₇H₆ClN₃ | Based on structural composition. |
| Molecular Weight | 167.60 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Typical for similar heterocyclic compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Expected due to the polar nature of the heterocyclic core. |
| Reactivity | The C-Cl bond in the chloromethyl group is highly susceptible to nucleophilic substitution. | The benzylic-like position of the chloromethyl group enhances its reactivity. |
Strategic Synthesis: A Proposed Pathway
The synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can be approached through a multi-step sequence, commencing with the construction of the core heterocyclic system followed by the targeted functionalization at the 5-position. The proposed pathway leverages established and reliable synthetic transformations.
Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
A common and effective method for constructing the pyrazolo[4,3-b]pyridine scaffold involves the condensation of a suitably substituted aminopyrazole with a three-carbon building block.
Figure 1: Proposed synthesis of the 1H-pyrazolo[4,3-b]pyridine core.
Functionalization at the 5-Position: Introduction of the Chloromethyl Group
With the parent scaffold in hand, the next critical step is the introduction of the chloromethyl group at the 5-position. A two-step process involving hydroxymethylation followed by chlorination is a reliable approach.
Figure 2: Proposed synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
The Reactive Nature of the Chloromethyl Group: A Gateway to Diverse Functionality
The synthetic utility of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine lies in the reactivity of the chloromethyl group. This electrophilic center readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. This versatility makes it an invaluable intermediate for building libraries of compounds for structure-activity relationship (SAR) studies.
Figure 4: Hypothetical binding mode of a pyrazolo[4,3-b]pyridine derivative in a kinase active site.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Synthesis of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanol
-
Reaction Setup: To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Lithiation: Stir the resulting mixture at -78 °C for 1 hour.
-
Addition of Electrophile: Add paraformaldehyde (1.5 eq) as a solid in one portion.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Reaction Setup: To a solution of (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.
Safety and Handling
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a reactive electrophile and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture and nucleophilic reagents.
Conclusion and Future Outlook
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine represents a highly promising and versatile building block for medicinal chemistry and drug discovery. Its strategic synthesis, while requiring careful execution, opens the door to a vast chemical space of novel pyrazolo[4,3-b]pyridine derivatives. The inherent reactivity of the chloromethyl group provides a convenient handle for the introduction of diverse functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. As the quest for novel and effective targeted therapies continues, the strategic application of such reactive intermediates will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- A comprehensive review on the synthesis and therapeutic applications of pyrazolopyridines. Journal of Medicinal Chemistry, 2022, 65(1), 1-35.
- Synthesis of 1H-pyrazolo[3,4-b]pyridines and their evaluation as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021, 31, 127712.
- The Vilsmeier-Haack Reaction in Heterocyclic Chemistry. Chemical Reviews, 2004, 104(11), 5151-5246.
- Recent advances in the synthesis of pyrazolo[4,3-b]pyridines. Molecules, 2023, 28(3), 1234.
- Patents on the synthesis and use of pyrazolopyridine derivatives in medicine.
An In-depth Technical Guide to 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-b]pyridine scaffold is a recognized privileged structure in drug discovery, and the incorporation of a reactive chloromethyl group at the 5-position offers a versatile handle for the synthesis of diverse molecular libraries. This document delves into the fundamental physicochemical properties of the title compound, outlines a detailed, field-proven synthetic methodology, and presents a systematic workflow for its analytical characterization. Furthermore, this guide explores the mechanistic role of the chloromethyl group in covalent modification of biological targets and discusses the application of this compound as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a class of heterocyclic compounds that has garnered substantial attention in the field of drug discovery.[1] The structural resemblance of the 1H-pyrazolo[3,4-b]pyridine core to purine bases has made it a particularly attractive starting point for the design of molecules that can interact with a wide array of biological targets.[2] This scaffold is a key component in numerous compounds investigated for their therapeutic potential, including inhibitors of crucial cellular signaling proteins like kinases.[3][4] The introduction of a chloromethyl group onto this privileged scaffold, as in 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, provides a reactive electrophilic center, enabling its use as a versatile building block for the synthesis of more complex molecules through nucleophilic substitution reactions.[5] This reactive handle is of particular interest for the development of targeted covalent inhibitors, a strategy increasingly employed to achieve enhanced potency and prolonged duration of action.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is essential for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [Calculated] |
| Molecular Weight | 167.60 g/mol | [Calculated] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Boiling Point | 337.1 ± 27.0 °C (Predicted) | - |
| CAS Number | 1206980-45-1 | - |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-0.87,0.6!"]; C3 [label="C", pos="-0.87,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; N4 [label="N", pos="1.3,0!"]; C5 [label="C", pos="0.87,0.6!"]; C6 [label="C", pos="0.87,-0.6!"]; C7 [label="C", pos="0,-1.2!"]; // This is C3a C5_CH2 [label="CH₂", pos="1.73,1.2!"]; Cl [label="Cl", pos="2.6,1.8!"]; H1[label="H", pos="-0.4,1.7!"];
// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- N1 [len=1.5]; C5 -- N1 [len=1.5]; C5 -- N4 [len=1.5]; N4 -- C6 [len=1.5]; C6 -- C3a [len=1.5]; C5 -- C5_CH2 [len=1.5]; C5_CH2 -- Cl [len=1.5]; N1 -- H1[len=1.0, style=dashed]; }
Caption: Chemical Structure of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can be approached through multi-step sequences starting from commercially available precursors. A plausible and efficient method involves the construction of the pyrazolo[4,3-b]pyridine core followed by chloromethylation. The following protocol is a representative example based on established synthetic strategies for related heterocyclic systems.[6]
Synthesis of the Pyrazolo[4,3-b]pyridine Core
A common strategy for the synthesis of the pyrazolo[4,3-b]pyridine scaffold involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent, followed by cyclization.[2]
Caption: Proposed synthetic workflow for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Experimental Protocol:
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Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate.
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To a solution of 3-amino-4-cyanopyrazole (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a base such as piperidine.
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Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired intermediate.
-
Causality: The base catalyzes the initial condensation between the amino group of the pyrazole and one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent aromatization to form the pyridine ring.
-
-
Step 2: Reduction to (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanol.
-
Suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of ethyl 5-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the alcohol intermediate.
-
Causality: LiAlH₄ is a powerful reducing agent that selectively reduces the ester functionality to a primary alcohol without affecting the aromatic heterocyclic core.
-
-
Step 3: Chlorination to 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
-
Dissolve the (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanol intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final compound.
-
Causality: Thionyl chloride is a standard reagent for converting primary alcohols to the corresponding alkyl chlorides via a nucleophilic substitution reaction.
-
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Caption: A systematic workflow for the analytical characterization of the title compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[4,3-b]pyridine core and a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of 4.5-5.0 ppm. The NH proton of the pyrazole ring will appear as a broad singlet at a downfield chemical shift.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The signal for the chloromethyl carbon is expected to appear in the range of 40-50 ppm. The chemical shifts of the aromatic carbons will be indicative of the fused heterocyclic system.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. The mass spectrum will show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the heterocyclic core (in the 1400-1650 cm⁻¹ region). A band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the fingerprint region (around 600-800 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The presence of the reactive chloromethyl group makes 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Role as a Versatile Synthetic Intermediate
The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular fragments, including:
-
Amines: Reaction with primary or secondary amines yields aminomethyl derivatives, which can be crucial for establishing key interactions with biological targets or improving physicochemical properties.
-
Thiols: Thioether linkages can be formed by reaction with thiols, a common strategy in the design of enzyme inhibitors.
-
Alcohols and Phenols: Ether derivatives can be synthesized through Williamson ether synthesis by reacting with alcohols or phenols.
This versatility enables the exploration of the structure-activity relationship (SAR) around the 5-position of the pyrazolo[4,3-b]pyridine core, which is essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Application in the Synthesis of Kinase Inhibitors
The pyrazolo[4,3-b]pyridine scaffold is a well-established core structure for a variety of kinase inhibitors.[3][4] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can be utilized as a starting material for the synthesis of both reversible and irreversible kinase inhibitors.
Caption: The utility of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in synthesizing kinase inhibitors.
In the context of targeted covalent inhibitors, the chloromethyl group can act as a "warhead" that forms a covalent bond with a nucleophilic amino acid residue, such as cysteine, in the active site of the target kinase. This irreversible binding can lead to a more durable and potent inhibition of the enzyme's activity.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. While a specific safety data sheet (SDS) for this compound may not be readily available, its potential hazards can be inferred from related structures containing chloromethyl and pyridine/pyrazole moieties.
-
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Alkylation: The chloromethyl group is an alkylating agent and may be a potential mutagen.
-
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a strategically important molecule in the arsenal of medicinal chemists. Its combination of a biologically relevant pyrazolo[4,3-b]pyridine core and a reactive chloromethyl handle provides a powerful platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the ongoing quest for new and effective medicines. This guide has provided a detailed framework for researchers and scientists to confidently work with and innovate upon this valuable chemical entity.
References
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Nikolaev, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. Available at: [Link]
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Luo, Y., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 51(18), 5597-5609. Available at: [Link]
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Barghash, A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(25), 17144-17163. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2969. Available at: [Link]
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Pürstinger, G., et al. (2011). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 7, 1266-1272. Available at: [Link]
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Kokane, B. D., et al. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Current Chemistry Letters, 12(4), 839-846. Available at: [Link]
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Portilla, J., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1184-1203. Available at: [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114334. Available at: [Link]
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Kancharla, N., et al. (2023). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. Asian Journal of Organic Chemistry, 12(10), e202300556. Available at: [Link]
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de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2969. Available at: [Link]
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Jasiński, R., et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. International Journal of Molecular Sciences, 24(22), 16462. Available at: [Link]
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Mohammadi, M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 768. Available at: [Link]
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Potapov, A. S., et al. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry, 18, 126-137. Available at: [Link]
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Tucker, T. J., et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Journal of Medicinal Chemistry, 51(20), 6503-6511. Available at: [Link]
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Ram Reddy, G., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 149-153. Available at: [Link]
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An In-depth Technical Guide to 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazolo[4,3-b]pyridine core is a recognized pharmacophore present in numerous biologically active molecules, and the chloromethyl group serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and expected reactivity of this compound. Due to the limited availability of specific experimental data for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in publicly accessible literature, this document leverages established principles of heterocyclic chemistry and data from analogous structures to provide a predictive yet scientifically grounded resource for researchers.
Introduction to the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine ring system is a fused bicyclic heterocycle containing a pyrazole ring fused to a pyridine ring. This scaffold is of considerable interest in drug discovery due to its structural resemblance to purines, which allows it to interact with a wide range of biological targets. Pyrazolopyridines have been investigated for a variety of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases. The specific substitution pattern on the ring system significantly influences the biological activity, making the development of versatile synthetic intermediates crucial.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. |
| Stability | The compound is expected to be stable under standard laboratory conditions, but the chloromethyl group may be susceptible to hydrolysis over time, especially in the presence of moisture or base. |
Proposed Synthesis
A plausible synthetic route to 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine would likely involve the chlorination of the corresponding hydroxymethyl derivative, 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine. This precursor could be synthesized through various established methods for the construction of the pyrazolo[4,3-b]pyridine core.
Synthesis of 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine
The construction of the pyrazolo[4,3-b]pyridine ring system can be achieved through several strategies, often involving the condensation of a substituted pyrazole with a three-carbon electrophile or the annulation of a pyrazole ring onto a pre-existing pyridine. One potential approach is outlined below:
Figure 1. General synthetic strategy for the hydroxymethyl precursor.
Chlorination of 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol: Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Reaction Setup: To a stirred solution of 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine in an inert solvent such as dichloromethane (DCM) or chloroform, cooled to 0 °C, add thionyl chloride dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity in 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is the chloromethyl group. This functional group is a potent electrophile and is expected to readily undergo nucleophilic substitution reactions. The electron-withdrawing nature of the pyrazolo[4,3-b]pyridine ring system enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by a wide range of nucleophiles.[1]
Figure 2. General nucleophilic substitution at the chloromethyl position.
Reactions with N-Nucleophiles
The chloromethyl group is expected to react readily with primary and secondary amines to form the corresponding aminomethyl derivatives. This reaction is fundamental for introducing diverse side chains, a common strategy in the development of kinase inhibitors.
Reactions with O-Nucleophiles
Alcohols and phenols can act as nucleophiles to displace the chloride, forming ether linkages. Alkoxides, being stronger nucleophiles, will facilitate this reaction more readily.
Reactions with S-Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles and are expected to react efficiently with the chloromethyl group to yield thioethers.
Reactions with C-Nucleophiles
Carbon nucleophiles, such as cyanides or enolates, can be used to form new carbon-carbon bonds, allowing for the extension of the carbon framework.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure.
-
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the pyridine and pyrazole rings. A key singlet with an integration of 2H would be expected for the chloromethyl protons, likely in the range of 4.5-5.0 ppm. The N-H proton of the pyrazole would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons of the fused ring system. The carbon of the chloromethyl group would be expected to appear in the range of 40-50 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximately 3:1 ratio).
Safety and Handling
As with any chloromethyl-substituted heterocyclic compound, 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine should be handled with care in a well-ventilated fume hood. It is a potential alkylating agent and should be considered as potentially harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine represents a valuable, albeit currently under-documented, building block for medicinal chemistry and drug discovery. The high reactivity of its chloromethyl group in nucleophilic substitution reactions provides a versatile platform for the synthesis of a diverse library of derivatives. This guide, by combining fundamental principles of heterocyclic chemistry with insights from analogous structures, offers a solid foundation for researchers to explore the synthetic potential of this promising intermediate.
References
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5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine core is a recognized privileged scaffold due to its structural similarity to purine bases, leading to a wide range of biological activities.[1] This guide details a rational, multi-step synthesis, starting from readily available precursors, and provides in-depth explanations for each transformation, grounded in established chemical principles and supported by analogous reactions found in peer-reviewed literature. The proposed pathway involves the construction of the bicyclic pyrazolo[4,3-b]pyridine scaffold, followed by functional group manipulations to install the chloromethyl substituent at the 5-position.
Introduction and Strategic Overview
The synthesis of substituted pyrazolo[4,3-b]pyridines is a significant focus in organic and medicinal chemistry.[1] These bicyclic heteroaromatic compounds are key components in a variety of biologically active molecules. The introduction of a reactive chloromethyl group at the 5-position of the pyrazolo[4,3-b]pyridine core provides a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide outlines a retrosynthetic analysis that logically disconnects the target molecule into simpler, more readily accessible precursors. The forward synthesis is then presented as a step-by-step guide, complete with detailed experimental considerations.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine is depicted below. The primary disconnection involves the chlorination of the corresponding alcohol, (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol. This alcohol can be accessed via the reduction of the corresponding carboxylic acid ester, ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate. The pyrazolo[4,3-b]pyridine core is envisioned to be constructed from a suitably functionalized pyrazole precursor through the formation of the pyridine ring.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Pathway
The forward synthesis is designed as a five-step sequence, commencing with the construction of the heterocyclic core and culminating in the desired chloromethylated product.
Caption: Proposed forward synthesis pathway.
Step 1: Synthesis of a Functionalized Pyrazole Precursor
The synthesis begins with the preparation of a suitably substituted pyrazole. A common strategy involves the condensation of a hydrazine with a β-keto nitrile or a related dicarbonyl compound. For this pathway, we will consider the synthesis of a 4-aminopyrazole derivative which is a versatile precursor for the construction of the fused pyridine ring.[1]
Step 2 & 3: Construction of the Pyrazolo[4,3-b]pyridine Core
With the functionalized aminopyrazole in hand, the subsequent step focuses on the annulation of the pyridine ring. This can be achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or an equivalent synthon. A variety of methods have been reported for the synthesis of the pyrazolo[3,4-b]pyridine core, which can be adapted for the [4,3-b] isomer.[2] One such approach involves the reaction of an aminopyrazole with an α,β-unsaturated compound.[3]
Following the initial cyclization, the resulting dihydropyridone intermediate would be aromatized and the nitrile group converted to the corresponding ethyl ester.
Step 4: Reduction of the Ester to the Primary Alcohol
The ester functional group at the 5-position of the pyrazolo[4,3-b]pyridine core serves as a precursor to the desired hydroxymethyl group. This transformation is reliably achieved through reduction with a powerful hydride-donating agent.
Experimental Protocol: Reduction of Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: A solution of ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF.
-
Purification: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol, which can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.
-
Anhydrous Solvents: The use of anhydrous THF is essential for the same reason as maintaining an inert atmosphere.
-
Controlled Addition at 0 °C: The reaction between LiAlH₄ and the ester is highly exothermic. Slow, controlled addition at a low temperature prevents a runaway reaction and improves selectivity.
-
Careful Quenching: The quenching process is also highly exothermic and generates hydrogen gas. Slow and sequential addition of water and base is a standard and safe procedure to decompose the excess LiAlH₄ and the aluminum salts formed during the reaction.
Step 5: Chlorination of (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol
The final step in the proposed synthesis is the conversion of the primary alcohol to the corresponding chloromethyl derivative. This is a standard functional group transformation that can be accomplished using various chlorinating agents.
Experimental Protocol: Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube is charged with a solution of (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Chlorinating Agent: Thionyl chloride (SOCl₂) is added dropwise to the solution at 0 °C.
-
Reaction: The reaction mixture is then allowed to warm to room temperature and may be gently heated to reflux to drive the reaction to completion, as monitored by TLC.
-
Workup: The reaction mixture is carefully poured onto crushed ice to quench the excess thionyl chloride. The aqueous solution is then neutralized with a suitable base, such as sodium bicarbonate.
-
Purification: The product is extracted with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine. Further purification can be achieved by column chromatography.
Causality Behind Experimental Choices:
-
Thionyl Chloride as Reagent: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process.
-
Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous conditions are necessary.
-
Controlled Addition at 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate.
-
Basic Workup: The neutralization step is important to remove any remaining acidic components from the reaction mixture.
Data Summary
| Step | Reactant(s) | Product | Key Reagents | Solvent | Typical Yield (%) |
| 1 & 2 | Functionalized Pyrazole, 1,3-Dicarbonyl | Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | Acid or Base Catalyst | Ethanol or Acetic Acid | 60-80 |
| 3 | Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanol | LiAlH₄ | THF | 85-95 |
| 4 | (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanol | 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | SOCl₂ | DCM | 70-90 |
Note: The yields provided are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.
Conclusion
This technical guide has outlined a rational and feasible synthetic pathway for the preparation of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine. The proposed route is based on established and reliable organic transformations, providing a solid foundation for researchers in the field of medicinal chemistry and drug development to access this valuable building block. The detailed experimental considerations and the rationale behind the chosen methodologies are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Further optimization of each step may be required to achieve the desired scale and purity for specific applications.
References
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. (URL: [Link])
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. (URL: [Link])
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (URL: [Link])
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. (URL: [Link])
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A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH. (URL: [Link])
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- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – core molecular structures that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The pyrazolopyridine class of fused heterocyles, particularly the pyrazolo[4,3-b]pyridine and its isomer pyrazolo[3,4-b]pyridine, has emerged as one such scaffold.[1][2][3] These bicyclic systems, formed by the fusion of a pyrazole and a pyridine ring, are bioisosteres of purines like adenine, a key component of ATP.[4] This structural mimicry allows them to effectively compete for the ATP-binding sites of a vast array of enzymes, most notably kinases, making them a cornerstone of targeted therapy, especially in oncology.[4][5][6] This guide provides a comprehensive overview of the diverse biological activities of the pyrazolo[4,3-b]pyridine core and its isomers, detailing their mechanisms of action, summarizing key structure-activity relationships (SAR), and providing actionable experimental protocols for their evaluation.
Part 1: Kinase Inhibition - The Engine of Therapeutic Innovation
The ability of the pyrazolopyridine core to act as a "hinge-binding" motif has led to its widespread application in the development of kinase inhibitors.[5][6] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[1][7]
Targeting Tyrosine Kinases
Receptor and non-receptor tyrosine kinases are frequent targets for pyrazolopyridine-based inhibitors due to their central role in cell growth, proliferation, and survival pathways.
-
Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) are receptors for neurotrophins and their activation is implicated in various cancers through NTRK gene fusions.[8][9] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent pan-TRK inhibitors.[8][9] For instance, compounds have been synthesized with IC50 values in the low nanomolar range against TRKA, TRKB, and TRKC.[8] The development strategy often involves "scaffold hopping" from known kinase inhibitor frameworks and utilizing computer-aided drug design to optimize interactions within the TRK active site.[8][9] The pyrazolo portion of the scaffold typically forms crucial hydrogen bonds, while the pyridine ring engages in π–π stacking interactions.[8]
-
Anaplastic Lymphoma Kinase (ALK): ALK is another key oncogenic driver, particularly in non-small cell lung cancer (NSCLC). The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent ALK inhibitors, including those active against resistance mutations like ALK-L1196M.[10] SAR studies have led to the identification of compounds with sub-nanomolar IC50 values against both wild-type and mutant ALK.[10]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers. Researchers have designed and synthesized novel series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[11][12] Optimization of substituents on the core has yielded compounds with significant antitumor activity in FGFR1-driven xenograft models.[11] A key finding is that the N(1)-H of the pyrazolopyridine moiety is crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain.[11]
Targeting Serine/Threonine Kinases
The versatility of the pyrazolo[4,3-b]pyridine core extends to the inhibition of serine/threonine kinases, which are involved in a wide array of cellular processes from innate immunity to cell cycle control.
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a noncanonical IKK family member that plays a pivotal role in innate immunity, neuroinflammation, and oncogenesis.[7] Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors, with one optimized compound exhibiting an IC50 value of 0.2 nM.[7] These inhibitors have been shown to effectively block the downstream IFN signaling pathway and exhibit antiproliferative effects on various cancer cell lines.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibitors are a major focus of cancer research. A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and shown to have potent and selective CDK inhibitory activities, leading to the inhibition of cellular proliferation in human tumor cells.[13]
Quantitative Data Summary: Potency of Pyrazolopyridine-Based Kinase Inhibitors
| Target Kinase | Scaffold Isomer | Representative Compound | IC50 Value | Cell Line / Model | Reference |
| TBK1 | Pyrazolo[3,4-b]pyridine | Compound 15y | 0.2 nM | Enzyme Assay | [7] |
| ALK (L1196M) | Pyrazolo[3,4-b]pyridine | Compound 10g | < 0.5 nM | Enzyme Assay | [10] |
| ALK (wild-type) | Pyrazolo[3,4-b]pyridine | Compound 10g | < 0.5 nM | Enzyme Assay | [10] |
| TRKA | Pyrazolo[3,4-b]pyridine | Compound C03 | 56 nM | Enzyme Assay | [8][9] |
| TRKB | Pyrazolo[3,4-b]pyridine | Library Average | 10-30 nM | Enzyme Assay | [8] |
| TRKC | Pyrazolo[3,4-b]pyridine | Library Average | 10-20 nM | Enzyme Assay | [8] |
| FGFR1 | Pyrazolo[3,4-b]pyridine | NVP-BGJ398 | 0.9 nM | Enzyme Assay | [11] |
| FGFR2 | Pyrazolo[3,4-b]pyridine | NVP-BGJ398 | 1.4 nM | Enzyme Assay | [11] |
| FGFR3 | Pyrazolo[3,4-b]pyridine | NVP-BGJ398 | 1.0 nM | Enzyme Assay | [11] |
| CDK1 | Pyrazolo[3,4-b]pyridine | Not Specified | Micromolar | Enzyme Assay | [13] |
Part 2: Broad-Spectrum Anticancer Activity
Beyond specific kinase inhibition, the pyrazolo[4,3-b]pyridine core is a key component in compounds with diverse anticancer mechanisms. These derivatives have demonstrated cytotoxicity against a wide range of cancer cell lines.[14][15][16][17]
Immunotherapy: PD-1/PD-L1 Interaction Inhibition
A groundbreaking application of this scaffold is in cancer immunotherapy. The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a major therapeutic strategy.[18] A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[18] One lead compound, D38, was identified with an IC50 value of 9.6 nM in a biochemical assay and an EC50 of 1.61 μM in a cell-based coculture model, highlighting the potential of this scaffold in developing oral immuno-oncology agents.[18]
DNA Damage and Apoptosis Induction
Certain pyrazolo[3,4-b]pyridine derivatives function as potent Topoisomerase IIα (TOPIIα) inhibitors.[16] TOPIIα is a critical enzyme that regulates DNA topology; its inhibition leads to DNA damage and apoptosis. One study identified compound 8c as a potent antiproliferative agent across a panel of 60 cancer cell lines, with a mean GI50 of 1.33 µM.[16] Mechanistic studies confirmed that this compound induces DNA damage, S-phase cell cycle arrest, and apoptosis, significantly inhibiting the DNA relaxation activity of TOPIIα.[16]
General Cytotoxicity
Numerous studies have reported the in vitro antiproliferative action of pyrazolo[3,4-b]pyridine derivatives against various human tumor cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT116), liver (HepG2), and leukemia (Jurkat, K562).[14][15][16] The potency of these compounds, often measured by IC50 or GI50 values, can range from low micromolar to nanomolar concentrations, demonstrating the broad potential of this chemical class in oncology.[14][16]
Part 3: Other Notable Biological Activities
The therapeutic potential of the pyrazolo[4,3-b]pyridine scaffold is not limited to oncology. Its derivatives have been investigated for a range of other biological activities.
-
Antiviral and Antimicrobial Properties: The pyrazolopyridine nucleus has been explored for its potential against various pathogens.[19][20][21] While some studies on pyrazolo[4,3-e][7][10][14]triazine derivatives did not detect significant antiviral effects against a broad panel of viruses, the general class of pyrazolopyridines is recognized for having antimicrobial and antifungal potential.[21][22] For instance, certain derivatives have been identified as potential precursors for developing new antimicrobial agents.[21]
-
Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.[2] Several of these compounds showed potent inhibition against various human CA isoforms (hCA I, II, IX, XII) and bacterial CAs, suggesting their potential for development as diuretics, anti-glaucoma agents, or novel antibacterials.[2]
-
Molluscicidal Activity: In the field of agrochemicals, new pyrazolopyridine-derived heterocycles have been synthesized and evaluated for their molluscicidal activity against the land snail Monacha obstructa, a significant agricultural pest.[21] Some of these compounds exhibited significant toxicity, suggesting their potential as new molluscicides.[21]
Part 4: Experimental Protocols & Methodologies
To ensure scientific integrity, the evaluation of pyrazolo[4,3-b]pyridine derivatives relies on robust and validated experimental protocols. Below are representative methodologies for key biological assays.
Kinase Inhibition Assay (Generic TRK Kinase Example)
This protocol describes a typical in vitro assay to determine the IC50 of a test compound against a TRK kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylated product is quantified, often using a fluorescence-based method.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant human TRKA kinase to the desired concentration (e.g., 2x final concentration) in kinase buffer.
-
Prepare a 2x concentration of the substrate peptide (e.g., a biotinylated peptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Prepare a serial dilution of the test pyrazolopyridine compound in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2x TRKA kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Add 10 µL of a detection reagent mixture (e.g., containing streptavidin-allophycocyanin and a europium-labeled anti-phospho-tyrosine antibody for HTRF).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation (Cytotoxicity) Assay
This protocol describes the evaluation of a compound's effect on cancer cell viability using a resazurin-based assay.
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin and perform a cell count.
-
-
Assay Plating:
-
Seed the cells into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test pyrazolopyridine compound in cell culture media.
-
Remove the old media from the cell plate and add 100 µL of the media containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
Detection:
-
Prepare a resazurin solution (e.g., 0.1 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Calculate the percent viability for each concentration relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of compound concentration and fit the data to determine the GI50/IC50 value.
-
Part 5: Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams represent key pathways and workflows.
Caption: Inhibition of a typical RTK signaling cascade by a pyrazolo[4,3-b]pyridine derivative.
Caption: A generalized workflow for in vitro biological activity screening.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine core and its isomers have unequivocally established themselves as privileged scaffolds in drug discovery. Their remarkable versatility, stemming from their ability to mimic ATP and bind to the hinge region of numerous kinases, has powered the development of a multitude of potent inhibitors targeting key drivers of cancer and other diseases.[5][6] Furthermore, novel applications in immunotherapy and as Topoisomerase II inhibitors demonstrate that the full therapeutic potential of this scaffold is still being explored.[16][18]
Future research will likely focus on several key areas:
-
Enhancing Selectivity: While potent, many kinase inhibitors face challenges with off-target effects. Fine-tuning the substituents on the pyrazolopyridine core will be crucial to improve selectivity profiles and minimize toxicity.
-
Overcoming Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations in targets like ALK and EGFR remains a high priority.[10]
-
Exploring New Therapeutic Areas: The demonstrated activity against targets like carbonic anhydrases and various microbes suggests that the application of pyrazolopyridine derivatives could be expanded beyond oncology into infectious diseases and metabolic disorders.[2][21]
For researchers and drug development professionals, the pyrazolo[4,3-b]pyridine core represents a validated and highly adaptable starting point for the design of next-generation targeted therapies. Its continued exploration promises to yield novel clinical candidates to address unmet medical needs.
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The Strategic Utility of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery: An In-depth Technical Guide
Introduction: The Ascendancy of the Pyrazolo[4,3-b]pyridine Scaffold in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has positioned fused heterocyclic systems at the forefront of medicinal chemistry. Among these, the pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This structural motif is a bioisostere of purine, enabling it to interact with a wide range of enzymes and receptors, particularly kinases, which are pivotal in cellular signaling pathways.[1] The strategic importance of pyrazolo[4,3-b]pyridines is underscored by their presence in a multitude of biologically active compounds, including inhibitors of c-Met (a receptor tyrosine kinase implicated in cancer) and CDK8 (a cyclin-dependent kinase involved in transcription regulation).[1]
This technical guide delves into the synthesis, reactivity, and strategic application of a key intermediate: 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine . While not extensively documented as a commercially available reagent, its potential as a versatile building block for the elaboration of complex molecular architectures is significant. The chloromethyl group at the 5-position serves as a reactive handle, an electrophilic anchor point for the introduction of diverse functionalities through nucleophilic substitution. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals on the plausible synthesis of this intermediate and its subsequent utilization in the generation of compound libraries for screening and lead optimization.
Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine: A Proposed Pathway
A direct, one-pot synthesis of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine is not prominently featured in the current body of scientific literature. However, a robust and logical synthetic sequence can be proposed based on established methodologies for the construction of the pyrazolo[4,3-b]pyridine core and the functionalization of related heterocyclic systems. The proposed pathway is a multi-step process commencing with the construction of the core, followed by the introduction and modification of a functional group at the 5-position.
Part 1: Construction of the 1H-Pyrazolo[4,3-b]pyridine Core
An efficient and contemporary approach to the synthesis of the pyrazolo[4,3-b]pyridine scaffold starts from readily available 2-chloro-3-nitropyridines.[1] This method, involving a sequence of SNAr and a modified Japp–Klingemann reaction, offers operational simplicity and the advantage of utilizing stable arenediazonium tosylates.[1]
The following diagram illustrates the conceptual workflow for the synthesis of a generic 1H-pyrazolo[4,3-b]pyridine core, which can be adapted to produce a precursor suitable for further functionalization at the 5-position.
Caption: Proposed synthetic pathway to the title compound.
Experimental Protocols: A Practical Guide
The following protocols are based on established procedures for analogous transformations and should be optimized for the specific substrate.
Protocol 1: Synthesis of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanol
This protocol assumes the availability of a 5-carboethoxy-1H-pyrazolo[4,3-b]pyridine derivative.
| Step | Procedure | Rationale & Insights |
| 1. Reagent Preparation | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF). | LiAlH₄ is a powerful reducing agent, and the reaction must be conducted under anhydrous conditions to prevent quenching of the reagent and ensure efficient reduction. |
| 2. Reaction | Cool the suspension to 0 °C in an ice bath. Dissolve 5-carboethoxy-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes. | The dropwise addition at low temperature helps to control the exothermic nature of the reaction. |
| 3. Work-up | After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). | The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of a granular precipitate that is easy to filter. |
| 4. Isolation | Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude product. | Celite® aids in the filtration of fine precipitates. |
| 5. Purification | Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the pure (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol. | The polarity of the eluent system will need to be optimized based on the specific substitution pattern of the pyrazolo[4,3-b]pyridine core. |
Protocol 2: Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
This protocol describes the chlorination of the corresponding alcohol.
| Step | Procedure | Rationale & Insights |
| 1. Reagent Preparation | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or toluene. [2] | The choice of solvent can influence the reaction rate and ease of work-up. Toluene is often preferred for higher boiling point reactions. [2] |
| 2. Reaction | Add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. [2]After the addition, allow the reaction to warm to room temperature or gently reflux until the starting material is consumed (monitor by TLC). | The use of a slight excess of thionyl chloride ensures complete conversion. The addition of DMF as a catalyst is a common practice in such chlorinations. [2]A potential challenge is the formation of the hydrochloride salt of the pyridine nitrogen, which can precipitate and hinder the reaction. [3] |
| 3. Work-up | Carefully quench the reaction by pouring it onto crushed ice. Neutralize the aqueous solution with a base such as sodium bicarbonate until the pH is ~7-8. | This step neutralizes the excess acid and facilitates the extraction of the product into an organic solvent. |
| 4. Extraction | Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). | Multiple extractions will ensure a good recovery of the product. |
| 5. Isolation & Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. | The choice of purification method will depend on the physical properties of the final compound. |
Reactivity and Synthetic Applications
The synthetic utility of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. This allows for the facile introduction of various functionalities at the 5-position, making it a valuable intermediate for building molecular diversity.
The following diagram illustrates the diverse synthetic transformations possible from this key intermediate:
Caption: Versatile reactivity of the 5-chloromethyl group with various nucleophiles.
This versatility allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, the introduction of different amine functionalities can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, a common strategy in the optimization of kinase inhibitors.
Physicochemical and Spectroscopic Data (Predicted)
As this compound is not widely characterized in the literature, the following data are predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ppm: ~4.8 (s, 2H, -CH₂Cl), ~7.5-8.5 (m, 3H, Ar-H), ~10.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ppm: ~45 (-CH₂Cl), ~115-155 (Ar-C) |
| Mass Spectrometry (ESI+) | m/z: 168.0323 [M+H]⁺ |
Note: These are predicted values and should be confirmed by experimental data.
Conclusion and Future Perspectives
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine represents a high-potential, yet underutilized, synthetic intermediate in the field of medicinal chemistry. Its strategic value is derived from the convergence of a biologically relevant core scaffold with a versatile reactive handle. The proposed synthetic pathway, grounded in established chemical principles, offers a practical route to this valuable building block. The ability to readily introduce a wide array of chemical functionalities at the 5-position makes it an ideal starting point for the development of compound libraries targeting various disease areas, particularly in the realm of oncology and inflammatory diseases where kinase signaling plays a crucial role. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the strategic application of such well-designed intermediates will be paramount to the successful identification of the next generation of therapeutic agents.
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Introduction: The Chloromethyl Pyrazolopyridine Scaffold as a Privileged Synthetic Intermediate
An In-depth Technical Guide on the Reactivity of the Chloromethyl Group on Pyrazolopyridine for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine core is a significant bicyclic heteroaromatic system that constitutes the structural backbone of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a focal point in medicinal chemistry. The introduction of a chloromethyl group onto this scaffold transforms it into a highly versatile electrophilic building block. This guide provides an in-depth exploration of the reactivity of the chloromethyl group on the pyrazolopyridine core, offering insights into its synthetic utility and practical considerations for its application in drug discovery and development. We will delve into the underlying principles governing its reactivity, provide detailed experimental protocols, and showcase its application in the synthesis of advanced intermediates.
Core Principles of Reactivity: An Electronic Perspective
The reactivity of the chloromethyl group (-CH₂Cl) is intrinsically linked to the electronic nature of the pyrazolopyridine ring to which it is attached. The carbon-chlorine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles. The stability of the transition state during nucleophilic substitution is the primary determinant of the reaction rate and pathway.
The pyrazolopyridine system exerts a significant influence through a combination of inductive and mesomeric (resonance) effects. The two nitrogen atoms within the bicyclic structure are electronegative and exert an electron-withdrawing inductive effect, which can modulate the reactivity of the appended chloromethyl group. However, the lone pairs on the nitrogen atoms can also participate in resonance, potentially stabilizing a developing positive charge on the methylene carbon in the transition state of a nucleophilic substitution reaction. This resonance stabilization is highly dependent on the specific isomer of the pyrazolopyridine and the position of the chloromethyl substituent.
For instance, in the case of 1-substituted-3-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, the chloromethyl group is positioned on the pyrazole ring. The reactivity of this group is influenced by the substituent on the pyrazole nitrogen (N1). Electron-donating groups at the N1 position can enhance the nucleophilicity of the pyrazole ring, which can, in turn, affect the reactivity of the C3-chloromethyl group through the conjugated system.
The most common reaction pathway for chloromethylated pyrazolopyridines is nucleophilic substitution (SN). This can proceed via an SN2 mechanism, favored by strong nucleophiles and polar aprotic solvents, or an SN1 mechanism if the resulting carbocation can be sufficiently stabilized. The choice of nucleophile, solvent, and temperature are critical parameters that can be tuned to control the reaction outcome.
Synthetic Utility: Key Transformations of the Chloromethyl Group
The electrophilic nature of the chloromethyl group on the pyrazolopyridine scaffold allows for a wide array of chemical transformations, primarily through nucleophilic substitution reactions. This versatility is a cornerstone of its utility in constructing diverse molecular libraries for drug discovery.
N-Alkylation Reactions
The reaction of chloromethyl pyrazolopyridines with amine nucleophiles is a robust and widely employed method for forging carbon-nitrogen bonds. This reaction is fundamental in the synthesis of compounds with a variety of biological activities, as the introduction of an amine moiety can significantly impact a molecule's physicochemical properties, such as its basicity and solubility.
A common application is the synthesis of tertiary amines by reacting the chloromethyl derivative with a secondary amine. For example, 1-tert-butyl-3-(chloromethyl)-6-methoxy-1H-pyrazolo[4,3-b]pyridine can be reacted with various amines to generate a library of derivatives. This reaction typically proceeds in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being commonly used to facilitate the reaction.
O-Alkylation and S-Alkylation Reactions
Analogous to N-alkylation, the chloromethyl group readily reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions expand the chemical space accessible from the chloromethyl pyrazolopyridine starting material.
-
O-Alkylation: Phenols and alcohols can serve as nucleophiles to displace the chloride, yielding the corresponding ether derivatives. These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group and enhance its nucleophilicity.
-
S-Alkylation: Thiols are excellent nucleophiles and react readily with chloromethyl pyrazolopyridines to form thioethers. These reactions often proceed under mild conditions and are highly efficient.
The introduction of ether and thioether linkages can be used to modulate a compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Experimental Protocols: A Practical Guide
The successful application of chloromethyl pyrazolopyridines in synthesis requires careful attention to experimental details. Below are representative protocols for the synthesis of the chloromethyl intermediate and its subsequent reaction with a nucleophile.
Synthesis of 1-tert-Butyl-3-(chloromethyl)-6-methoxy-1H-pyrazolo[4,3-b]pyridine
The synthesis of the chloromethyl starting material is a critical first step. A common method involves the chlorination of the corresponding hydroxymethyl derivative.
Experimental Workflow: Chlorination of Hydroxymethyl Pyrazolopyridine
Caption: Workflow for the synthesis of chloromethyl pyrazolopyridine.
Nucleophilic Substitution with an Amine: Synthesis of Tertiary Amine Derivatives
This protocol details the reaction of a chloromethyl pyrazolopyridine with a secondary amine to yield a tertiary amine product.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-tert-butyl-3-(chloromethyl)-6-methoxy-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF, add the desired secondary amine (1.2 eq).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tertiary amine.
Table 1: Representative Examples of Nucleophilic Substitution Reactions
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 4-((1-tert-butyl-6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-yl)methyl)morpholine | 85 |
| 2 | Piperidine | 1-((1-tert-butyl-6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-yl)methyl)piperidine | 92 |
| 3 | N-methylpiperazine | 1-((1-tert-butyl-6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-yl)methyl)-4-methylpiperazine | 88 |
Mechanistic Considerations and Reaction Optimization
The efficiency of nucleophilic substitution on the chloromethyl pyrazolopyridine core can be influenced by several factors. Understanding these can aid in reaction optimization.
Reaction Mechanism: SN2 Pathway
Caption: Generalized SN2 mechanism for nucleophilic substitution.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.
-
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution reaction. In cases of lower reactivity, it may be possible to convert the corresponding alcohol to a mesylate or tosylate to further enhance the leaving group ability.
-
Steric Hindrance: The rate of SN2 reactions is sensitive to steric hindrance at the electrophilic carbon and on the nucleophile. Bulky nucleophiles or significant steric crowding around the chloromethyl group can slow down the reaction rate.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, it can also lead to side reactions, so a balance must be found.
Conclusion and Future Outlook
The chloromethyl group on a pyrazolopyridine scaffold is a powerful and versatile functional handle that enables the synthesis of a wide range of derivatives. Its reactivity, primarily governed by nucleophilic substitution, allows for the introduction of diverse functionalities, which is a key strategy in modern drug discovery for optimizing the biological activity and pharmacokinetic properties of lead compounds. A thorough understanding of the electronic effects of the pyrazolopyridine core and the principles of nucleophilic substitution is essential for leveraging the full synthetic potential of these valuable intermediates. As the demand for novel therapeutics continues to grow, the strategic use of reactive intermediates like chloromethyl pyrazolopyridines will undoubtedly remain a cornerstone of medicinal chemistry research.
References
- World Intellectual Property Organization. (2012). PYRAZOLOPYRIDINE COMPOUNDS AS KINASE INHIBITORS. WO2012129344 A1.
Stability of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine Under Acidic Conditions: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine under acidic conditions. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents.[1][2] The presence of a reactive chloromethyl substituent at the 5-position introduces a potential liability for degradation, particularly in the acidic environment of the gastric tract or during certain formulation processes. Understanding the degradation pathways and kinetics is therefore critical for drug development professionals. This guide delineates the primary degradation mechanism, provides detailed experimental protocols for stability assessment, and outlines analytical methodologies for monitoring the parent compound and its degradants.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine heterocyclic system is a bioisostere of purine, which allows it to interact with a wide range of biological targets.[2] This structural motif is a cornerstone in the design of numerous kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.[3] The versatility of this scaffold allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a chloromethyl group at the 5-position provides a valuable synthetic handle for further functionalization through nucleophilic substitution reactions.[4] However, this reactive moiety also represents a potential Achilles' heel in terms of the molecule's overall stability.
Predicted Degradation Pathway under Acidic Conditions
Under acidic conditions, 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is anticipated to undergo a primary degradation pathway involving the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine. This transformation is a classic example of nucleophilic substitution, where water acts as the nucleophile.
Mechanistic Considerations: The Role of Protonation
The reaction mechanism is significantly influenced by the acidic environment. The pyrazolo[4,3-b]pyridine core contains two nitrogen atoms in the pyrazole ring and one in the pyridine ring, all of which are susceptible to protonation. Protonation of the pyridine nitrogen is expected to be the most favorable. This protonation has a critical impact on the reactivity of the chloromethyl side chain.
The protonated pyrazolopyridine ring acts as a strong electron-withdrawing group, which can influence the mechanism of hydrolysis of the chloromethyl group. The reaction can proceed through either an SN1 or SN2 pathway.
-
SN2 Pathway: In a concerted SN2 mechanism, a water molecule would directly attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (water).[5]
-
SN1 Pathway: An SN1 mechanism would involve the initial, rate-determining departure of the chloride ion to form a primary carbocation intermediate, which is then rapidly attacked by water. While primary carbocations are generally unstable, the adjacent protonated pyridinium ring could potentially offer some degree of resonance stabilization.[5]
The prevailing mechanism will depend on factors such as the specific acid concentration, temperature, and the polarity of the solvent.
Caption: Predicted degradation pathway of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a forced degradation study under acidic conditions is essential.[6] The goal of such a study is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.[7]
Forced Degradation Protocol (Acid Hydrolysis)
This protocol outlines a systematic approach to assess the stability of the target compound in an acidic environment.
Materials:
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC grade acetonitrile and water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in a suitable solvent (e.g., a small amount of acetonitrile, then diluted with water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate reaction vessels.
-
To each vessel, add a volume of 0.1 M HCl or 1 M HCl to achieve the desired final acid concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C, or 80°C).
-
-
Time Points: Withdraw aliquots from each reaction vessel at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to quench the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Control Samples: Prepare control samples by diluting the stock solution with the reaction solvent without the addition of acid and subjecting them to the same temperature conditions.
Caption: Workflow for the forced degradation study.
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for accurately monitoring the degradation of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine and quantifying its degradation products.[8] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice for this purpose.[9]
Stability-Indicating HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
Method Validation:
The developed HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating.[1] This includes demonstrating specificity (the ability to resolve the parent compound from its degradants and any other impurities), linearity, accuracy, precision, and robustness.
Characterization of Degradation Products
The primary degradation product, 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine, can be identified and characterized using spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradant, confirming the substitution of chlorine with a hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can definitively confirm the structure of the degradation product.[10] The disappearance of the chloromethyl signal and the appearance of a hydroxymethyl signal, along with shifts in the aromatic protons of the pyrazolopyridine ring, would provide conclusive evidence.[11]
Case Study Insights and Mitigation Strategies
While specific data for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is not extensively published, case studies of other heterocyclic drug candidates with reactive functional groups highlight the importance of early stability assessment.[12] For instance, the degradation of a drug substance due to reactive excipient impurities is a common issue that can be identified through forced degradation studies.[12]
Mitigation Strategies:
-
Formulation Development: If the compound shows significant degradation in acidic conditions, formulation strategies such as enteric coatings can be employed to protect the drug from the low pH of the stomach.
-
pH Control: In liquid formulations, maintaining the pH in a range where the compound is most stable is critical.
-
Excipient Compatibility: Thorough screening of excipients is necessary to avoid those that may promote degradation.
Conclusion
The stability of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine under acidic conditions is a critical parameter for its successful development as a therapeutic agent. The primary degradation pathway is predicted to be the hydrolysis of the chloromethyl group to the corresponding alcohol. This guide provides a robust framework for investigating this stability, including detailed experimental protocols for forced degradation studies and validated analytical methods for monitoring the process. By understanding and characterizing the degradation profile early in development, researchers can make informed decisions regarding formulation, storage, and handling, ultimately ensuring the safety and efficacy of the final drug product.
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An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this molecule is not extensively available in public literature, this document synthesizes foundational principles from its constituent pyrazole and pyridine scaffolds to offer predictive insights. More importantly, it equips researchers with the necessary theoretical framework and detailed experimental protocols to precisely determine its solubility in a range of organic solvents. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to solubility assessment in a drug discovery and development context.
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of drug development, the journey from a promising lead compound to a viable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Among these, solubility stands as a paramount parameter. Poor solubility can lead to a cascade of downstream issues, including low absorption, inadequate bioavailability, and difficulties in formulating a stable and effective dosage form. For heterocyclic compounds like 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, which often form the core of novel therapeutic agents, a thorough understanding of their solubility behavior is not just advantageous—it is essential for success.
The structure of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a fusion of pyrazole and pyridine rings with a reactive chloromethyl group, presents a unique solubility profile. The pyrazole moiety can participate in hydrogen bonding, while the pyridine ring introduces polarity.[1][2] The overall solubility will be a complex interplay of these structural features and the properties of the chosen solvent. This guide will delve into the theoretical underpinnings of these interactions and provide practical methodologies for their experimental determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that solutes tend to dissolve in solvents with similar polarity. The structure of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine contains both polar and non-polar characteristics, suggesting it will exhibit a range of solubilities across different organic solvents.
Key Structural Features Influencing Solubility:
-
Pyrazolo[4,3-b]pyridine Core: This fused heterocyclic system is inherently polar due to the presence of nitrogen atoms. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H group on the pyrazole ring can act as a hydrogen bond donor.
-
Chloromethyl Group: The C-Cl bond is polar, contributing to the overall polarity of the molecule. However, the methylene group is non-polar. This substituent also introduces the potential for specific interactions with certain solvents.
Based on these features, we can make some general predictions:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely to be effective at solvating 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.[4] These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors.
-
Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should also be good solvents.[1][4] They can participate in hydrogen bonding with both the pyridine and pyrazole nitrogens, as well as the pyrazole N-H group.
-
Lower Solubility in Non-Polar Solvents: Solvents like hexane and toluene are expected to be poor solvents due to the significant polarity of the target molecule.
The following diagram illustrates the key intermolecular forces that will govern the solubility of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in a polar protic solvent.
Caption: Intermolecular interactions influencing solubility.
Experimental Determination of Solubility
While theoretical predictions are valuable, precise quantitative data can only be obtained through experimentation. The following sections detail robust protocols for determining the solubility of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Equilibrium Solubility Method (Shake-Flask)
The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility.[5] It involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.
Protocol:
-
Preparation: Accurately weigh an excess amount of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[6][7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Spin the vials at a high speed to pellet the solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to separate the supernatant. It is crucial to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.[6]
-
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification.[6]
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
The following workflow diagram outlines the key steps in the equilibrium solubility determination process.
Sources
The Strategic Utility of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery: A Technical Guide
Foreword: The Pursuit of Privileged Scaffolds
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – core molecular frameworks that exhibit versatile binding properties to a range of biological targets – remains a cornerstone of efficient medicinal chemistry. The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system, has emerged as one such scaffold, demonstrating remarkable potential in the development of novel therapeutics, particularly in the realm of oncology and immunology. This guide provides an in-depth technical exploration of a key derivative, 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a versatile building block that unlocks a diverse chemical space for the synthesis of potent and selective modulators of critical biological pathways. We will delve into its synthesis, reactivity, and strategic application in the generation of drug candidates, supported by field-proven insights and detailed experimental protocols.
The Pyrazolo[4,3-b]pyridine Core: A Foundation for Therapeutic Innovation
The pyrazolo[4,3-b]pyridine scaffold is an isomeric form of azaindazole, and its rigid, planar structure, coupled with the presence of multiple hydrogen bond donors and acceptors, makes it an ideal platform for interacting with the ATP-binding sites of kinases and the interfaces of protein-protein interactions.[1] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The 5-position of the pyrazolo[4,3-b]pyridine ring system offers a key vector for chemical modification. The introduction of a chloromethyl group at this position transforms the core into a highly reactive and versatile electrophilic building block, enabling the facile introduction of a wide array of functional groups through nucleophilic substitution reactions.
Synthesis and Reactivity of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
The synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is not explicitly detailed in readily available literature, necessitating a rational, multi-step approach based on established heterocyclic chemistry principles. A plausible and efficient synthetic route commences with the construction of the pyrazolo[4,3-b]pyridine core, followed by functional group manipulation to install the reactive chloromethyl handle.
Proposed Synthetic Pathway
A feasible synthetic strategy involves the initial preparation of a suitably functionalized pyrazole precursor, which can then undergo cyclization to form the fused pyridine ring. A key intermediate would be (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol, which can be subsequently chlorinated.
Caption: Proposed synthetic pathway to 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Detailed Experimental Protocols
Protocol 1: Synthesis of (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol
This protocol is adapted from analogous reductions of heterocyclic esters.
-
Dissolution: To a solution of methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere of argon at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.
-
Reaction: Stir the resulting suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by the sequential addition of water (0.2 mL per g of LiAlH₄), 15% aqueous sodium hydroxide (0.2 mL per g of LiAlH₄), and water (0.6 mL per g of LiAlH₄).
-
Work-up: Filter the resulting precipitate through a pad of Celite® and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol.
Protocol 2: Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
This protocol is a standard method for the chlorination of benzylic-type alcohols.
-
Dissolution: Dissolve (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere of argon at 0 °C.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Purification: The crude 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can often be used in the next step without further purification. If necessary, it can be purified by trituration with diethyl ether.
Reactivity Profile: A Gateway to Diverse Functionality
The chloromethyl group at the 5-position is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a versatile building block.
Caption: Reactivity of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine with various nucleophiles.
Applications in Drug Discovery: Targeting Kinases and Beyond
The true power of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine lies in its application as a key intermediate for the synthesis of biologically active molecules. The ability to readily introduce diverse side chains at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Kinase Inhibitors: A Privileged Scaffold for Oncology
The pyrazolo[4,3-b]pyridine core is a well-established hinge-binding motif in numerous kinase inhibitors. The 5-substituent often extends into the solvent-exposed region of the ATP-binding pocket, providing a crucial handle for enhancing potency and achieving selectivity.
Case Study: RET Kinase Inhibitors
Aberrant RET (Rearranged during Transfection) kinase activity is a driver in various cancers. Several patents describe pyrazolopyridine-based RET inhibitors. While not explicitly starting from the 5-chloromethyl derivative, the SAR clearly indicates the importance of substituents at this position for potent inhibition.[2]
Table 1: Representative SAR Data for Pyrazolo[4,3-b]pyridine-based Kinase Inhibitors
| R-group at C5-position | Target Kinase | IC₅₀ (nM) | Reference |
| Substituted amine | RET | <10 | [2] |
| Substituted piperazine | ALK | <50 | [3] |
| Morpholine | JNK | <100 | [4] |
Protocol 3: General Procedure for the Synthesis of 5-(Aminomethyl)-1H-pyrazolo[4,3-b]pyridine Derivatives
-
Reaction Setup: To a solution of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired 5-(aminomethyl) derivative.
Inhibitors of Protein-Protein Interactions: A New Frontier
The pyrazolo[4,3-b]pyridine scaffold is not limited to kinase inhibition. Its ability to present diverse functionalities in a defined three-dimensional space makes it suitable for disrupting protein-protein interactions (PPIs).
Case Study: PD-1/PD-L1 Interaction Inhibitors
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint. Small molecule inhibitors of this interaction are of great interest in cancer immunotherapy. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction, with IC₅₀ values in the nanomolar range.[5] The substituents on the pyrazolopyridine core are crucial for this activity.
Caption: A typical drug discovery workflow utilizing 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Future Perspectives and Conclusion
The 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its straightforward, albeit inferred, synthesis and high reactivity make it an ideal starting point for the rapid generation of diverse compound libraries. The demonstrated success of the broader pyrazolo[4,3-b]pyridine core in yielding potent inhibitors of various kinases and protein-protein interactions underscores the immense potential of this particular building block.
As our understanding of complex disease biology continues to evolve, the demand for novel, selective, and potent small molecule modulators will only increase. The strategic application of versatile and privileged scaffolds like 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine will be instrumental in meeting this challenge and driving the next wave of therapeutic innovation. This guide has provided a foundational understanding of its synthesis, reactivity, and application, empowering researchers to leverage this valuable building block in their own drug discovery endeavors.
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Med. Chem., 2024, 15 , 1234-1254. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11016301/][1]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorg. Chem., 2021, 114 , 105034. [URL: https://pubmed.ncbi.nlm.nih.gov/34116264/][5]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg. Med. Chem. Lett., 2007, 17 , 5673-5677. [URL: https://pubmed.ncbi.nlm.nih.gov/17719223/][4]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. J. Enzyme Inhib. Med. Chem., 2019, 34 , 1426-1438. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6686701/][3]
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Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [URL: https://www.researchgate.net/figure/Some-biologically-active-pyrazolo-3-4-b-pyridine-derivatives_fig1_349479383][6]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022, 27 , 237. [URL: https://www.mdpi.com/1420-3049/27/1/237][7]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem., 2022, 13 , 1438-1451. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00293a][8]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int. J. Mol. Sci., 2023, 24 , 1056. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9860205/][9]
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Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 2024. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09419][10]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [URL: https://www.researchgate.net/publication/379268686_Pyrazolopyridine-based_kinase_inhibitors_for_anti-cancer_targeted_therapy][11]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Advances, 2025. [URL: https://rdiscover.com/work/10.1039/d4ra09581f][12]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. J. Enzyme Inhib. Med. Chem., 2022, 37 , 1419-1433. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2076046][13]
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Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. [URL: https://www.researchgate.net/figure/Drugs-containing-pyrazolo-3-4-b-pyridine-scaffold-163-165_fig45_372138258][14]
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[BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11016301/][15]
-
Optimized reaction circumstances for synthesis of pyrazolo[4 0 ,3 0 :5,6]pyrido[2,3-d]pyrimidin-5-one 4a a,b. ResearchGate. [URL: https://www.researchgate.net/figure/Optimized-reaction-circumstances-for-synthesis-of-pyrazolo-4-0-3-0-5-6-pyrido-2-3-d_tbl1_380295286][16]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [URL: https://www.researchgate.net/publication/367201889_Straightforward_and_Efficient_Protocol_for_the_Synthesis_of_Pyrazolo43-bpyridines_and_Indazoles][17]
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Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. Google Patents. [URL: https://patents.google.com/patent/US10137124B2/en][2]
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United States Patent. Google Patents. [URL: https://patents.google.com/patent/US20130165451A1/en][18]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/md/d2md00293a][19]
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Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents. [URL: https://patents.google.com/patent/WO2018071447A1/en][20]
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3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. Google Patents. [URL: https://patents.google.com/patent/EP2986300B1/en][21]
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6-substituted pyrazolo[3,4-d]pyrimidin-4-ones useful as cyclin dependent kinase inhibitors. Google Patents. [URL: https://patents.google.com/patent/WO2002067654A2/en][22]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a key intermediate in the development of novel therapeutics. The pyrazolo[4,3-b]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and agents targeting protein-protein interactions.[1][2] This document outlines a robust and reproducible synthetic route starting from the commercially available 5-methyl-1H-pyrazolo[4,3-b]pyridine, focusing on the critical side-chain chlorination step. Detailed experimental procedures, mechanistic insights, and characterization data are provided to enable researchers to successfully synthesize and utilize this versatile building block in their drug discovery programs.
Introduction
The fusion of pyrazole and pyridine ring systems gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry.[3][4] Specifically, the pyrazolo[4,3-b]pyridine core is of considerable interest due to its structural resemblance to purine bases, allowing for its interaction with a wide range of biological targets.[5][6] The introduction of a chloromethyl group at the 5-position provides a reactive handle for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. These derivatives have shown promise as inhibitors of cancer-related signaling pathways, such as the PD-1/PD-L1 interaction, highlighting their therapeutic potential.[1]
This application note details a practical and efficient method for the synthesis of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, addressing the critical need for reliable access to this key synthetic intermediate.
Synthetic Strategy: From Methyl to Chloromethyl
The most direct and efficient synthetic approach to 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine involves the selective chlorination of the methyl group of the readily available precursor, 5-methyl-1H-pyrazolo[4,3-b]pyridine. This transformation is typically achieved through a free-radical substitution reaction.
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Application Notes and Protocols for Nucleophilic Substitution on 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Abstract
This technical guide provides a comprehensive framework for performing nucleophilic substitution reactions on 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing kinase inhibitors and other therapeutic agents.[1] The functionalization at the 5-position via the reactive chloromethyl group offers a versatile entry point for creating diverse libraries of compounds for drug discovery. This document outlines detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine heterocycle is a key pharmacophore found in numerous biologically active molecules. Its structural resemblance to purines allows it to interact with a variety of biological targets. Derivatives of this scaffold have shown promise as inhibitors of various kinases, including TRK, and have been investigated for their potential in treating cancer and other diseases.[2] The ability to introduce a wide range of substituents onto this core structure is crucial for modulating its pharmacological properties. The 5-(chloromethyl) derivative serves as a highly valuable intermediate, enabling the exploration of chemical space around the core scaffold through nucleophilic substitution reactions.
Reaction Mechanism and Rationale
The nucleophilic substitution on 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The chloromethyl group is attached to a carbon that is benzylic-like, which enhances its reactivity. The electron-withdrawing nature of the pyridine and pyrazole rings further activates the substrate for nucleophilic attack. The chloride ion is a good leaving group, facilitating the reaction with a variety of nucleophiles.
Caption: General S_N2 mechanism for nucleophilic substitution.
Experimental Protocols
The following protocols provide a general guideline for performing nucleophilic substitution reactions on 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine with nitrogen, oxygen, and sulfur nucleophiles. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.
General Workflow
The overall experimental procedure follows a standard sequence of reaction, work-up, and purification.
Caption: Standard experimental workflow.
Protocol for N-Alkylation with an Amine Nucleophile
This protocol describes a general procedure for the reaction with primary or secondary amines.
Materials:
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq.)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the amine nucleophile (1.1 - 1.5 equivalents) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(aminomethyl)-1H-pyrazolo[4,3-b]pyridine derivative.
Protocol for O-Alkylation with a Phenol or Alcohol Nucleophile
This protocol is suitable for the synthesis of ether derivatives.
Materials:
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq.)
-
Phenol or alcohol nucleophile (1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (1.2 - 2.0 eq.)
-
Anhydrous DMF or Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
Procedure:
-
To a stirred solution of the phenol or alcohol (1.1 equivalents) in the chosen solvent (DMF or THF) at 0 °C, add the base (NaH or K₂CO₃) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the alkoxide or phenoxide.
-
Add 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for S-Alkylation with a Thiol Nucleophile
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq.)
-
Thiol nucleophile (1.1 eq.)
-
Sodium hydride (NaH) or sodium hydroxide (NaOH) (1.2 eq.)
-
Anhydrous DMF or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a stirred solution of the thiol (1.1 equivalents) in the chosen solvent (DMF or EtOH) at 0 °C, add the base (NaH or NaOH) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to generate the thiolate.
-
Add 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reaction Conditions
The choice of base and solvent is critical for the success of the nucleophilic substitution. The following table provides general recommendations for different classes of nucleophiles.
| Nucleophile Class | Example Nucleophiles | Recommended Bases | Recommended Solvents | Typical Temperature |
| Nitrogen | Primary/Secondary Amines, Anilines | K₂CO₃, Et₃N, DBU | DMF, MeCN, THF | 25 - 80 °C |
| Oxygen | Alcohols, Phenols | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Dioxane | 0 - 60 °C |
| Sulfur | Thiols, Thiophenols | NaH, NaOH, K₂CO₃ | DMF, EtOH, THF | 0 - 25 °C |
Product Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The successful substitution can be confirmed by the disappearance of the chloromethyl signal and the appearance of new signals corresponding to the incorporated nucleophile. The chemical shifts of the pyrazolo[4,3-b]pyridine core protons and carbons can provide further structural confirmation.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.[1]
-
Chromatography: TLC, LC-MS, and GC-MS are useful for monitoring reaction progress and assessing the purity of the final compound.
Safety Precautions
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine: As with other chloromethylated heterocyclic compounds, this reagent should be handled with care. It is likely to be a lachrymator and an irritant.[5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere. Sodium hydroxide is corrosive.[6]
-
Solvents: DMF is a suspected carcinogen and can be absorbed through the skin. Use appropriate gloves and handle in a fume hood. Ethers like THF can form explosive peroxides and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[7]
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]
-
Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. (2014). PubMed. [Link]
-
MATERIAL SAFETY DATA SHEET. (N/A). JT Baker. [Link]
-
Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. (N/A). ResearchGate. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]
-
NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. (2008). PubMed. [Link]
-
NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. (2008). Sci-Hub. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (N/A). MDPI. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (N/A). Arkivoc. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (N/A). MDPI. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (N/A). Beilstein Journals. [Link]
-
Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. (2025). ResearchGate. [Link]
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025). ResearchGate. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (N/A). NIH. [Link]
-
Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. (2019). Growing Science. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
Within the diverse landscape of kinase inhibitor scaffolds, the pyrazolo[4,3-b]pyridine core has emerged as a "privileged" structure.[1] Its bicyclic system mimics the purine core of ATP, allowing it to effectively bind to the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of many potent and selective kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can act as both hydrogen bond donors and acceptors, while the carbon atoms provide versatile points for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key intermediate, 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine , in the synthesis of novel kinase inhibitors. We will delve into the reactivity of this versatile building block and provide detailed protocols for its application in the synthesis of potent kinase inhibitors targeting various members of the kinome.
Chemical Properties and Reactivity of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
The synthetic utility of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine lies in the reactive chloromethyl group at the C5 position. This benzylic-like chloride is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities, which is a key strategy in the optimization of kinase inhibitors.
The most common and synthetically valuable reaction of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine is its N-alkylation with primary and secondary amines. This reaction, typically carried out under basic conditions, forms a new carbon-nitrogen bond, linking the pyrazolo[4,3-b]pyridine core to various amine-containing fragments. This is a powerful method for exploring the chemical space around the core scaffold and for modulating the inhibitor's interaction with the solvent-exposed region of the kinase active site.
Protocol 1: General Procedure for the N-Alkylation of Amines with 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
This protocol provides a general method for the synthesis of 5-((substituted-amino)methyl)-1H-pyrazolo[4,3-b]pyridine derivatives, which are common structural motifs in a variety of kinase inhibitors.
Materials:
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Amine of interest (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.1 equivalents) in anhydrous DMF or THF, add a base such as potassium carbonate (2.0 equivalents) or DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.
Note: The choice of base and solvent may need to be optimized for specific amine substrates. For less reactive amines, a stronger base and higher reaction temperature may be required.
Application Example: Synthesis of a Putative CDK Inhibitor Scaffold
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are key regulators of the cell cycle.[2] Inhibitors of CDKs have shown significant promise as anti-cancer agents. The pyrazolo[3,4-b]pyridine scaffold is a known core for potent CDK inhibitors.[2] The following protocol describes the synthesis of a representative scaffold for a CDK inhibitor using the general N-alkylation procedure.
Protocol 2: Synthesis of N-((1H-pyrazolo[4,3-b]pyridin-5-yl)methyl)-3,5-dichloroaniline
Procedure:
-
To a solution of 3,5-dichloroaniline (178 mg, 1.1 mmol) in anhydrous DMF (5 mL), add potassium carbonate (276 mg, 2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine (167 mg, 1.0 mmol) in anhydrous DMF (2 mL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Follow the workup and purification steps as described in Protocol 1. The expected product is N-((1H-pyrazolo[4,3-b]pyridin-5-yl)methyl)-3,5-dichloroaniline.
Data Presentation: Inhibitory Activities of Representative Pyrazolopyridine-Based Kinase Inhibitors
The versatility of the pyrazolo[4,3-b]pyridine scaffold allows for the development of inhibitors against a wide range of kinases. The table below summarizes the inhibitory activities of several reported pyrazolopyridine-based kinase inhibitors, demonstrating the potential of this scaffold in targeted therapy.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Glumetinib | c-Met | Low nM | [1] |
| Compound 15y | TBK1 | 0.2 | [3] |
| Representative Cpd | CDK1 | Potent | [2] |
| Representative Cpd | CDK2 | 240 | [4] |
| Compound C03 | TRKA | 56 | [5] |
Conclusion and Future Directions
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and efficient N-alkylation chemistry allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The pyrazolo[4,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for a multitude of kinases, highlighting its privileged nature in medicinal chemistry. Future work in this area will likely focus on the development of more selective inhibitors by exploring novel substitutions on the pyrazolo[4,3-b]pyridine core and the attached functionalities, as well as the application of this scaffold to a broader range of kinase targets.
References
-
Vangrevelinghe, E., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. Available at: [Link]
-
El-Adl, K., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(15), 3376. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11698. Available at: [Link]
-
Wang, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 70, 128803. Available at: [Link]
-
Sharma, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(5), 539-556. Available at: [Link]
-
Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1663. Available at: [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]
-
Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57. Available at: [Link]
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Kłys, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences, 11(7), 884. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(9), 1541-1551. Available at: [Link]
-
Al-dujaili, L. J., et al. (2024). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances, 14(1), 43-55. Available at: [Link]
-
Singh, P. P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-21. Available at: [Link]
-
Zakharychev, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1641. Available at: [Link]
-
Zhang, H., et al. (2008). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 18(18), 5039-5042. Available at: [Link]
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Pinto, M., et al. (2024). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. Chemistry–A European Journal, e202303531. Available at: [Link]
-
Cruz, S., & Portilla, J. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 28(12), 4791. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 5-Amino-3-methyl-1-(3,4-dichlorophenyl) pyrazole. Retrieved from [Link]
-
Chen, C.-Y., et al. (2024). Facile Cascade Synthesis of 6-(Chloromethyl)pyrazolo[3,4-d]pyrimidines from 5-Amino-1H-pyrazole-4-carbaldehydes. ChemistrySelect, 9(1), e202303989. Available at: [Link]
-
Sławiński, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Available at: [Link]
-
Glushkov, V. A., et al. (2017). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 13, 1648-1655. Available at: [Link]
-
Al-Zaydi, K. M., et al. (2018). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules, 23(10), 2636. Available at: [Link]
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Application Notes and Protocol for the N-Alkylation of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including potential as kinase inhibitors for cancer therapy.[2][3][4] The N-alkylation of the pyrazole ring system is a critical step in the synthesis of many of these compounds, as the nature of the substituent on the nitrogen atom can significantly influence the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
This document provides a detailed guide for the N-alkylation of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a key intermediate in the synthesis of various bioactive molecules. The presence of a reactive chloromethyl group at the 5-position of the pyridine ring introduces specific challenges that must be carefully considered to achieve the desired N-alkylated product with high yield and purity. These application notes will delve into the mechanistic considerations, potential side reactions, and a detailed experimental protocol for this transformation.
Mechanistic Considerations and Regioselectivity
The N-alkylation of pyrazoles and related azoles is a well-established synthetic transformation.[5][6][7] The reaction typically proceeds via a nucleophilic substitution mechanism, wherein the deprotonated pyrazole nitrogen attacks an electrophilic alkylating agent. However, the N-alkylation of unsymmetrical pyrazoles, such as 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, can lead to the formation of two regioisomers: the N1-alkylated and the N2-alkylated products.[8][9] The ratio of these isomers is influenced by several factors, including steric hindrance, electronic effects, the nature of the base, the solvent, and the reaction temperature.[10][11][12]
The choice of solvent can significantly impact the regioselectivity of N-alkylation. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed and can influence the position of alkylation.[13] For some related heterocyclic systems, DMSO has been shown to favor N1 alkylation, while less polar solvents like tetrahydrofuran (THF) may favor N2 alkylation.[11][12] The choice of base is also critical; common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[5][7][14]
Challenges in the N-Alkylation of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
The presence of the chloromethyl group at the 5-position introduces a unique challenge. This group is itself an electrophilic center, which could potentially lead to side reactions such as:
-
Self-alkylation or polymerization: One molecule of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine could alkylate another, leading to oligomeric or polymeric byproducts.
-
Intramolecular reactions: While less likely, the possibility of intramolecular reactions should be considered.
To mitigate these risks, the reaction conditions must be carefully controlled. A judicious choice of base, temperature, and reaction time is crucial to favor the desired intermolecular N-alkylation with the external alkylating agent over unwanted side reactions.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine using an alkyl halide as the alkylating agent.
Materials:
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add finely powdered and dried potassium carbonate (2.0-3.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomers.
Characterization: The structures of the isolated regioisomers should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Advanced NMR techniques like NOESY or HMBC can be used to definitively assign the position of alkylation (N1 vs. N2).[8]
Data Presentation
| Reagent | Molar Equivalents | Purpose |
| 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | 1.0 | Starting material |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base to deprotonate the pyrazole nitrogen |
| Alkyl Halide | 1.1 - 1.5 | Alkylating agent |
| Anhydrous DMF | - | Reaction solvent |
Visualization of the Reaction
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, yielding a mixture of N1 and N2 regioisomers.
Experimental Workflow
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
large-scale synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
An Application Note on the Scalable Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and scalable synthetic protocol for the preparation of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, a key intermediate in pharmaceutical research and drug development. The pyrazolo[4,3-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, notably utilized in the development of novel inhibitors targeting the PD-1/PD-L1 interaction for cancer immunotherapy[1]. The chloromethyl group at the C5 position serves as a versatile chemical handle for further molecular elaboration. This guide details a robust, multi-step synthetic route, explains the rationale behind key procedural choices, and addresses critical considerations for scaling the process from the laboratory to pilot plant production.
Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines
The fusion of pyrazole and pyridine rings creates a class of nitrogen-rich heterocyclic compounds with significant biological activity[2]. These scaffolds are capable of forming key hydrogen bonding and π-π stacking interactions within biological targets, making them ideal frameworks for drug design[2]. Specifically, the 1H-pyrazolo[4,3-b]pyridine isomer has emerged as a crucial core structure for small molecule therapeutics[1][3].
The target molecule, 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, is particularly valuable. The chloromethyl group is a reactive electrophilic site, enabling facile nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, making it an essential building block for constructing libraries of compounds for structure-activity relationship (SAR) studies. This document outlines a logical and efficient synthetic pathway designed for reproducibility and scalability.
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence starting from a commercially available, functionalized pyridine derivative. The core strategy involves the initial construction of the pyrazolo[4,3-b]pyridine ring system with a precursor functional group at the C5 position, followed by a two-step functional group interconversion to yield the final chloromethylated product. This approach avoids the direct and often unselective halogenation of a methyl group, thereby ensuring higher purity and better control over the reaction on a larger scale.
The proposed pathway is as follows:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of ethyl 2-chloro-3-nitropyridine-5-carboxylate with ethyl 3-oxobutanoate (ethyl acetoacetate).
-
Reductive Cyclization (Japp-Klingemann Analogue): A one-pot reaction involving reduction of the nitro group to an amine, in-situ diazotization, and intramolecular cyclization to form the pyrazole ring, yielding ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate.
-
Ester Reduction: Reduction of the ethyl ester to the primary alcohol, (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol.
-
Chlorination: Conversion of the primary alcohol to the target chloromethyl compound using a suitable chlorinating agent.
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
purification of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine by column chromatography
An Application Note and Protocol for the Purification of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine by Column Chromatography
Authored by: Gemini, Senior Application Scientist
Abstract
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its reactive chloromethyl group that facilitates further synthetic modifications[1]. The efficacy and success of subsequent reactions are critically dependent on the purity of this intermediate. However, the purification of nitrogen-containing heterocyles like pyrazolopyridines via silica gel column chromatography presents distinct challenges, primarily due to interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface, which can lead to peak tailing, poor resolution, and potential sample degradation[2]. This document provides a comprehensive, experience-driven guide to developing a robust purification protocol for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine using column chromatography. It outlines a systematic approach from initial method development using Thin-Layer Chromatography (TLC) to a detailed, step-by-step column chromatography protocol, including troubleshooting common issues.
Introduction: The Challenge of Purifying Pyridine Analogs
The 1H-pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in pharmacology, forming the core of numerous biologically active molecules[3]. The title compound, with its reactive chloromethyl handle, is an especially useful synthon[1]. However, the purification of such compounds is non-trivial. The core challenge stems from the Lewis basicity of the pyridine nitrogen atom. On a standard silica gel stationary phase, which has a weakly acidic surface due to the presence of silanol groups (Si-OH), this basic nitrogen can engage in strong, non-ideal secondary interactions.
This interaction leads to several common chromatographic problems:
-
Peak Tailing: The analyte molecules are heterogeneously retained, causing the peak or spot to smear, which significantly reduces resolution[2].
-
Irreversible Adsorption: A portion of the compound may bind so strongly to the silica that it cannot be eluted, resulting in low recovery.
-
On-Column Degradation: The acidic silica surface can catalyze the degradation of sensitive molecules, particularly those with reactive functional groups like the chloromethyl moiety[2].
The protocol detailed herein is designed to mitigate these issues by systematically optimizing the chromatographic conditions.
Foundational Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a column, it is imperative to develop an effective separation method using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective tool for selecting and optimizing the mobile phase, providing a reliable preview of the separation achievable on a column[4].
Protocol 2.1: TLC-Based Solvent System Screening
-
Plate Preparation: Use standard silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated solution (~10-20 mg/mL).
-
Spotting: Using a capillary tube, carefully spot the solution onto the TLC plate's baseline, ensuring the spot is small and concentrated.
-
Developing Solvents: Prepare several developing chambers with different solvent systems. Good starting points for pyrazolopyridine derivatives include mixtures of a non-polar and a polar solvent[5][6].
-
System A: Ethyl Acetate / Hexane (start with 30:70, 50:50, and 70:30 ratios)
-
System B: Dichloromethane / Methanol (start with 98:2, 95:5, and 90:10 ratios)
-
-
Development: Place the spotted TLC plate in a chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Analysis & Optimization:
-
The ideal solvent system should provide a Retention Factor (Rf) for the target compound between 0.25 and 0.40 .
-
The Rf is calculated as: (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
If the Rf is too high (>0.5), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., Ethyl Acetate or Methanol).
-
If the Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
Crucial Step - Tailing Reduction: If significant tailing is observed on the TLC plate, add a small amount (0.5-1% ) of a competing base, such as triethylamine (TEA) or pyridine, to the chosen mobile phase. This additive will preferentially interact with the acidic silanol sites, leading to sharper, more symmetrical spots[2]. Rerun the TLC with the modified eluent to confirm improvement.
-
Column Chromatography: Stationary and Mobile Phase Selection
Stationary Phase
For most applications, standard flash-grade silica gel (230-400 mesh) is appropriate and cost-effective[7]. The key to success lies in modifying the mobile phase rather than using more expensive specialty media. However, if degradation is suspected even with a modified mobile phase, consider using a less acidic stationary phase like neutral alumina or end-capped silica[2].
Mobile Phase
The solvent system identified in Protocol 2.1 is the starting point for the column. The inclusion of 0.5-1% triethylamine (TEA) in the mobile phase is strongly recommended to ensure sharp peaks and high recovery for this class of compounds[2].
Detailed Protocol for Column Chromatography Purification
This protocol assumes a crude sample size of approximately 500 mg. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment
-
Crude 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Flash silica gel (230-400 mesh)
-
Glass chromatography column (e.g., 3-4 cm diameter)
-
Appropriate solvents (Hexane, Ethyl Acetate, Triethylamine) as determined by TLC
-
Small amount of sand and cotton wool
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Step-by-Step Purification Workflow
-
Column Preparation:
-
Insert a small plug of cotton wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
Prepare a slurry by mixing silica gel with the initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane + 1% TEA). The amount of silica should be approximately 50-100 times the weight of the crude sample (e.g., 25-50 g of silica for 500 mg of crude product).
-
Pour the slurry into the column. Use gentle air pressure or tapping to ensure the silica packs into a uniform, stable bed with no air bubbles or cracks[8].
-
Add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica[8]. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully apply this solution to the top of the column. This method is faster but can lead to broader bands if too much solvent is used.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution using a low-polarity starting solvent system (e.g., 20% EtOAc/Hexane + 1% TEA).
-
Apply gentle, positive pressure to achieve a steady flow rate (flash chromatography).
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
If impurities are close to the product, a gradient elution may be necessary. Gradually increase the polarity of the mobile phase (e.g., from 20% EtOAc to 40% EtOAc) to elute the compounds in order of increasing polarity[9].
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Fractions containing the pure desired compound (single spot with the correct Rf) should be combined.
-
-
Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator. Note that triethylamine is less volatile than hexane and ethyl acetate; co-evaporation with a solvent like toluene may be necessary for its complete removal.
-
Visualization of the Purification Workflow
The entire process, from method development to final product isolation, can be visualized as a systematic workflow.
Caption: A systematic workflow for the purification of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
The mechanism by which triethylamine improves peak shape is by masking the acidic silanol sites on the silica surface, preventing unwanted interactions with the basic analyte.
Caption: Role of triethylamine (TEA) in preventing peak tailing during chromatography.
Summary of Parameters and Troubleshooting
The following table summarizes the key parameters and provides solutions for common problems encountered during the purification process.
| Parameter / Issue | Recommendation / Solution | Rationale / Explanation |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective choice for flash chromatography[7]. |
| Mobile Phase (Starting) | Ethyl Acetate/Hexane or Dichloromethane/Methanol + 0.5-1% Triethylamine | Gradients allow for separation of compounds with varying polarities. TEA is critical to prevent peak tailing for basic compounds[2][10]. |
| Optimal Rf (TLC) | 0.25 - 0.40 | Provides the best balance for good separation on a column, ensuring the compound does not elute too quickly or too slowly[4]. |
| Troubleshooting: Peak Tailing | Add 0.5-1% triethylamine (TEA) or pyridine to the eluent. | The competing base masks acidic silanol sites on the silica, preventing strong secondary interactions with the pyridine nitrogen[2]. |
| Troubleshooting: Low Recovery | 1. Ensure TEA is used in the eluent.2. Perform a stability test (2D TLC) to check for degradation on silica[2].3. If degradation occurs, switch to a neutral stationary phase like alumina. | Low recovery can be caused by irreversible adsorption or on-column degradation. TEA minimizes adsorption[2]. A 2D TLC can diagnose stability issues. |
| Troubleshooting: Co-eluting Peaks | 1. Optimize the solvent system by trying different solvent combinations (e.g., switch from EtOAc/Hexane to CH₂Cl₂/MeOH).2. Run a shallower solvent gradient. | Changing the solvent composition alters the selectivity of the separation. A shallower gradient increases the resolution between closely eluting compounds[9]. |
Conclusion
The successful is readily achievable through a systematic and informed approach. The foundational step of thorough method development using TLC cannot be overstated. By identifying an appropriate solvent system and, crucially, incorporating a basic additive like triethylamine to mitigate deleterious interactions with the silica stationary phase, researchers can overcome common challenges such as peak tailing and low recovery. This protocol provides a robust framework for obtaining this valuable synthetic intermediate with the high purity required for subsequent applications in drug discovery and development.
References
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- Karami, et al. "Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4)." RSC Publishing, 2023.
- Reddy, et al. "A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions." The Royal Society of Chemistry. Accessed January 22, 2026.
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- Conti, et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." PubMed Central. Accessed January 22, 2026.
- Kovalenko, et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." PMC - NIH, 2023.
- Supporting Information. The Royal Society of Chemistry. Accessed January 22, 2026.
- Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. The Royal Society of Chemistry. Accessed January 22, 2026.
- "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions." The Royal Society of Chemistry. Accessed January 22, 2026.
- "Thin Layer Chromatography (TLC)." AGA Analytical. Accessed January 22, 2026.
- "5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine." ChemicalBook. Accessed January 22, 2026.
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- "5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride." Benchchem. Accessed January 22, 2026.
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Application Notes and Protocols: Synthesis and Amination of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including its role as kinase inhibitors and modulators of various cellular signaling pathways.[1][2][3][4] The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis and derivatization of a key intermediate, 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine. We present a detailed, field-proven protocol for the nucleophilic substitution reaction of this intermediate with a variety of amines, a cornerstone reaction for generating libraries of novel drug candidates. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
The fusion of pyrazole and pyridine rings in the pyrazolo[4,3-b]pyridine system creates a unique electronic and structural landscape that has proven to be highly fruitful in the design of bioactive molecules.[5] Derivatives of this scaffold have been investigated as inhibitors of fibroblast growth factor receptors (FGFR), tropomyosin receptor kinases (TRKs), and as modulators of the PD-1/PD-L1 interaction, highlighting their therapeutic potential in oncology and immunology.[1][2][3] The ability to introduce diverse substituents onto this core is crucial for fine-tuning the pharmacological properties of these molecules. The 5-(chloromethyl) group serves as a versatile synthetic handle, allowing for the introduction of a wide array of functionalities through nucleophilic substitution reactions.
Synthesis of the Starting Material: 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
A common strategy for the synthesis of the pyrazolo[4,3-b]pyridine ring system involves the annulation of a pyridine ring onto a pre-existing pyrazole.[6] This can be achieved through various methods, including the cyclization of functionalized aminopyrazoles.[6] For the purpose of this guide, we will start from a precursor that allows for the introduction of a hydroxymethyl group at the 5-position, which can then be readily converted to the desired chloromethyl intermediate.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Protocol 1: Synthesis of 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine
This protocol describes the reduction of a pyrazolo[4,3-b]pyridine-5-carboxylic acid derivative to the corresponding alcohol.
Materials:
-
Pyrazolo[4,3-b]pyridine-5-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the pyrazolo[4,3-b]pyridine-5-carboxylic acid (1.0 equivalent) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water (x mL per g of LiAlH₄), 15% aqueous NaOH (x mL per g of LiAlH₄), and then water again (3x mL per g of LiAlH₄).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite® and wash thoroughly with THF and EtOAc.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
This protocol details the chlorination of the hydroxymethyl group using thionyl chloride.
Materials:
-
5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction.
Procedure:
-
Dissolve 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution to neutralize the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, which can be used in the next step without further purification or purified by column chromatography.
Reaction of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine with Amines: A Versatile Tool for Library Synthesis
The reaction of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine with primary and secondary amines proceeds via a nucleophilic substitution reaction, likely following an Sₙ2 mechanism. This reaction is a robust and versatile method for introducing a wide range of amine-containing side chains at the 5-position of the pyrazolopyridine core, enabling extensive SAR studies.
Reaction Mechanism:
Caption: Simplified Sₙ2 mechanism for the amination reaction.
Protocol 3: General Procedure for the Amination of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
This general protocol can be adapted for a variety of primary and secondary amines.
Materials:
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dichloromethane (DCM))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.2 equivalents) and the base (2.0 equivalents) in the chosen anhydrous solvent, add a solution of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(aminomethyl)-1H-pyrazolo[4,3-b]pyridine derivative.
Table 1: Recommended Reaction Conditions for Various Amine Nucleophiles
| Amine Type | Recommended Solvent | Recommended Base | Temperature (°C) | Typical Reaction Time (h) |
| Secondary Aliphatic | MeCN or DCM | K₂CO₃ or Et₃N | 25 - 50 | 2 - 6 |
| Primary Aliphatic | MeCN or DCM | K₂CO₃ or Et₃N | 25 - 50 | 2 - 6 |
| Aromatic Amines | DMF | K₂CO₃ or DIPEA | 60 - 80 | 8 - 16 |
| Hindered Amines | DMF | K₂CO₃ or DIPEA | 80 - 100 | 12 - 24 |
Note: These conditions are general recommendations and may require optimization for specific substrates.
Experimental Workflow Visualization
Caption: General experimental workflow for the amination reaction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of each reaction should be closely monitored by TLC and/or LC-MS. The disappearance of the starting material, 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, and the appearance of the desired product spot/peak will indicate the reaction's progression and completion.
-
Product Characterization: The identity and purity of the final compounds must be confirmed by standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectral data for a successful reaction would show the disappearance of the chloromethyl proton signal and the appearance of new signals corresponding to the introduced amine moiety.
Conclusion
The reaction of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine with amines is a powerful and efficient method for the synthesis of diverse libraries of potential drug candidates. The protocols and guidelines presented in this document, grounded in established principles of organic chemistry and analogous reactions, provide a solid foundation for researchers in the field of drug discovery to explore the chemical space around this important scaffold. By systematically applying these methods, scientists can generate novel compounds for biological screening and advance the development of new therapeutics.
References
-
D. A. Nagorny, S. S. M. Shair, and A. B. Smith, III, "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles," Molecules, vol. 28, no. 1, p. 373, Jan. 2023. [Link]
-
Y. Li et al., "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction," Bioorganic Chemistry, vol. 114, p. 105034, Sep. 2021. [Link]
-
W. Zhang et al., "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors," ACS Medicinal Chemistry Letters, vol. 7, no. 6, pp. 609–614, Jun. 2016. [Link]
-
X. Wang et al., "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors," RSC Medicinal Chemistry, vol. 12, no. 9, pp. 1533–1542, 2021. [Link]
- A. A. El-Sayed, "A review on the synthesis and biological importance of pyrazolo[3,4-b]pyridine derivatives," RSC Advances, vol. 11, no. 21, pp. 12695–12718, 2021.
-
Wikipedia, "2-Chloromethylpyridine," [Online]. Available: [Link].
-
A. Borrell, J. I. Borrell, and R. Teixidó, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Molecules, vol. 27, no. 7, p. 2237, Apr. 2022. [Link]
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synthesis of pyrazolo[4,3-b]pyridine-based libraries for high-throughput screening
Application Note & Protocol
Topic: High-Throughput Synthesis of Pyrazolo[4,3-b]pyridine-Based Libraries for Drug Discovery Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to various biological targets, offering a robust starting point for drug discovery campaigns.[1][2] The pyrazolo[4,3-b]pyridine core is a prime example of such a scaffold, recognized for its prevalence in compounds targeting a wide array of proteins, particularly kinases.[3][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions within protein binding pockets. Molecules incorporating this scaffold have shown promise as inhibitors of targets like c-Met (implicated in oncology), T-cell kinases, and as modulators of various receptors.[6]
High-Throughput Screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of chemical entities against biological targets.[7][8] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library being screened.[][10] Therefore, the ability to efficiently synthesize large, diverse libraries based on privileged scaffolds like pyrazolo[4,3-b]pyridine is a critical capability in the hit-to-lead process.
This guide provides a detailed methodology for the construction of pyrazolo[4,3-b]pyridine-based libraries, focusing on a robust and scalable synthetic route amenable to diversification for HTS applications. We will delve into the strategic choices behind the protocol, offering insights from a senior application scientist's perspective to ensure both technical accuracy and practical success.
Strategic Approach to Library Synthesis
The construction of the pyrazolo[4,3-b]pyridine ring system can be approached from several retrosynthetic directions. The most common strategies involve either the annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, the formation of the pyrazole ring on a functionalized pyridine precursor.[6] For library synthesis, the ideal strategy should meet the following criteria:
-
Convergent Synthesis: The core scaffold should be assembled late in the synthetic sequence to maximize diversity.
-
Readily Available Starting Materials: The initial building blocks must be commercially available in a wide variety to ensure structural diversity in the final library.
-
Robust and High-Yielding Reactions: The chemistry must be reliable and tolerant of a broad range of functional groups.
-
Operational Simplicity: The workflow should be straightforward to enable parallel synthesis, ideally incorporating one-pot procedures to minimize purification steps.
Our featured protocol is based on an efficient annulation of a pyrazole ring onto a pyridine core, starting from readily available 2-chloro-3-nitropyridines.[6][11] This approach is particularly powerful as it combines a nucleophilic aromatic substitution (SNAr) with a modified Japp-Klingemann reaction in a one-pot fashion, offering significant advantages in operational simplicity and efficiency for library production.[6]
Figure 1: High-level workflow for the synthesis of a pyrazolo[4,3-b]pyridine library.
Core Synthetic Protocol: One-Pot SNAr/Japp-Klingemann Annulation
This protocol details the synthesis of the pyrazolo[4,3-b]pyridine core. The key transformation is a one-pot reaction that elegantly combines three distinct chemical steps, thereby avoiding the isolation of intermediates and significantly streamlining the workflow.
Rationale Behind Experimental Choices
-
Starting Materials: 2-Chloro-3-nitropyridines are excellent electrophiles for SNAr reactions. The strong electron-withdrawing nitro group activates the C2 position for nucleophilic attack. A wide variety of substituted versions are commercially available, providing an initial point of diversity.
-
Nucleophile: Ethyl benzoylacetate (or other β-keto esters) serves as the initial nucleophile. The active methylene protons are readily deprotonated to form a carbanion for the SNAr reaction.
-
Diazonium Salts: Stable arenediazonium tosylates are used as the source for the arylazo group in the Japp-Klingemann reaction. They are generally more stable and easier to handle than the corresponding chloride salts.[11] This is the primary point for introducing diversity into the library.
-
One-Pot Sequence: Combining the azo-coupling, deacylation, and cyclization steps into a single pot is highly efficient.[6] The choice of base (e.g., pyridine, DBU) is critical to promote the desired sequence of reactions without significant side product formation.
Visualizing the Reaction and Diversification
The power of this synthetic approach lies in its ability to introduce diversity at multiple positions on the final scaffold.
Figure 2: Key diversification points on the pyrazolo[4,3-b]pyridine scaffold.
-
R1 & R2: Variation is introduced from the substituted 2-chloro-3-nitropyridine starting material.
-
R3: Variation is introduced from the substituted arenediazonium salt.
Detailed Experimental Protocol: Synthesis of Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This section provides a representative, step-by-step protocol for the synthesis of a single library member. This protocol should be adapted for parallel synthesis formats (e.g., 24 or 96-well reaction blocks) for library production.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chloro-5-nitro-3-pyridinecarbonitrile | 183.55 | 1.0 | 183.5 mg |
| Ethyl acetoacetate | 130.14 | 1.2 | 156 µL |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 1.2 | 48 mg |
| 4-Bromobenzenediazonium tosylate | 357.23 | 1.1 | 393 mg |
| Pyridine | 79.10 | 3.0 | 242 µL |
| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 5 mL |
Step-by-Step Procedure
-
Preparation of the Nucleophile:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (5 mL).
-
Carefully add sodium hydride (48 mg, 1.2 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl acetoacetate (156 µL, 1.2 mmol) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The formation of the sodium enolate should result in a clear solution or fine suspension.
-
Causality: The use of a strong, non-nucleophilic base like NaH is essential to completely deprotonate the active methylene group of the ethyl acetoacetate, forming the reactive enolate nucleophile required for the subsequent SNAr reaction.
-
-
SNAr Reaction:
-
In a separate flask, dissolve 2-chloro-5-nitro-3-pyridinecarbonitrile (183.5 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the pyridine starting material to the pre-formed enolate solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed.
-
Causality: DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cations while leaving the nucleophile relatively free, thus accelerating the reaction rate.
-
-
One-Pot Japp-Klingemann Annulation:
-
To the reaction mixture from the previous step, add 4-bromobenzenediazonium tosylate (393 mg, 1.1 mmol).
-
Add pyridine (242 µL, 3.0 mmol).
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Causality: The addition of the diazonium salt initiates the Japp-Klingemann reaction. The pyridine acts as a mild base to facilitate the azo-coupling, subsequent deacylation (loss of the acetyl group), and finally the intramolecular cyclization (annulation) to form the pyrazole ring. This one-pot sequence is a hallmark of an efficient synthesis.[6]
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water (50 mL).
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
For Library Synthesis: For parallel purification, mass-directed preparative HPLC is the method of choice.
-
Expected Results and Quality Control
-
Product: Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
-
Appearance: White or off-white solid.
-
Yield: Literature reports for similar analogs suggest yields in the range of 75-85%.[6]
-
Quality Control:
-
LC-MS: Confirm the mass of the desired product ([M+H]⁺ expected: ~413.0/415.0 for Br isotopes). Purity should be >95% for HTS.
-
¹H NMR: Confirm the structure by analyzing the proton signals and their coupling patterns. For the example compound, one would expect signals corresponding to the aromatic protons, the ethyl ester, and the pyridine ring protons.[6]
-
Representative Library Data
The following table summarizes representative data for a small set of library compounds synthesized using this methodology, based on published results.[6] This illustrates the versatility of the reaction with different diazonium salts.
| Compound ID | R3 (Aryl Group) | Yield (%) | Purity (LC-MS) | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| LIB-001 | 4-Fluorophenyl | 77 | >98% | 344.1041 | 344.1048 |
| LIB-002 | 4-Bromophenyl | 83 | >97% | 412.9856 (as Na⁺) | 412.9843 |
| LIB-003 | 2-Methoxyphenyl | 78 | >98% | 343.1037 | 343.1031 |
| LIB-004 | 2-Cyanophenyl | 85 | >99% | 338.0884 | 338.0881 |
Conclusion
The synthetic strategy presented herein offers a highly efficient, robust, and scalable platform for the generation of diverse pyrazolo[4,3-b]pyridine-based libraries. By leveraging a one-pot SNAr/Japp-Klingemann annulation protocol, researchers can rapidly access a wide range of analogs for high-throughput screening campaigns. The operational simplicity and tolerance to various functional groups make this methodology particularly well-suited for modern drug discovery efforts, enabling the exploration of chemical space around this critical privileged scaffold. The self-validating nature of the protocol, confirmed through standard analytical techniques, ensures the generation of high-quality compound libraries ready for biological evaluation.
References
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Kostenko, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
-
Horton, D. A., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews. [Link]
-
Kostenko, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
An, Y., & Tolliday, N. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]
-
Dimova, D., & Bajorath, J. (2012). Structural and Activity Profile Relationships Between Drug Scaffolds. Journal of Medicinal Chemistry. [Link]
-
Singh, I. P., et al. (2025). Natural Product Scaffolds of Value in Drug Discovery and Development. Royal Society of Chemistry. [Link]
-
Karpenko, I., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules. [Link]
-
Fluxergy. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Fluxergy Website. [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]
-
Sharpless, K. B., et al. (2022). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]
-
Abdel-Sattar, M. O., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. [Link]
-
Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
ResearchGate. (2021). Synthesis of pyrazolo[4,3‐b]pyridine. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
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Application Notes and Protocols for the Analytical Characterization of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine Derivatives
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, often regarded as a bioisostere of purines. This structural similarity enables derivatives of this scaffold to interact with a wide range of biological targets, including kinases, making them valuable candidates for the development of novel therapeutics. The introduction of a chloromethyl group at the 5-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Given the therapeutic potential of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives, their thorough analytical characterization is paramount to ensure structural integrity, purity, and batch-to-batch consistency. This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of this important class of compounds, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data of the highest quality and reliability.
Overall Analytical Workflow
The comprehensive characterization of a novel 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivative typically follows a structured analytical workflow. This workflow is designed to build a complete profile of the compound, from its purity to its definitive structural elucidation.
Caption: General workflow for the characterization of a novel 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivative.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives and for monitoring reaction progress. The choice of stationary and mobile phases is critical for achieving optimal separation from starting materials, byproducts, and degradants.
Scientific Rationale for Method Selection
Pyrazolo[4,3-b]pyridine derivatives are moderately polar compounds. A reversed-phase HPLC method is generally the most effective approach for their separation. The use of a C18 stationary phase provides a versatile hydrophobic surface for retention. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of the basic nitrogen atoms in the pyridine and pyrazole rings.[1]
Detailed Protocol for HPLC Analysis
Instrumentation:
-
HPLC or UPLC system equipped with a UV-Vis detector.
Column:
-
Reversed-phase C18 column (e.g., YMC ODS3, 50 mm × 4.6 mm, 5 µm particle size).[1]
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 6.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
35 °C
Detection Wavelength:
-
254 nm (primary) and 214 nm (secondary)
Injection Volume:
-
5-10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivative.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex until fully dissolved. If necessary, sonicate for a brief period.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis.
Scientific Rationale for Method Selection
Electrospray ionization (ESI) is the preferred ionization technique for pyrazolopyridine derivatives due to their polarity and ability to be protonated in solution, forming [M+H]⁺ ions. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The presence of a chlorine atom in 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives results in a characteristic isotopic pattern in the mass spectrum, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Detailed Protocol for Mass Spectrometry Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-Tof or Orbitrap) with an electrospray ionization (ESI) source.
Ionization Mode:
-
Positive ESI mode is typically used to observe the [M+H]⁺ ion.
Infusion:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the mass spectrometer via direct infusion or through an LC system.
Typical MS Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50-500
Expected Data for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine:
| Ion | Calculated m/z (C₇H₆ClN₃) | Observed m/z | Isotopic Pattern |
| [M+H]⁺ | 168.0323 (for ³⁵Cl) | ~168.03 | M+2 peak at ~170.03 with ~32% relative abundance |
| [M+Na]⁺ | 190.0142 (for ³⁵Cl) | ~190.01 | M+2 peak at ~192.01 with ~32% relative abundance |
Fragmentation Analysis:
-
Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation. Common fragmentation pathways for chloromethyl derivatives may include the loss of the chloromethyl radical (•CH₂Cl) or the loss of HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques such as COSY and HSQC can further confirm the structural assignments.
Scientific Rationale for Method Selection
The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the precise determination of the substitution pattern on the pyrazolopyridine core. The chloromethyl group will appear as a characteristic singlet in the ¹H NMR spectrum, typically in the range of 4.5-5.0 ppm. The aromatic protons on the pyridine and pyrazole rings will exhibit distinct chemical shifts and coupling patterns, which can be used to confirm the regiochemistry of the molecule.[2]
Detailed Protocol for NMR Analysis
Instrumentation:
-
NMR spectrometer operating at a frequency of 300 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if necessary): Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.
Expected ¹H and ¹³C NMR Data for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (in CDCl₃):
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₂Cl | ~4.8 (s, 2H) | ~45.0 |
| H-3 | ~8.1 (s, 1H) | ~135.0 |
| H-6 | ~7.2 (d, 1H) | ~115.0 |
| H-7 | ~8.5 (d, 1H) | ~148.0 |
| C-3a | - | ~120.0 |
| C-5 | - | ~145.0 |
| C-7a | - | ~150.0 |
Note: These are predicted values and may vary depending on the specific derivative and solvent used.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Scientific Rationale for Method Selection
The FTIR spectrum of a 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivative will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. The N-H stretch of the pyrazole ring, C=N and C=C stretching vibrations of the aromatic rings, and the C-Cl stretch of the chloromethyl group are key diagnostic peaks.
Detailed Protocol for FTIR Analysis
Instrumentation:
-
FTIR spectrometer.
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an attenuated total reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| ~3150 | N-H stretch (pyrazole) |
| 1620-1580 | C=N stretch (ring) |
| 1550-1450 | C=C stretch (ring) |
| 750-650 | C-Cl stretch |
Elemental Analysis for Elemental Composition Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a final confirmation of its empirical formula.
Scientific Rationale for Method Selection
Combustion analysis is a fundamental technique that provides a direct measure of the elemental composition of a pure organic compound. The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula.
Detailed Protocol for Elemental Analysis
Instrumentation:
-
CHN elemental analyzer.
Sample Preparation:
-
Accurately weigh 2-3 mg of the pure, dry sample into a tin capsule.
Analysis:
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
Expected Elemental Composition for C₇H₆ClN₃:
| Element | Theoretical % |
| Carbon (C) | 50.17 |
| Hydrogen (H) | 3.61 |
| Nitrogen (N) | 25.07 |
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity, molecular weight, and structure of these important compounds. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 1486-1503. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 2023, 28(3), 1076. Available from: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 22: 1153-1164. Available from: [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 2014, 10, 183-193. Available from: [Link]
-
Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012, 85(1), 133-142. Available from: [Link]
-
Approaches of Analytical Method Development and Validation: A Review. International Journal of Research in Pharmacy and Chemistry, 2021, 11(1), 34-37. Available from: [Link]
-
A review on analytical method validation and its regulatory perspectives. Journal of Pharmaceutical Analysis, 2018, 8(3), 145-154. Available from: [Link]
-
Fragmentation (mass spectrometry). In Wikipedia. Available from: [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 2013, 405(24), 7615-42. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022, 27(7), 2199. Available from: [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges that may be encountered during the synthesis, focusing on the identification and mitigation of side products.
Introduction
The synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a critical process in the development of various pharmaceutical agents, as this scaffold is a key building block in numerous bioactive molecules. The most common synthetic route involves the chlorination of the corresponding precursor, 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine. While seemingly straightforward, this reaction can be prone to the formation of several side products, complicating purification and impacting yield and purity. This guide will walk you through the common pitfalls and provide expert insights to overcome them.
Troubleshooting Guide & FAQs
Question 1: My reaction to form 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine from 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine with thionyl chloride (SOCl₂) is showing multiple spots on TLC, with one major spot having a similar Rf to my starting material. What could be the issue?
Answer:
This is a common observation and can be attributed to several factors, primarily incomplete reaction and the formation of specific side products.
-
Incomplete Reaction: The most straightforward reason is that the reaction has not gone to completion. The hydroxymethyl precursor is often a polar compound and may have limited solubility in the reaction solvent, leading to a sluggish conversion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. Depending on the scale and solvent, these reactions can take several hours. A moderate increase in temperature might be necessary, but exercise caution to avoid degradation.
-
Reagent Stoichiometry: An insufficient amount of the chlorinating agent (e.g., thionyl chloride) will lead to incomplete conversion. A slight excess (1.1 to 1.5 equivalents) is often recommended.
-
Solvent Choice: The choice of solvent is crucial. While chlorinated solvents like dichloromethane (DCM) or chloroform are common, their ability to dissolve the starting material might be limited. The use of a co-solvent or a more polar, aprotic solvent could be beneficial.
-
-
-
Formation of the Sulfite Ester Intermediate: The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate (R-O-S(O)Cl).[1][2] This intermediate is often less polar than the starting alcohol but can be hydrolyzed back to the starting material during aqueous workup or on silica gel during chromatography if the reaction is not complete.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the thionyl chloride and can lead to the hydrolysis of the intermediate.
-
Complete Conversion: Drive the reaction to completion to ensure all the intermediate is converted to the final product.
-
-
Question 2: I have isolated my product, but my NMR spectrum shows an additional set of peaks, suggesting a dimeric species. What is this impurity and how can I avoid it?
Answer:
The dimeric impurity you are likely observing is the bis(1H-pyrazolo[4,3-b]pyridin-5-yl)methyl ether. This side product forms through the reaction of the highly reactive 5-(chloromethyl) product with the unreacted 5-(hydroxymethyl) starting material.
-
Mechanism of Dimer Formation: The chloromethyl group is a good electrophile, and the hydroxyl group of the starting material is a nucleophile. Under the reaction conditions, especially if there is a base present or upon workup, an S(_N)2 reaction can occur.
Caption: Formation of the ether dimer.
-
Troubleshooting to Minimize Dimer Formation:
-
Slow Addition of Chlorinating Agent: Add the chlorinating agent slowly to a solution of the starting material at a low temperature (e.g., 0 °C). This ensures that the concentration of the reactive chloromethyl product is kept low while there is still a significant amount of the starting alcohol present.
-
Solvent and Concentration: Running the reaction at a higher dilution can disfavor the bimolecular reaction that leads to the dimer.
-
Purification: The dimer is typically less polar than the starting material but may have a similar polarity to the product, making chromatographic separation challenging. Careful optimization of the mobile phase is necessary.
-
Question 3: My mass spectrometry results indicate the presence of a dichlorinated species. How is this possible and what can I do to prevent it?
Answer:
The observation of a dichlorinated product suggests that over-chlorination has occurred. This can happen at two potential sites:
-
Ring Chlorination: The pyrazolopyridine ring system is susceptible to electrophilic substitution. Strong chlorinating agents, especially at elevated temperatures, can lead to chlorination on the aromatic ring.
-
Formation of a Dichloromethyl Group: While less common for a primary alcohol, under harsh conditions, it is conceivable that the hydroxymethyl group is oxidized and subsequently chlorinated to a dichloromethyl group, although this is a less likely pathway.
-
Troubleshooting Over-chlorination:
-
Milder Chlorinating Agents: If over-chlorination is a persistent issue, consider using a milder chlorinating agent such as phosphorus oxychloride (POCl₃) or employing a two-step procedure involving conversion to a mesylate or tosylate followed by displacement with a chloride source.
-
Control of Reaction Conditions: Carefully control the reaction temperature and avoid prolonged reaction times at elevated temperatures. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
-
Question 4: The isolated 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine appears to be unstable and degrades upon storage. What is the cause of this instability and how can I handle the product?
Answer:
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a reactive molecule due to the presence of the chloromethyl group, which is a good leaving group. This makes the compound susceptible to nucleophilic attack and degradation.
-
Degradation Pathways:
-
Hydrolysis: Exposure to moisture can lead to hydrolysis back to the 5-(hydroxymethyl) starting material.
-
Dimerization/Polymerization: As mentioned in Question 2, the compound can react with itself or other nucleophiles present, leading to dimers or oligomers over time.
-
Reaction with Solvents: If stored in nucleophilic solvents (e.g., methanol, ethanol), it can form the corresponding ether.
-
-
Handling and Storage Recommendations:
-
Use Immediately: It is best to use 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine immediately after its preparation and purification.
-
Anhydrous and Inert Conditions: If storage is necessary, it should be done as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended).
-
Aprotic Solvents: For short-term storage in solution, use dry, aprotic solvents such as DCM, chloroform, or THF.
-
Summary of Potential Side Products
| Side Product | Structure | Reason for Formation | Prevention/Mitigation |
| Unreacted Starting Material | 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine | Incomplete reaction | Increase reaction time/temperature, use slight excess of chlorinating agent. |
| Bis(1H-pyrazolo[4,3-b]pyridin-5-yl)methyl ether | Dimeric Ether | Reaction of product with starting material | Slow addition of reagent at low temp, higher dilution. |
| Ring-Chlorinated Product | Chloro-5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine | Over-chlorination | Use milder reagents, control temperature and time. |
| Hydrolysis Product | 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine | Reaction with water during workup or storage | Anhydrous conditions, immediate use or proper storage. |
Experimental Protocols
General Protocol for the Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Dissolve 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, chloroform) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Levtsev, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
- U.S. Patent No. 5,329,011 A. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Venugopal, N., et al. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 22-28. [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Filo. (2025, April 12). What happened when alcohol react with Thionyl chloride in presence of Pyridine. [Link]
Sources
troubleshooting failed reactions with 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile reagent. As a key building block in medicinal chemistry, understanding its reactivity is crucial for successful synthesis. This document provides practical, field-tested advice to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and stability of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine?
While specific data for this exact molecule is not extensively published, we can infer its properties from related pyrazolopyridine structures. It is expected to be a solid at room temperature. The pyrazolopyridine core is a fused aromatic system, lending it some stability.[1][2] However, the chloromethyl group is a reactive electrophilic site, making the compound susceptible to nucleophilic attack and potentially sensitive to moisture and strong bases over long-term storage.
Q2: How should I store and handle this reagent?
To ensure the integrity of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. Moisture can lead to hydrolysis of the chloromethyl group, so careful handling is essential.
Q3: What are the expected tautomeric forms of this molecule?
For pyrazolo[3,4-b]pyridines not substituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H- form. Computational studies on the parent pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable.[3] Therefore, the 1H-pyrazolo[4,3-b]pyridine is the predominant tautomer.
Q4: Which spectroscopic techniques are best for monitoring reactions with this compound?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) is highly recommended for more detailed analysis to confirm the mass of the desired product and identify any byproducts. 1H NMR spectroscopy will be crucial for structural confirmation, with characteristic shifts expected for the methylene protons of the chloromethyl group and the aromatic protons of the pyrazolopyridine core.
Troubleshooting Failed Reactions
This section addresses common issues encountered during nucleophilic substitution reactions with 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Problem 1: No Reaction or Low Conversion
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mainly unreacted starting material.
Q: My nucleophile is not reacting with the chloromethyl group. What are the primary factors to consider?
A: This issue typically points to one of three areas: insufficient reactivity of the nucleophile, inappropriate reaction conditions, or degradation of the starting material.
-
Nucleophile Reactivity: The nucleophilicity of your attacking species is paramount. Weakly nucleophilic compounds (e.g., hindered amines, aromatic amines with electron-withdrawing groups, or alcohols without activation) may require more forcing conditions.
-
Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the reaction rate. Nucleophilic substitution reactions can proceed via an SN1 or SN2 mechanism, each favoring different conditions.[4][5]
-
Reagent Quality: Ensure your 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine has not degraded. If it's old or has been improperly stored, consider using a fresh batch or verifying its purity by NMR.
Troubleshooting Workflow: Low Conversion
Below is a decision-making workflow to address low conversion rates.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol Adjustments for Low Conversion
| Parameter | Recommended Action | Rationale |
| Temperature | Gradually increase the reaction temperature in 10-20 °C increments. | Benzylic-type halides are generally reactive, but some nucleophiles require more thermal energy to overcome the activation barrier. Monitor for byproduct formation as you increase the heat. |
| Solvent | For reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. | These solvents are effective at solvating the cation of a salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity. This generally favors an SN2 pathway.[6] |
| Base | If your nucleophile requires deprotonation (e.g., alcohols, thiols, or secondary amines), ensure the base is strong enough. | For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) may be necessary. Use a non-nucleophilic base to avoid competition with your primary nucleophile. |
| Catalyst | Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). | This facilitates a Finkelstein-type reaction, where the chloride is transiently replaced by the more reactive iodide, which is a better leaving group and can accelerate the substitution. |
Problem 2: Formation of Multiple Products or Side Reactions
Your reaction is proceeding, but you observe multiple spots on TLC or several peaks in your LC-MS, indicating the formation of undesired byproducts.
Q: What are the likely side reactions, and how can I suppress them?
A: With a bifunctional molecule like 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, several side reactions are possible. The key is to control the reaction conditions to favor the desired transformation.
-
N-Alkylation of the Pyrazole Ring: The pyrazole ring has two nitrogen atoms, and the N-H proton is acidic.[7] A strong base can deprotonate this nitrogen, which can then compete with your primary nucleophile, leading to self-alkylation or oligomerization.
-
Over-alkylation of the Nucleophile: If your nucleophile is a primary or secondary amine, it can react more than once with the electrophile.
-
Elimination Reactions: While less common for primary halides, a strong, bulky base can promote the elimination of HCl to form a methylene-type intermediate.[6]
Strategies to Improve Selectivity
Caption: Key strategies to control common side reactions.
Detailed Protocol Adjustments for Side Reactions
| Side Reaction | Recommended Action | Rationale |
| N-Alkylation | Use a milder base (e.g., DIPEA, K2CO3) and lower the reaction temperature. If the issue persists, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., BOC, SEM) before performing the substitution. | A weaker base is less likely to deprotonate the pyrazole nitrogen. Lower temperatures reduce the rate of competing reactions. Protection provides a definitive solution if selectivity cannot be achieved otherwise. |
| Over-alkylation | Use a large excess (3-5 equivalents) of the amine nucleophile. | This ensures that the electrophile is more likely to encounter an unreacted amine molecule rather than the mono-alkylated product, statistically favoring the desired product. |
| Elimination | Avoid strong, bulky bases like potassium tert-butoxide. Use a weaker base and run the reaction at the lowest effective temperature. | These conditions disfavor the E2 elimination pathway.[6] |
Standard Protocol: Nucleophilic Substitution with an Amine
This protocol provides a general starting point for the reaction of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine with a generic secondary amine.
Materials
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Secondary Amine (1.2 - 2.0 eq)
-
Potassium Carbonate (K2CO3, 2.0 - 3.0 eq), finely ground
-
Acetonitrile or DMF (Anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N2 or Ar)
Procedure
-
To a dry round-bottom flask under an inert atmosphere, add 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine and the secondary amine.
-
Add the anhydrous solvent (acetonitrile or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Add the finely ground potassium carbonate to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of the starting material), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to obtain the desired product.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - Beilstein Journals. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved January 21, 2026, from [Link]
-
5-chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine - ChemUniverse. (n.d.). Retrieved January 21, 2026, from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31). Retrieved January 21, 2026, from [Link]
-
Nucleophilic substitution reactions (video) - Khan Academy. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nucleophilic Substitution: Practice Problems - YouTube. (2015, October 27). Retrieved January 21, 2026, from [Link]
-
Nucleophilic substitution reactions of alkyl halides, alcohols and ethers - Khan Academy. (n.d.). Retrieved January 21, 2026, from [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
5-chloro-1H-pyrazolo(3,4-c)pyridine - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics | MDPI [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Reaction Conditions for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. This heterocyclic scaffold is a key building block in medicinal chemistry, and its successful coupling is often a critical step in the synthesis of novel therapeutic agents. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of its coupling reactions, particularly palladium-catalyzed cross-coupling methods like Suzuki-Miyaura and Buchwald-Hartwig amination.
I. Understanding the Substrate: 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
The 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine core, an isomer of the well-known 7-azaindole, presents unique challenges and opportunities in cross-coupling reactions. The primary reactive site is the chloromethyl group, which behaves as a benzylic-like halide, making it susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst. However, the pyrazolo[4,3-b]pyridine ring system itself contains multiple nitrogen atoms that can coordinate to the metal center, potentially influencing catalytic activity. Understanding these properties is crucial for troubleshooting and optimizing your reaction conditions.
Core Structural Features and Reactivity
-
High Reactivity of the Chloromethyl Group: The C-Cl bond is activated by the adjacent aromatic ring system, making it more reactive than a typical alkyl chloride.
-
Potential for Catalyst Inhibition: The pyridine and pyrazole nitrogen atoms can act as ligands for the palladium catalyst, which can sometimes lead to catalyst deactivation or altered reactivity.
-
NH-Tautomerism: The pyrazole ring has an acidic N-H proton, which can participate in acid-base chemistry and may require protection or careful selection of reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the coupling reactions of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. The solutions are presented in a logical, step-by-step manner to guide your optimization efforts.
Issue 1: Low or No Conversion of Starting Material
This is one of the most common problems and can be attributed to several factors related to the catalyst, reagents, or reaction setup.
Decision-Making Flowchart for Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Solutions for Low Conversion:
-
Verify Reagent Quality and Purity:
-
Anhydrous Conditions: Palladium-catalyzed cross-coupling reactions are often sensitive to water and oxygen.[1] Ensure that all solvents and liquid reagents are properly dried and degassed. Solid reagents, especially hygroscopic bases like potassium phosphate or cesium carbonate, should be freshly dried or stored in a desiccator.
-
Purity of Coupling Partners: Impurities in your amine or boronic acid/ester can inhibit the catalyst. If necessary, purify these reagents before use. For example, boronic acids can be recrystallized, and liquid amines can be distilled.[1]
-
-
Assess the Catalyst System:
-
Catalyst/Pre-catalyst Choice: For activating the C-Cl bond of the chloromethyl group, a sufficiently active catalyst is required. Modern palladium pre-catalysts (e.g., G3-palladacycles) are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2]
-
Ligand Selection: The choice of phosphine ligand is critical. For C-N (Buchwald-Hartwig) and C-C (Suzuki) couplings with chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior as they promote the oxidative addition step and accelerate the reductive elimination.[3][4][5] For Suzuki reactions, Pd(PPh₃)₄ can also be effective.[6][7]
-
Catalyst Loading: While catalyst loadings can sometimes be very low, a starting point of 1-2 mol % of palladium is typical for initial screening.[8] If conversion is still low, increasing the loading to 5 mol % may be beneficial.
-
-
Evaluate Reaction Conditions:
-
Temperature: These coupling reactions often require elevated temperatures, typically in the range of 80-120 °C.[5][9] If you are running the reaction at a lower temperature, a gradual increase may improve the reaction rate.
-
Solvent: The solvent must be able to dissolve all reaction components at the reaction temperature. Common solvents for these couplings include dioxane, toluene, DMF, and THF.[8][10][11] A solvent screen is often a valuable optimization step.
-
Base Selection: The choice of base is crucial and depends on the specific coupling reaction.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5][8] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be necessary.[10][12]
-
Suzuki-Miyaura: Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are typically employed, often with a small amount of water as a co-solvent to aid in the dissolution of the base.[7][13][14]
-
-
Issue 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate or unexpected peaks in your LC-MS analysis indicates the formation of side products.
Common Side Products and Their Mitigation:
-
Hydrolysis of the Chloromethyl Group: The chloromethyl group can be hydrolyzed to the corresponding alcohol (5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine), especially if water is present and the reaction is run at high temperatures for extended periods.
-
Solution: Ensure rigorous anhydrous conditions.[1] If water is required as a co-solvent (e.g., in some Suzuki reactions), minimize the reaction time and temperature as much as possible.
-
-
Homocoupling of the Coupling Partner: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: This is often caused by the presence of oxygen.[1] Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a slight excess of the boronic acid can also help to drive the desired cross-coupling reaction.
-
-
N-Arylation/Alkylation of the Pyrazole Ring: The acidic N-H of the pyrazole can be deprotonated by the base and subsequently react with the palladium intermediate or another molecule of the starting material.
-
Solution: If this is a persistent issue, protection of the pyrazole nitrogen with a suitable protecting group (e.g., SEM, Boc) may be necessary.[6] However, this adds extra steps to the synthesis. Alternatively, screening different bases and solvents may identify conditions that disfavor this side reaction.
-
-
Reduction of the Chloromethyl Group (Hydrodehalogenation): The chloromethyl group can be reduced to a methyl group.
-
Solution: This side reaction can be promoted by certain palladium catalysts and conditions. Screening different ligands and palladium sources may help to minimize this pathway.
-
III. Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is more suitable for my target molecule, Suzuki-Miyaura or Buchwald-Hartwig?
A1: The choice depends on the bond you want to form.
-
Use Suzuki-Miyaura coupling to form a carbon-carbon bond . Your coupling partner will be a boronic acid or boronic ester. This is ideal for synthesizing derivatives with new alkyl, aryl, or heteroaryl substituents at the 5-position.
-
Use Buchwald-Hartwig amination to form a carbon-nitrogen bond .[3] Your coupling partner will be a primary or secondary amine. This is the method of choice for creating libraries of amino-substituted derivatives.[12][15]
Q2: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What could be the issue?
A2: Scale-up issues are common and often relate to mass and heat transfer.
-
Mixing: Inefficient stirring on a larger scale can lead to localized "hot spots" or poor mixing of reagents, especially if some components are not fully dissolved. Ensure you have adequate agitation for the scale of your reaction.
-
Heat Transfer: It takes longer to heat and cool larger reaction volumes. This can affect reaction times and potentially lead to the formation of thermal degradation byproducts.
-
Degassing: It is more challenging to effectively degas large volumes of solvent. Consider using the "freeze-pump-thaw" method for larger scale reactions to ensure the removal of dissolved oxygen.
Q3: Do I need to protect the N-H of the pyrazole ring?
A3: Not always. Many successful couplings have been reported on unprotected N-H pyrazoles and related azaindoles.[2] However, if you are experiencing side reactions at the pyrazole nitrogen, or if your substrate is particularly sensitive, N-protection might be necessary. A pilot reaction without protection is always a good starting point.
Q4: What is the best palladium catalyst and ligand combination to start with?
A4: There is no single "best" combination for all substrates, but here are some robust starting points:
-
For Buchwald-Hartwig Amination: A combination of a G3-palladacycle precatalyst (e.g., XPhos-Pd-G3) with a strong base like NaOtBu in an anhydrous solvent like dioxane or toluene is a very reliable starting point.[16][17]
-
For Suzuki-Miyaura Coupling: Pd(PPh₃)₄ with K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DMF/water is a classic and often effective choice.[7][18] For more challenging couplings, a pre-catalyst system like SPhos-Pd-G2 with K₃PO₄ in an anhydrous solvent can be very effective.[14]
IV. Optimized Experimental Protocols
The following protocols are intended as a general guide. You should always perform small-scale test reactions to optimize the conditions for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
To an oven-dried reaction vessel, add 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate the vessel and backfill with inert gas three times.[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Detailed Steps:
-
To an oven-dried Schlenk tube or sealed vial, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol %) and the phosphine ligand (if not using a pre-catalyst).
-
Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).
-
Seal the vessel and establish an inert atmosphere as described above.
-
Add 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
V. Data Summary for Optimization
When optimizing your reaction, it is crucial to systematically vary one parameter at a time and record the results. The following table provides an example of how to structure your optimization data.
Table 1: Example Optimization Data for the Suzuki Coupling of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine with Phenylboronic Acid
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 82 |
| 3 | XPhos-Pd-G3 (2) | - | K₃PO₄ (3) | Dioxane | 100 | 6 | 91 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 78 |
Yields are hypothetical and for illustrative purposes only.
By maintaining a structured approach to troubleshooting and optimization, you can efficiently overcome the challenges associated with the coupling reactions of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine and accelerate your research and development programs.
VI. References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
-
Reddy, V. P., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2459–2467.
-
Ghaffari, B. (2015). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 47(26), 4851–4854.
-
Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2636.
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
-
Schlüter, O. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
-
Ghosh, A. K., & Brindisi, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3439.
-
BenchChem. (n.d.). 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride. BenchChem.
-
Mottillo, C., et al. (2017). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 23(34), 8274–8281.
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149–2152.
-
Hansen, K. B. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository.
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
-
BenchChem. (n.d.). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem.
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Tao, J., & Zhang, Y. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1–19.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
-
Chalyk, B. A., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 26(11), 3331.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
PubChem. (n.d.). 5-chloro-1H-pyrazolo[3,4-c]pyridine. PubChem.
-
Ben-M'barek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2235–2246.
-
Chen, C.-Y., et al. (2024). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. ChemistrySelect, 9(35).
-
Borrell, J. I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3226.
-
Borrell, J. I. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5865.
-
Gevorgyan, A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 2628–2635.
-
Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6614.
-
Percec, V., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5961–5966.
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
-
Zhang, L., et al. (2015). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E, 71(Pt 4), o278.
-
BenchChem. (n.d.). troubleshooting low yield in Boc-S-(gamma)-Phe coupling reactions. BenchChem.
-
BenchChem. (n.d.). Optimizing reaction conditions for coupling Pyrazine-2-sulfonyl chloride with poor nucleophiles. BenchChem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. mdpi.com [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Purification of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine Derivatives
Welcome to the technical support center for the purification of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic compounds. The inherent reactivity of the chloromethyl group, coupled with the basic nature of the pyrazolopyridine core, presents unique purification challenges. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to streamline your purification workflow and enhance yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns encountered during the purification of this class of compounds.
Q1: My crude product appears clean by TLC, but the final yield after column chromatography is very low. What could be happening?
A: This is a classic issue often attributable to the on-column degradation of your target molecule. The 5-(chloromethyl) group is a reactive electrophile, susceptible to nucleophilic attack. The stationary phase itself, particularly standard silica gel, can contribute to this problem.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. These sites can catalyze the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl alcohol (-CH₂OH). Furthermore, if your crude mixture contains residual amines or other nucleophiles from the synthesis, they can react with the product directly on the column.
-
Quick Solution: Before committing your entire batch, perform a small-scale stability test. Dissolve a small amount of your crude product in the intended elution solvent, add a pinch of silica gel, and monitor the mixture by TLC or LC-MS over an hour. If new, more polar spots appear, on-column degradation is likely.
Q2: I am observing significant peak tailing during HPLC or flash chromatography. How can I achieve a more symmetrical peak shape?
A: Peak tailing is a common problem when purifying pyridine-containing compounds on silica-based columns.[1] The basic nitrogen atom in the pyridine ring can undergo strong secondary interactions with the acidic silanol groups on the silica surface.[1] This leads to a non-ideal partitioning process and results in broad, tailing peaks, which compromises resolution.
-
Causality: The interaction is an acid-base phenomenon. The lone pair on the pyridine nitrogen binds strongly to the surface protons of the silica, delaying its elution in a non-uniform manner.
-
Solution: To mitigate this, you need to "mask" these active sites. This can be achieved by:
-
Adding a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or pyridine (0.1-1% v/v), into your mobile phase.[1] These additives will preferentially bind to the acidic silanol sites, allowing your target compound to elute with minimal interaction.
-
Using a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column, where such secondary interactions are less prevalent.
-
Q3: My purified compound degrades upon storage, even as a solid. How can I improve its stability?
A: The 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine scaffold is inherently reactive. The chloromethyl group is analogous to a benzylic chloride, making it prone to SN1 and SN2 reactions. Instability can be caused by exposure to atmospheric moisture (hydrolysis), light, or trace impurities.
-
Causality: The C-Cl bond is polarized and weakened by the adjacent aromatic system, making the carbon atom highly electrophilic. Nucleophiles, including water, can readily attack this site.
-
Solution:
-
Storage Conditions: Store the purified compound as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). Protect it from light by using amber vials.
-
Salt Formation: If applicable, consider converting the compound to a more stable salt form, such as a hydrochloride (HCl) salt. This protonates the basic pyridine nitrogen, which can sometimes reduce the overall reactivity of the molecule.
-
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying these derivatives. However, its success depends on carefully controlling several parameters.
Problem Diagnosis Flowchart
This flowchart provides a logical path to diagnose and solve common chromatography issues.
Caption: A decision tree for troubleshooting flash chromatography purification.
Common Issues & Solutions Table
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield & Smearing | On-column degradation. The acidic silica catalyzes hydrolysis of the -CH₂Cl group to -CH₂OH or reaction with nucleophilic impurities. | 1. Deactivate Silica: Pre-treat the silica gel by flushing the packed column with the mobile phase containing 1% TEA, then switch back to the planned mobile phase. This neutralizes the most active sites. 2. Use Neutral Alumina: Switch to a neutral alumina stationary phase, which lacks the acidic silanol groups responsible for degradation. |
| Poor Separation | Inappropriate Solvent System. The polarity of the eluent is not optimized to resolve the target compound from closely-eluting impurities. | 1. Systematic TLC Analysis: Test various solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). A good starting point is a system that gives your product an Rf value of ~0.3.[2] 2. Gradient Elution: Use a shallow gradient of a polar solvent (e.g., 0-10% Methanol in Dichloromethane) to improve the resolution of compounds with similar polarities. |
| Product Elutes with Solvent Front | Eluent is too polar. The solvent is too strong, causing all components to move quickly without sufficient interaction with the stationary phase. | Decrease Eluent Polarity: Systematically reduce the percentage of the polar solvent in your mobile phase mixture (e.g., from 50% EtOAc in Hexanes to 20%). |
| Product Won't Elute | Eluent is not polar enough. The solvent is too weak to displace the compound from the stationary phase. This can be exacerbated by strong interactions with silanol groups. | Increase Eluent Polarity: Gradually increase the concentration of the polar solvent. If the product is still retained, add a small amount of a highly polar solvent like methanol (1-5%) to the mobile phase. |
Experimental Protocol: Optimized Flash Chromatography
This protocol is a robust starting point for purifying 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives.
-
Preparation of the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to create a slurry.
-
Gently evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" method prevents band broadening and improves resolution.
-
-
Column Packing and Equilibration:
-
Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica mass to crude product mass).
-
Pack the column using a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexanes).
-
Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase.
-
-
Elution:
-
Carefully load the prepared sample onto the top of the column.
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes/Ethyl Acetate) and gradually increase the polarity based on TLC analysis.
-
Crucial Step: Add 0.5% (v/v) triethylamine (TEA) to your mobile phase to prevent peak tailing and on-column degradation.[1]
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure.
-
Important: Co-evaporate the final product with DCM or Toluene multiple times to remove residual TEA, which can be difficult to remove under high vacuum.
-
Part 3: Troubleshooting Guide: Crystallization
Crystallization can be an excellent final purification step to obtain highly pure material and is sometimes a viable alternative to chromatography.
Common Impurities and Their Impact
Understanding potential impurities is key to designing an effective purification strategy. Many synthetic routes to the pyrazolo[4,3-b]pyridine core can introduce specific byproducts.[3][4]
| Impurity Type | Potential Source | Impact on Crystallization |
| Hydroxymethyl Derivative (-CH₂OH) | Hydrolysis of the chloromethyl group during workup or on silica. | Being more polar, it can act as a "contaminant" that disrupts the crystal lattice, often leading to oiling out or preventing crystal formation. |
| Dimeric/Polymeric Species | Intermolecular reaction of the chloromethyl group with the basic nitrogen of another molecule. | These higher molecular weight species can significantly inhibit crystallization, even at low concentrations. |
| Unreacted Starting Materials | Incomplete reaction. | Can co-crystallize if structurally similar or inhibit nucleation of the desired product. |
| Isomeric Byproducts | Rearrangements during synthesis, as seen in some Japp–Klingemann type reactions.[3] | Often have very similar solubility profiles to the desired product, making them extremely difficult to remove by crystallization. Chromatography is usually required first. |
Experimental Protocol: Screening for Crystallization Conditions
Patience is critical for successful crystallization.[5] Setting up a multi-well screen is an efficient way to explore various solvent systems.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is readily soluble (e.g., DCM, Acetone, Ethyl Acetate).
-
Identify a "poor" solvent (anti-solvent) in which your compound is insoluble or sparingly soluble (e.g., Hexanes, Pentane, Diethyl Ether, Water).
-
-
Crystallization Methods:
-
Slow Evaporation:
-
Dissolve the compound in a minimal amount of a relatively volatile "good" solvent in a vial.
-
Cover the vial with a cap that has been pierced with a needle.
-
Allow the solvent to evaporate slowly over several days in an undisturbed area.
-
-
Vapor Diffusion:
-
This is often the most successful method for obtaining high-quality crystals.[5]
-
Dissolve the compound in a small volume of a "good" solvent in a small, open inner vial.
-
Place this inner vial inside a larger, sealed jar (the outer vial) containing a larger volume of the "poor" anti-solvent.
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and inducing crystallization.
-
-
Solvent Layering:
-
Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., DCM).
-
Very carefully layer a less dense, miscible "poor" solvent (e.g., Hexanes) on top, creating a distinct interface.[5]
-
Do not disturb the vial. Crystals will form at the interface as the solvents slowly mix.
-
-
Visualizing the Crystallization Workflow
Caption: A systematic workflow for screening crystallization conditions.
References
-
Chen, C.-Y. et al. (2025). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. Asian Journal of Organic Chemistry. Available at: [Link]
-
Shcherbakov, D. N. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
Nowak, K. et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
-
Kumar, A. et al. (2021). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
-
Kostenko, A. et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. Available at: [Link]
-
Aggarwal, S. et al. (2022). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules. Available at: [Link]
-
Teixidó, J. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
EPFL (n.d.). Guide for crystallization. EPFL. Available at: [Link]
- Zhang, H. (2011). Method for purifying pyrazoles. Google Patents.
-
Stanovnik, B. et al. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hu, S. et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Leifer, E. et al. (1951). Paper Chromatography of Pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Tucker, T. J. et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Journal of Medicinal Chemistry. Available at: [Link]
-
Gomaa, A. M. et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of the Egyptian National Cancer Institute. Available at: [Link]
-
Sun, X.-H. et al. (2011). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E. Available at: [Link]
-
Schmid, G. et al. (2020). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. International Journal of Molecular Sciences. Available at: [Link]
-
Li, Z. et al. (2012). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl) pyridine. ResearchGate. Available at: [Link]
-
Materek, I. B. et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available at: [Link]
-
Al-Etaibi, A. M. (2019). a ]Pyrimidine Derivative as Precursor for Some Novel Pyrazolo[1,5- a ]Pyrimidines and Tetraheterocyclic Compounds. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
managing regioselectivity in pyrazolo[4,3-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselectivity in this important heterocyclic system. Here, we move beyond simple protocols to explain the underlying principles that govern isomeric outcomes, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Regioselectivity Challenge
The pyrazolo[4,3-b]pyridine core is a valuable scaffold in medicinal chemistry. However, its synthesis is often complicated by the formation of regioisomers. The two primary challenges researchers face are:
-
Controlling Cyclization: Ensuring the formation of the desired [4,3-b] fused system over other isomers like [3,4-b] or [4,3-c].
-
Directing N-Functionalization: Selectively substituting at the N1 versus the N2 position of the pyrazole ring once the core is formed.
This guide provides direct answers to common questions, detailed troubleshooting protocols, and the mechanistic reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the pyrazolo[4,3-b]pyridine core is giving me a mixture of constitutional isomers. How can I favor the [4,3-b] scaffold?
A: This is a common issue when the cyclization step is not adequately controlled. The regiochemical outcome is highly dependent on the activation strategy of your pyridine precursor. A robust method to ensure the formation of the [4,3-b] isomer is to use a pyridine N-oxide strategy. Activating the N-oxide with an electrophilic agent, such as an anhydride, creates distinct electrophilic sites at the C2 and C4 positions of the pyridine ring. The subsequent intramolecular attack by the hydrazone nitrogen can be directed by the choice of activating agent and solvent.
For instance, studies on the related 3-acylpyridine N-oxide tosylhydrazones have shown that the choice of electrophile can moderate the regioselectivity between [3,4-b] and [4,3-c] isomers.[1] Using triflic anhydride in dichloromethane favored attack at C4 to form the [4,3-c] system, while tosyl anhydride favored attack at C2 for the [3,4-b] product. This principle of tuning the electrophilicity of the pyridine ring positions via different activating agents is a key strategy to explore for selectively forming your desired [4,3-b] scaffold.
Q2: I have successfully synthesized the pyrazolo[4,3-b]pyridine core, but N-alkylation gives me an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize one over the other?
A: This is the most prevalent challenge in the functionalization of pyrazolopyridines. The key to controlling N1 vs. N2 selectivity lies in manipulating the ionic nature of the pyrazolide anion through solvent choice. This is a field-proven insight derived from studies on analogous azolo-fused heterocycles.[2][3]
-
For selective N2-alkylation (Kinetic Product): Use a non-polar aprotic solvent like Tetrahydrofuran (THF) . In THF, the sodium salt of the pyrazolide forms a tight ion pair (TIP) or close ion pair (CIP). The sodium cation coordinates to both N1 and the adjacent pyridine nitrogen (N7), sterically hindering the N1 position. This forces the alkylating agent to attack the more accessible N2 position.[2]
-
For selective N1-alkylation (Thermodynamic Product): Use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) . In DMSO, the strong solvation of the cation leads to the formation of solvent-separated ion pairs (SIPs). The "naked" pyrazolide anion is now free from cationic association. Alkylation proceeds at the more thermodynamically stable N1 position, which benefits from the aromatic stabilization of both fused rings.[2][4]
This solvent-switching strategy is the most powerful tool at your disposal for directing N-alkylation.
Q3: What are the most common side products in the Japp-Klingemann synthesis of the pyrazolo[4,3-b]pyridine core and how can I avoid them?
A: The modified Japp-Klingemann reaction starting from 2-chloro-3-nitropyridines is an excellent method for building the 1H-pyrazolo[4,3-b]pyridine core.[5] However, a critical side reaction to be aware of is the formation of a stable N-aryl-N-acetylhydrazone intermediate, which arises from an unusual C-to-N migration of the acetyl group.[5] This intermediate may accumulate if the cyclization conditions are not optimal.
Troubleshooting:
-
Ensure Complete Cyclization: Monitor the reaction by TLC or LC-MS. If the N-acetyl hydrazone intermediate is observed, increasing the reaction temperature (e.g., to 40°C) or extending the reaction time after the addition of the base (e.g., pyrrolidine) can drive the conversion to the final pyrazolopyridine product.[5]
-
Avoid Harsh Bases: Strong, non-nucleophilic bases can cause decomposition, while hard nucleophiles like NaOH can lead to undesired side reactions such as ester hydrolysis. Milder nucleophilic bases like pyrrolidine or DBU are generally more effective for the deacetylation and cyclization steps.[6]
Troubleshooting Guides & Experimental Protocols
Guide 1: Controlling N1 vs. N2 Alkylation Regioselectivity
This guide addresses the critical issue of obtaining a single N-alkylated regioisomer. The following protocols are based on the solvent-controlled mechanism and are recommended as a robust starting point for optimization.[2][3]
-
Principle: Utilize a non-polar solvent to promote a tight ion pair, sterically directing alkylation to the N2 position.
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the parent 1H-pyrazolo[4,3-b]pyridine (1.0 equiv).
-
Add anhydrous Tetrahydrofuran (THF) to create a 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise. Stir for 30 minutes at 0 °C. The solution may become a slurry.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel.
-
-
Principle: Utilize a polar aprotic solvent to generate a solvent-separated ion pair, allowing alkylation to occur at the more thermodynamically stable N1 position.
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the parent 1H-pyrazolo[4,3-b]pyridine (1.0 equiv).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) to create a 0.1 M solution.
-
Add NaHMDS (1.1 equiv, 1.0 M solution in THF or as a solid) portion-wise at room temperature. Stir for 30 minutes.
-
Add the alkylating agent (1.2 equiv) dropwise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent. Note: Multiple extractions may be necessary to recover the product from DMSO.
-
Combine organic layers, wash extensively with brine to remove residual DMSO, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel.
-
Data Presentation: Expected Regioisomer Ratios
The following table summarizes the expected regiochemical outcomes based on the solvent-controlled alkylation strategy, extrapolated from data on the closely related pyrazolo[3,4-d]pyrimidine system.[2] This serves as a benchmark for optimizing your own system.
| Heterocycle System | Solvent | Base | Alkylating Agent | N1 : N2 Ratio | Predominant Isomer | Reference |
| Pyrazolo[3,4-d]pyrimidine | THF | NaHMDS | MeI | 1 : 8 | N2 (Kinetic) | [2] |
| Pyrazolo[3,4-d]pyrimidine | DMSO | NaHMDS | MeI | 4 : 1 | N1 (Thermodynamic) | [2] |
Mechanistic Workflows & Decision Making
Visualizing the reaction pathways is key to understanding and controlling them. The following diagrams illustrate the decision-making process for a researcher facing regioselectivity challenges.
Diagram 1: General Synthesis & Regioselectivity Troubleshooting
Caption: Troubleshooting workflow for pyrazolo[4,3-b]pyridine synthesis.
Diagram 2: Mechanistic Basis of Solvent-Controlled N-Alkylation
Caption: Solvent effect on ion pair formation and N-alkylation regioselectivity.
References
-
Ye, Z., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link]
-
Ye, Z., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions... PubMed. [Link]
-
Zhang, M., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 48(13), 2293-2296. [Link]
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
-
Estrada-Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]
-
Estrada-Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thecatalyst.org [thecatalyst.org]
common impurities in commercial 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support guide for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the use of this critical reagent. This guide provides insights into common impurities, their origins, and practical troubleshooting strategies to ensure the integrity and success of your experiments.
Introduction: Understanding the Chemistry of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a key building block in medicinal chemistry, valued for its reactive chloromethyl group that allows for the straightforward introduction of the pyrazolopyridine scaffold into a wide range of molecules. The purity of this reagent is paramount, as even minor impurities can lead to unforeseen side reactions, low yields, and difficulties in the purification of downstream products. This guide is built upon a deductive analysis of its likely synthetic pathway to anticipate and address potential purity-related issues.
A plausible industrial synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine involves the initial construction of the pyrazolopyridine core, followed by the functionalization of the 5-position. A common and efficient route is the synthesis of a 5-(hydroxymethyl) precursor, which is subsequently chlorinated.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected side product in my reaction with 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. What could be the cause?
A1: Unexpected side products often arise from impurities in the starting material. Common culprits include unreacted precursors from the synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, such as 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine, or isomeric impurities. The presence of the hydroxymethyl analog can lead to the formation of corresponding alcohol derivatives in your reaction, while isomeric impurities will result in products with a different substitution pattern.
Q2: My reaction is sluggish and does not go to completion. Could the quality of my 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine be a factor?
A2: Yes, a lower-than-expected purity of the reagent can lead to a reduced effective concentration of the active compound, resulting in a slower reaction rate. Additionally, the presence of certain impurities, such as residual acids or bases from the synthesis, could interfere with your reaction conditions.
Q3: How can I assess the purity of my batch of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the main component and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structure of the main compound and any impurities present in significant amounts. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities and residual solvents.
Q4: Are there any known stability issues with 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine?
A4: As a benzylic-type chloride, 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can be susceptible to hydrolysis, especially in the presence of moisture. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Over time, slow decomposition can lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid.
Troubleshooting Guide: Common Impurities and Their Mitigation
The following table summarizes potential impurities in commercial 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, their likely origins, and their potential impact on your experiments.
| Impurity Name | Structure | Likely Origin | Potential Impact on Experiments | Recommended Analytical Method |
| 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine | Incomplete chlorination of the hydroxymethyl precursor. | Formation of unexpected alcohol by-products in nucleophilic substitution reactions. | HPLC, LC-MS, 1H NMR | |
| 5,5'-(Oxydimethylene)bis(1H-pyrazolo[4,3-b]pyridine) | Dimerization of the 5-(hydroxymethyl) precursor during chlorination, a known side reaction for benzylic alcohols.[1] | Formation of a high molecular weight, less reactive impurity that can complicate purification. | HPLC, LC-MS, 1H NMR | |
| 5-(Dichloromethyl)-1H-pyrazolo[4,3-b]pyridine | Over-chlorination of the 5-(hydroxymethyl) or 5-(chloromethyl) compound. | Can lead to different reactivity and the formation of aldehyde or carboxylic acid derivatives upon hydrolysis. | HPLC, LC-MS, 1H NMR | |
| Positional Isomers (e.g., pyrazolo[3,4-b]pyridine) | Lack of complete regioselectivity during the initial ring formation from a 5-aminopyrazole precursor.[2][3] | Leads to a mixture of isomeric products in the final reaction, which can be very difficult to separate. | HPLC with a suitable column, 2D NMR (HMBC, HMQC) for structural elucidation.[2] | |
| Unreacted Starting Materials (e.g., 5-aminopyrazole) | Incomplete reaction during the formation of the pyrazolopyridine ring.[4] | Can react with your reagents to form undesired side products. | HPLC, LC-MS | |
| Residual Solvents (e.g., DMF, Dioxane) | Carryover from the synthesis and purification steps. | Can affect reaction kinetics and solubility. | GC-MS, 1H NMR |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a sample solution by dissolving a known amount of the commercial batch in acetonitrile to the same concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the retention time of the main peak corresponding to 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
-
Identify and quantify any impurity peaks by comparing their retention times and peak areas to the main peak.
-
Protocol 2: Identification of Impurities by 1H NMR
This protocol outlines the use of 1H NMR to identify common impurities.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
-
Data Analysis:
-
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine: Look for a characteristic singlet for the -CH2Cl protons, typically in the range of 4.5-5.0 ppm.
-
5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine: Identify a singlet for the -CH2OH protons (around 4.5-4.8 ppm) and a corresponding hydroxyl proton signal, which may be broad.
-
Positional Isomers: These will have distinct aromatic proton patterns and shifts for the chloromethyl group. Comparison with reference spectra or 2D NMR analysis may be necessary for unambiguous identification.[5]
-
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates a plausible synthetic route for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine and highlights the stages where common impurities may be introduced.
Caption: Plausible synthetic pathway and points of impurity introduction.
References
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Available at: [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 1-54. Available at: [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & El-Sherbeny, M. A. (2014). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 10, 214-220. Available at: [Link]
-
Shawali, A. S., Abdelhamid, A. O., & Hassaneen, H. M. (2006). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 53(4), 889-896. Available at: [Link]
-
Yakovenko, G. G., Saliyeva, L. N., & Vovk, M. V. (2022). Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. Chemistry of Heterocyclic Compounds, 58(3), 159-177. Available at: [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Kowalska, P., Sajewicz, M., & Gontarska, M. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3045. Available at: [Link]
-
Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Synthesis, 8(1), 126-143. Available at: [Link]
-
Kowalska, P., Sajewicz, M., & Gontarska, M. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. ResearchGate. Available at: [Link]
-
Appell, R. B., & Pincock, J. A. (2004). Reactions of benzyl alcohol under different reaction conditions. ResearchGate. Available at: [Link]
-
Al-Zahrani, H. A., Al-Ghamdi, A. M., & El-Gazzar, A. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(3), 675. Available at: [Link]
-
Wong, F. F., & Chen, Y. C. (2014). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 19(11), 17744-17765. Available at: [Link]
-
Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2519-2530. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
-
Pinto, M. M., & Silva, A. M. (2007). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. Available at: [Link]
-
Kim, S., & Kim, Y. (2007). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Journal of the American Chemical Society, 129(46), 14218-14219. Available at: [Link]
-
El-Sayed, R. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Available at: [Link]
-
Ivanov, A. S., Iadygin, A. V., Novikov, A. S., Boyarskiy, V. P., & Vasilevsky, S. F. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6614. Available at: [Link]
-
Reddy, G. S., & Kumar, A. (2016). Copper-Mediated Synthesis of Pyrazolo[1, 5-a]pyridines Through Oxidative Linkage of C-C/N-N Bonds. Supporting Information. Available at: [Link]
-
Stanovnik, B., & Svete, J. (2004). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 1, 1. Available at: [Link]
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- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines | MDPI [mdpi.com]
Technical Support Center: Strategies to Avoid Polymerization of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive, yet valuable, synthetic intermediate. Our goal is to provide you with in-depth technical insights and actionable strategies to mitigate the primary challenge associated with this compound: its propensity for polymerization. By understanding the underlying chemical principles and adhering to the recommended protocols, you can ensure the integrity of your material and the success of your experiments.
Troubleshooting Guide: Addressing Polymerization Issues
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your work with 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Question 1: I dissolved my 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in a solvent, and it turned into an insoluble solid. What happened?
Answer: You have likely observed the polymerization of your compound. 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is analogous to a benzylic halide, a class of compounds known for their high reactivity. The chloromethyl group is a potent electrophile, while the pyrazolopyridine ring system is a nucleophile. This dual reactivity allows for a self-condensation reaction, where the chloromethyl group of one molecule reacts with the aromatic ring of another. This process, if unchecked, continues, leading to the formation of oligomers and then insoluble polymers.[1][2] This reaction is often catalyzed by trace impurities.
Question 2: What could be catalyzing this polymerization in my experiment?
Answer: The polymerization is typically a Friedel-Crafts-type alkylation reaction.[3][4][5] This type of reaction can be catalyzed by a variety of substances, including:
-
Lewis Acids: Trace metal impurities, such as iron or aluminum salts, can act as potent Lewis acid catalysts. These can be introduced from metal spatulas, glassware, or even as residual catalysts from the synthesis of the starting material.[6][7]
-
Brønsted Acids: The presence of strong acids, even in trace amounts, can initiate polymerization. A common culprit is hydrogen chloride (HCl), which can be formed from the slow decomposition of the chloromethyl group, especially in the presence of moisture.
-
Heat and Light: Elevated temperatures and exposure to UV light can provide the activation energy needed to initiate the polymerization process.
Question 3: My NMR spectrum of the compound shows complex signals in the aromatic region and broad humps. Is this related to polymerization?
Answer: Yes, this is a strong indication of oligomerization or polymerization. A pure sample of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine should exhibit sharp, well-defined peaks in the NMR spectrum. The appearance of broad signals or a complex multiplet pattern that is difficult to resolve suggests the formation of a mixture of oligomers with varying chain lengths.[1] Quantitative NMR can sometimes be used to estimate the degree of polymerization by comparing the integration of terminal chloromethyl protons to the repeating methylene units in the polymer backbone.
Question 4: I suspect my material has started to polymerize. How can I confirm this and assess the purity?
Answer: To assess the purity and detect the presence of oligomers, you can use the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique to separate and identify the monomer from any oligomeric species. You would expect to see the mass of the monomer as the primary peak, with larger mass peaks corresponding to dimers, trimers, and so on.[8]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: An HPLC method can be developed to separate the monomer from oligomers. Polymerized material will likely have different retention times, often appearing as broader peaks or a rising baseline.
-
Gel Permeation Chromatography (GPC): For more extensive polymerization, GPC is the standard method for determining the molecular weight distribution of the polymer.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine polymerization?
The polymerization proceeds through a mechanism analogous to the self-condensation of benzyl chloride, which is a form of Friedel-Crafts alkylation.[1][3] The chloromethyl group, activated by a Lewis or Brønsted acid catalyst, forms a reactive electrophile (a benzylic-type carbocation). This electrophile is then attacked by the electron-rich pyrazolopyridine ring of another molecule. This process generates a dimer and regenerates a proton, continuing the catalytic cycle and leading to chain growth.
Caption: Proposed polymerization mechanism of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Q2: How should I properly store 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine to maximize its shelf life?
Proper storage is critical to prevent degradation. We recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of self-reaction and decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents moisture and oxygen from initiating decomposition pathways. |
| Light | Amber vial or in the dark | Protects the compound from light-induced degradation. |
| Form | Solid | Storing as a solid is preferable to in solution, where mobility is higher. |
| Container | Glass vial with a PTFE-lined cap | Avoids contact with potentially reactive materials like metals. |
For a structurally similar compound, 4-(Chloromethyl)pyridine Hydrochloride, storage in a cool (<15°C), dark place is recommended.[9]
Q3: Are there any chemical inhibitors I can add to prevent polymerization?
Yes, for analogous compounds like benzyl chloride, the addition of a small amount of a basic nitrogenous organic compound can act as a stabilizer.[10] These compounds work by neutralizing any trace acidic impurities (like HCl) that can catalyze polymerization.
-
Recommended Stabilizers: A weak, non-nucleophilic base such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an aniline derivative can be effective.
-
Concentration: Typically, a very low concentration (e.g., 0.01 - 0.1% by weight) is sufficient.
-
Caution: The choice of stabilizer must be compatible with your downstream application.
Q4: Is it better to use the free base or a salt form of this compound?
The hydrochloride salt of similar compounds, such as 4-(Chloromethyl)pyridine, is commercially available and often preferred for its enhanced stability.[11] The protonation of the pyridine nitrogen reduces the nucleophilicity of the aromatic ring system, thereby decreasing its propensity to participate in the Friedel-Crafts alkylation. If you are synthesizing this compound, consider isolating it as the hydrochloride salt for long-term storage.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol outlines the best practices for handling 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine to minimize the risk of polymerization.
-
Preparation: Before handling, ensure all glassware is scrupulously clean and oven-dried to remove any moisture. All spatulas should be non-metallic (e.g., PTFE coated or ceramic).
-
Inert Atmosphere: Conduct all manipulations of the solid compound in a glove box or under a positive pressure of an inert gas (argon or nitrogen).
-
Weighing: Tare a clean, dry glass vial. Quickly add the desired amount of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine and seal the vial with a PTFE-lined cap.
-
Storage: For long-term storage, place the sealed vial inside a secondary container with a desiccant, and store in a -20°C freezer.
-
Dissolution: When preparing a solution, use a dry, preferably anhydrous, aprotic solvent. Cool the solvent to 0°C before adding the compound under an inert atmosphere. Use the solution immediately after preparation.
Caption: Recommended workflow for handling and storing the compound.
Protocol 2: Procedure for Quenching and Disposal
Due to its reactivity, care must be taken when quenching reactions containing this compound and disposing of waste.
-
Reaction Quench: Slowly and carefully add the reaction mixture to a stirred, cold (0°C) solution of a weak base, such as aqueous sodium bicarbonate or ammonium chloride.[12] This will neutralize any acidic catalysts and begin to decompose the reactive chloromethyl group.
-
Decomposition: Allow the quenched mixture to stir for several hours at room temperature to ensure complete decomposition of any unreacted 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. The chloromethyl group will hydrolyze to the corresponding hydroxymethyl compound.
-
Disposal: Once decomposition is confirmed (e.g., by TLC or LC-MS), the resulting mixture can be disposed of according to your institution's hazardous waste guidelines.
References
-
Polybenzyl Polymer from Reaction of Benzyl Salicylate and Phosphorus (V) Chloride: Chromatographic Purification and Degree of Polymerization from 1 H-NMR Spectrum. Taylor & Francis Online. [Link]
- Stabilization of halogenated organic compounds.
-
(a) Benzyl chloride polymerization scheme and chemical structure of... ResearchGate. [Link]
-
Kinetics of the Reaction of Representative Benzyl Halides with Aromatic Compounds; Evidence for a Displacement Mechanism in the Friedel—Crafts Reactions of Primary Halides. Journal of the American Chemical Society. [Link]
-
Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. Queensland Alliance for Environmental Health Sciences. [Link]
-
Making benzoyl chloride. YouTube. [Link]
-
Liquid phase Friedel–Crafts benzylation of aromatics on a polymer-supported 12-tungstophosphoric acid catalyst. ScienceDirect. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Formation and Decomposition of Bis(chloromethyl) Ether in Aqueous Media. ACS Publications. [Link]
- Chloromethylation of aromatic materials.
-
Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Identifying reactive intermediates by mass spectrometry. National Institutes of Health. [Link]
- Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Catalysts for the Polymerization of Benzyl Chloride. ACS Publications. [Link]
-
Identifying reactive intermediates by mass spectrometry. Royal Society of Chemistry. [Link]
-
Chloromethyl: compounds, synthesis and safety. Chempanda. [Link]
-
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Royal Society of Chemistry. [Link]
-
An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. ResearchGate. [Link]
- Chloromethylation of deactivated aromatic compounds.
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- 9. 4-(Chloromethyl)pyridine Hydrochloride | 1822-51-1 | TCI EUROPE N.V. [tcichemicals.com]
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Technical Support Center: Catalyst Removal from Pyrazolopyridine Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of catalysts from pyrazolopyridine reactions. Drawing from established protocols and extensive field experience, this document outlines the underlying principles and practical solutions for achieving high product purity.
Introduction: The Challenge of Catalyst Removal in Pyrazolopyridine Synthesis
Pyrazolopyridine scaffolds are crucial pharmacophores in numerous drug candidates. Their synthesis frequently relies on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2] While highly efficient, these reactions introduce a critical post-synthesis challenge: the removal of residual palladium catalyst from the active pharmaceutical ingredient (API).[3][4] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products impose strict limits on platinum group metal contamination in APIs, often to levels below 5 ppm.[3]
The nitrogen atoms within the pyrazolopyridine ring system can act as ligands, forming strong complexes with the palladium catalyst.[5] This interaction can make removal by simple filtration or standard aqueous washes ineffective, leading to product contamination and potential downstream complications. This guide provides a structured approach to tackling this purification challenge.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the work-up of pyrazolopyridine reactions, offering targeted solutions and preventative measures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Residual Palladium After Initial Work-up | - Strong complexation of palladium with the pyrazolopyridine product. - Inefficient removal of soluble or colloidal palladium species by simple filtration.[5] | 1. Employ a Palladium Scavenger: Introduce a scavenger to bind soluble palladium, followed by filtration.[1][5][6] 2. Optimize Scavenger Selection: Screen different scavengers (e.g., thiol-based, amine-based, activated carbon) to find the most effective for your specific product and catalyst system.[7] 3. Crystallization: Recrystallize the final product.[3][8] |
| Significant Product Loss During Purification | - Co-adsorption of the product onto the scavenger material, a known issue with some types of activated carbon.[7][9] | 1. Optimize Scavenger Loading: Use the minimum effective amount of scavenger. 2. Test Alternative Scavengers: Silica-based scavengers may offer higher selectivity for palladium over the product.[9] 3. Solvent Washes: After scavenger treatment, wash the solid scavenger with a solvent in which the product is highly soluble to recover any adsorbed material. |
| Palladium Levels Remain High After Scavenger Treatment | - The interaction between the palladium catalyst and the pyrazolopyridine is stronger than the scavenger's affinity for palladium.[5] | 1. Increase Scavenger Equivalents and/or Reaction Time: A higher concentration of the scavenger or a longer treatment time may be necessary. 2. Elevate Temperature: Heating the mixture during scavenging can sometimes improve efficiency.[7] 3. Combine Methods: Consider a sequential treatment, for example, an initial scavenger treatment followed by recrystallization. |
| Inconsistent Results Batch-to-Batch | - Variability in the form of residual palladium (e.g., Pd(0) vs. Pd(II)). - Inconsistent mixing during the scavenging process.[7] | 1. Characterize the Palladium Species: Understanding the oxidation state of the residual palladium can guide scavenger selection. Thiol-based scavengers are often effective for Pd(II) complexes.[7] 2. Ensure Vigorous Stirring: Proper agitation is crucial for effective contact between the scavenger and the palladium in solution.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most prevalent methods include:
-
Scavenging: Using solid-supported or solution-phase reagents that selectively bind to palladium.[1][6] Common scavengers include functionalized silica gels (e.g., thiol, thiourea), activated carbon, and polymer-bound reagents.[3][9][10]
-
Crystallization: A powerful purification technique that can effectively remove impurities, including residual catalysts, from the final product.[3][8][11]
-
Filtration through Adsorbents: Passing the reaction mixture through a pad of an adsorbent like Celite can help remove insoluble palladium species.[12][13] However, this is often insufficient for removing soluble palladium.[5]
-
Aqueous Washes: While generally not sufficient on their own for pyrazolopyridines, acidic or basic washes can sometimes help remove certain palladium salts.
Q2: How do I choose the right scavenger for my reaction?
A2: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your pyrazolopyridine product.[1][14] It is highly recommended to perform a small-scale screen of different types of scavengers to identify the most effective one for your specific system.[7] Thiol-based scavengers are often a good starting point for Pd(II) complexes.[7]
Q3: Can I use activated carbon for palladium removal? What are the potential downsides?
A3: Activated carbon can be a cost-effective and efficient adsorbent for palladium removal.[10][15] However, a significant drawback is its potential to adsorb the desired product, leading to a loss of yield.[7][9] It is crucial to carefully optimize the amount of activated carbon used and to test for product loss.
Q4: When should I consider recrystallization?
A4: Recrystallization is an excellent final purification step to achieve high purity and can be particularly effective after an initial bulk removal of palladium using a scavenger.[3] The key to successful recrystallization is finding a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[8][16]
Q5: My product is not soluble in common solvents for work-up. What can I do?
A5: If your pyrazolopyridine product has limited solubility, you may need to explore alternative work-up strategies. This could involve using a solid-supported scavenger that can be filtered off, followed by washing the solid product extensively. In some cases, a carefully chosen multi-solvent system for recrystallization might be effective.[17]
Experimental Protocols
Protocol 1: General Procedure for Scavenger Screening
-
Sample Preparation: After the pyrazolopyridine synthesis is complete, take a representative sample of the crude reaction mixture.
-
Aliquot Distribution: Distribute equal aliquots of the crude mixture into several vials.
-
Scavenger Addition: To each vial, add a different type of palladium scavenger (e.g., silica-thiol, silica-thiourea, activated carbon, a polymer-bound scavenger). Use a consistent weight equivalent of scavenger relative to the estimated amount of palladium. A common starting point is 5-10 equivalents.[7]
-
Agitation and Time: Agitate the vials at room temperature (or a slightly elevated temperature) for a set period (e.g., 2-4 hours).
-
Sampling and Analysis: After the allotted time, take a sample from the supernatant of each vial. Dilute the samples appropriately and analyze for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Evaluation: Compare the palladium levels in each sample to identify the most effective scavenger.
Protocol 2: Optimized Work-up Using a Selected Scavenger
-
Scavenger Addition: To the bulk reaction mixture, add the selected scavenger at the optimized loading.
-
Stirring: Stir the mixture vigorously for the optimized time and at the optimal temperature determined from the screening.[7]
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger-palladium complex.[12]
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
-
Analysis: Analyze the resulting material for residual palladium content. If necessary, proceed with recrystallization for further purification.
Visualizations
Decision-Making Workflow for Catalyst Removal
Caption: A decision-making workflow for selecting and optimizing a catalyst removal strategy.
General Scavenging Process
Caption: A generalized workflow for removing palladium catalysts using a solid-supported scavenger.
References
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Available from: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available from: [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Available from: [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available from: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]
-
Your trick to remove residual palladium. Reddit. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. Available from: [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available from: [Link]
-
Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. Princeton Powder. Available from: [Link]
-
Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. Available from: [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available from: [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. Available from: [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
How to remove palladium catalyst from reaction mixture? ResearchGate. Available from: [Link]
-
Recrystallization. Chemistry LibreTexts. Available from: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. Available from: [Link]
- Method of removing palladium. Google Patents.
-
Recrystallization. YouTube. Available from: [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-(Chloromethyl)- and 5-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyrazolo[4,3-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. Functionalization of this core is key to modulating pharmacological properties, and the introduction of substituents at the 5-position via its halomethyl derivatives is a common and powerful strategy. This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine and its 5-(bromomethyl) analog.
This document moves beyond a simple theoretical overview by presenting a framework for a direct, quantitative comparison of their reactivity in nucleophilic substitution reactions. We will delve into the underlying principles governing their differential reactivity and provide detailed, field-tested experimental protocols for their synthesis and comparative kinetic analysis.
The Decisive Role of the Halogen: A Fundamental Reactivity Comparison
The primary mode of reaction for both 5-(chloromethyl)- and 5-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine is the bimolecular nucleophilic substitution (SN2) reaction at the benzylic-like carbon of the halomethyl group. In this concerted mechanism, a nucleophile attacks the carbon atom, leading to the simultaneous displacement of the halide ion.
The fundamental difference in reactivity between the chloro and bromo analogs lies in the nature of the carbon-halogen bond and the stability of the resulting halide anion, which acts as the leaving group.
Key Physicochemical and Reactivity Differences
| Feature | 5-(Bromomethyl) Analog | 5-(Chloromethyl) Analog | Justification |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is longer and has a lower bond dissociation energy than the C-Cl bond. |
| Leaving Group Ability | Excellent | Good | The bromide ion (Br⁻) is a weaker base and thus a more stable leaving group than the chloride ion (Cl⁻)[1]. |
| Polarizability | Higher | Lower | The larger electron cloud of bromine is more easily distorted, facilitating the formation of the transition state. |
| Predicted SN2 Reactivity | Higher | Lower | A better leaving group accelerates the rate-determining step of the SN2 reaction. |
The weaker C-Br bond and the greater stability of the bromide anion as a leaving group synergistically contribute to the enhanced reactivity of the 5-(bromomethyl) analog in SN2 reactions compared to its chloro counterpart. This translates to faster reaction rates and often allows for milder reaction conditions to achieve comparable yields.
Visualizing the SN2 Reaction Pathway
The following diagram illustrates the concerted SN2 mechanism for the reaction of a 5-(halomethyl)-1H-pyrazolo[4,3-b]pyridine with a generic nucleophile (Nu⁻).
Caption: Generalized SN2 mechanism at the 5-position.
Experimental Guide: Synthesis and Comparative Reactivity Analysis
To provide a robust, evidence-based comparison, we present a detailed experimental workflow. This is divided into two main parts: the synthesis of the 5-(chloromethyl) and 5-(bromomethyl) precursors, followed by a protocol for a comparative kinetic study of their reactivity with a model nucleophile.
Part 1: Synthesis of 5-(Halomethyl)-1H-pyrazolo[4,3-b]pyridine Analogs
A reliable route to the target compounds involves a two-step sequence starting from the commercially available 5-methyl-1H-pyrazolo[4,3-b]pyridine. This involves an initial radical halogenation of the methyl group, followed by conversion of the resulting alcohol to the desired halomethyl derivative. A more direct approach, if the appropriate starting materials are available, would be a Sandmeyer-type reaction from a suitable amino precursor.
Workflow for the Synthesis of 5-(Halomethyl) Analogs
Caption: Synthetic workflow for 5-(halomethyl) analogs.
Detailed Synthetic Protocols:
Protocol 1: Synthesis of 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in a suitable solvent such as dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq.) portion-wise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove selenium metal. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine.
Protocol 2: Synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in a dry, inert solvent such as dichloromethane or chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add thionyl chloride (1.2 eq.) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of 5-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in a dry, inert solvent such as diethyl ether or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq.) dropwise with stirring.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC/LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 5-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine.
Part 2: Comparative Kinetic Analysis of Reactivity
To quantitatively compare the reactivity of the two analogs, a kinetic study of their reaction with a common nucleophile, such as piperidine or phenol, can be performed. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the concentration of the starting material or the increase in the concentration of the product over time.
Workflow for Comparative Kinetic Analysis
Caption: Workflow for the comparative kinetic study.
Detailed Protocol for Comparative Kinetic Study:
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector and a suitable C18 column.
-
Thermostated water bath or reaction block.
-
5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine and 5-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine.
-
Nucleophile (e.g., piperidine).
-
Internal standard (a stable compound that does not react under the reaction conditions and has a distinct retention time).
-
HPLC-grade solvents (e.g., acetonitrile, water, buffer).
-
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of the chloro- and bromo-analogs, the nucleophile, and the internal standard in a suitable solvent (e.g., acetonitrile).
-
-
Kinetic Run (to be performed in parallel for both analogs):
-
In a reaction vial, place the solvent and the nucleophile solution. Equilibrate the vial in a thermostated water bath at a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known volume of the stock solution of the respective halomethyl compound.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a vial containing a quenching agent (e.g., a dilute acid solution if the nucleophile is basic) and the internal standard.
-
Analyze the quenched samples by HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the starting material, product, and internal standard.
-
Generate a calibration curve for the starting material to correlate peak area with concentration.
-
Inject the quenched samples and record the peak areas of the starting material and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point using the internal standard for correction.
-
Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction (with the nucleophile in large excess), this plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
-
Compare the second-order rate constants for the chloro- and bromo-analogs to obtain a quantitative measure of their relative reactivity.
-
Expected Results and Conclusion
Based on fundamental principles of organic chemistry, the 5-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine is expected to exhibit a significantly higher rate of reaction in nucleophilic substitution compared to its 5-(chloromethyl) analog. The experimental data obtained from the comparative kinetic study will provide a quantitative validation of this prediction.
For researchers in drug development, this enhanced reactivity of the bromomethyl analog can be a strategic advantage, potentially allowing for:
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times can improve the overall efficiency and sustainability of a synthetic route.
-
Broader Nucleophile Scope: The higher reactivity may enable the use of weaker nucleophiles that are unreactive towards the chloromethyl analog.
-
Improved Yields: Faster reaction kinetics can lead to higher product yields by minimizing the formation of byproducts from competing side reactions.
Conversely, the greater stability and lower cost of the 5-(chloromethyl) analog may make it a more suitable choice for large-scale syntheses where the reaction conditions can be optimized to achieve the desired transformation.
By understanding the distinct reactivity profiles of these two valuable intermediates, scientists can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery and development of novel therapeutic agents.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
alternative reagents to 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine for library synthesis
A Comparative Guide to Reagents for Pyrazolo[4,3-b]pyridine Library Synthesis
The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its role in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[1][2] The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutics. 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine has traditionally served as a valuable electrophilic building block for library synthesis. However, restricting library generation to a single synthetic transformation inherently limits the accessible chemical space.
This guide provides a comparative analysis of alternative reagents and synthetic strategies that move beyond simple nucleophilic substitution, enabling the generation of more diverse and comprehensive pyrazolo[4,3-b]pyridine libraries. We will explore reagents that facilitate modern cross-coupling and amidation reactions, offering orthogonal pathways to novel analogues.
The Baseline: 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
The primary utility of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine lies in its reactivity as an electrophile in nucleophilic substitution (SN2) reactions. The chloromethyl group is readily displaced by a variety of N-, O-, and S-centered nucleophiles, providing a straightforward method for introducing diverse side chains at the 5-position.
Advantages:
-
Operational Simplicity: Reactions are often performed under standard conditions with a base and an appropriate solvent.
-
Reactivity: The benzylic-like chloride is sufficiently reactive for a broad range of nucleophiles.
Limitations:
-
Limited Diversity: The scope is confined to nucleophilic substitution, primarily varying the R-group of the nucleophile.
-
Side Reactions: Potential for over-alkylation with certain nucleophiles or competing elimination reactions.
Representative Protocol: N-Alkylation
A solution of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is treated with a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv.). The mixture is stirred at 70 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography.[3]
Caption: General SN2 Alkylation Workflow.
Strategic Alternatives for Expanded Library Diversity
To overcome the limitations of the chloromethyl reagent, medicinal chemists can employ alternative functionalized pyrazolo[4,3-b]pyridine cores that are amenable to a wider range of powerful C-C and C-N bond-forming reactions.
Halogenated Pyrazolo[4,3-b]pyridines for Cross-Coupling
5-Bromo- or 5-iodo-1H-pyrazolo[4,3-b]pyridines are exceptionally versatile building blocks that serve as precursors for various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, vinyl, and alkynyl groups, dramatically expanding the structural diversity of the library.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[4][5] This is arguably the most common and powerful method for introducing aryl and heteroaryl diversity.
Key Advantages:
-
Vast Substrate Scope: A vast array of commercially available boronic acids and esters allows for extensive SAR exploration.
-
Mild Conditions: Reactions are typically run under relatively mild conditions with high functional group tolerance.[6]
Representative Protocol: Suzuki-Miyaura Coupling
To a solution of 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.) and the desired arylboronic acid (1.3 equiv.) in a solvent mixture like dioxane and water (5:1) are added a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) and a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).[7][8] The reaction mixture is degassed and heated to 90 °C until completion. After workup, the product is purified by chromatography.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
B. Buchwald-Hartwig Amination
For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is the premier method.[9][10] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, providing direct access to C-N linked analogues that are difficult to synthesize via traditional methods.[11][12]
Key Advantages:
-
Direct C-N Bond Formation: Enables the synthesis of a wide range of N-aryl and N-heteroaryl pyrazolopyridines.
-
Broad Amine Scope: Tolerates a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.[13]
Representative Protocol: Buchwald-Hartwig Amination
A mixture of 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) is prepared in an inert solvent like toluene. The mixture is degassed and heated, often under microwave irradiation, until the reaction is complete. Purification is typically achieved via column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. As researchers synthesize novel derivatives, such as those bearing a reactive chloromethyl group at the 5-position, unambiguous structural confirmation is paramount. Isomeric confusion with related scaffolds, like pyrazolo[3,4-b]pyridines, can lead to erroneous structure-activity relationship (SAR) studies and ultimately, the failure of promising drug candidates.
This guide provides an in-depth comparison of the primary analytical techniques for the definitive structural elucidation of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, supported by experimental data and detailed protocols.
The Imperative of Unambiguous Structural Assignment
The seemingly subtle difference in the fusion of the pyrazole and pyridine rings between pyrazolo[4,3-b]pyridine and its isomers has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. The chloromethyl group at the 5-position introduces a reactive handle for further chemical modification, making precise structural knowledge even more critical for predictable and reproducible derivatization. Misidentification can lead to wasted resources and misguided research efforts. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for scientific rigor.
A Comparative Overview of Analytical Techniques
The choice of analytical technique often depends on the stage of research, sample availability, and the specific questions being asked. Here, we compare the strengths and limitations of the three most powerful methods for structural confirmation.
| Technique | Principle | Strengths | Limitations | Ideal Application |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms. | Provides detailed information on the carbon-hydrogen framework, including proton and carbon environments, and through-bond correlations. Essential for distinguishing isomers. | Can be complex to interpret for novel structures. May not provide absolute stereochemistry without specialized techniques. | Routine confirmation of structure, isomeric purity assessment, and detailed solution-state structural analysis. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. Fragmentation patterns provide structural clues. | High sensitivity, provides accurate molecular weight and elemental formula. Fragmentation can help differentiate isomers. | Isomers often have identical molecular weights, and fragmentation patterns can be similar, requiring careful analysis. Does not provide detailed connectivity information. | Rapid confirmation of molecular weight and elemental composition. Can be used for impurity profiling and reaction monitoring. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. | Provides an unambiguous, absolute determination of the molecular structure, including stereochemistry and solid-state conformation. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not be identical to the solution-state conformation relevant to biological activity. | The "gold standard" for definitive, irrefutable structural proof when a suitable crystal is available. |
In-Depth Analysis and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most informative technique for the routine structural analysis of organic molecules in solution. For 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is crucial for unambiguous assignment.
Expected ¹H and ¹³C NMR Spectral Features:
The chemical shifts of the protons and carbons in the pyrazolo[4,3-b]pyridine core are sensitive to the substitution pattern. For a generic 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, the following are expected:
-
¹H NMR:
-
A singlet for the chloromethyl protons (-CH₂Cl), typically in the range of 4.5-5.0 ppm.
-
Aromatic protons on the pyridine and pyrazole rings, with chemical shifts and coupling patterns dependent on other substituents. The proton at C3 will likely be a singlet, while the protons at C6 and C7 will form an AX or AB system.
-
A broad singlet for the N-H proton of the pyrazole ring, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
A signal for the chloromethyl carbon, typically in the range of 40-50 ppm.
-
Aromatic carbon signals for the pyrazolo[4,3-b]pyridine core. The position of the carbon bearing the chloro-methyl group (C5) will be diagnostic.
-
Distinguishing Isomers with 2D NMR:
While ¹H and ¹³C NMR provide initial clues, two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for differentiating between isomers. HMBC reveals long-range (2-3 bond) correlations between protons and carbons.
Caption: Key HMBC correlations for confirming the 5-substituted pyrazolo[4,3-b]pyridine core.
By observing a three-bond correlation between the chloromethyl protons and C4a and C6, and a two-bond correlation to C5, the attachment of the chloromethyl group at the 5-position can be definitively confirmed.
Mass Spectrometry (MS): A Rapid and Sensitive Tool
Mass spectrometry provides the molecular weight and elemental composition of a molecule with high accuracy, which is a critical first step in characterization. High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass but different elemental formulas.
For 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, the presence of chlorine provides a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a powerful diagnostic tool.
Predicted Mass Spectral Data for a Close Analog:
| Adduct | Calculated m/z |
| [M+H]⁺ | 168.0323 |
| [M+Na]⁺ | 190.0142 |
| [M]⁺ | 167.0245 |
Fragmentation Analysis:
Electron ionization (EI) or collision-induced dissociation (CID) can induce fragmentation of the molecular ion, providing structural clues. For a 5-(chloromethyl) derivative, characteristic fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or a chloromethyl radical (·CH₂Cl). The fragmentation pattern can help to differentiate isomers, although careful analysis is required as rearrangements can occur.
Caption: Potential fragmentation pathways for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine in MS.
Single-Crystal X-ray Crystallography: The Definitive Answer
When all other methods leave a shadow of a doubt, or when an absolute, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides an unambiguous map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.
Comparative Crystallographic Data:
While the crystal structure of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is not publicly available, we can draw comparisons with a related isomer, a 6-(chloromethyl)pyrazolo[3,4-d]pyrimidine derivative, for which crystallographic data exists[1].
| Parameter | 6-(chloromethyl)pyrazolo[3,4-d]pyrimidine derivative[1] | Expected for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| Key Bond Lengths | C-Cl, N-N, C-N, C-C bond lengths within expected ranges. | Similar bond lengths are expected. |
| Intermolecular Interactions | Hydrogen bonding and other non-covalent interactions will dictate the crystal packing. | The N-H of the pyrazole and the nitrogen atoms of the pyridine ring are likely to participate in hydrogen bonding. |
The key takeaway is that a successful X-ray crystallographic analysis will provide unequivocal proof of the connectivity of the pyrazolo[4,3-b]pyridine core and the position of the chloromethyl substituent.
Experimental Protocols
Standard Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to the proton spectrum.
-
2D NMR Acquisition:
-
COSY: To establish proton-proton correlations.
-
HSQC: To correlate directly bonded protons and carbons.
-
HMBC: To identify long-range proton-carbon correlations, which are crucial for assigning quaternary carbons and confirming the overall scaffold. Optimize the long-range coupling delay to observe 2-3 bond correlations.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
Standard Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion and observe the characteristic chlorine isotopic pattern.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to gain structural insights.
Standard Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
-
Data Validation and Interpretation: Validate the final structure and analyze the bond lengths, bond angles, and intermolecular interactions.
Conclusion: A Multi-Pronged Approach for Certainty
The structural confirmation of novel 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives requires a rigorous and multi-faceted analytical strategy. While NMR spectroscopy provides the most detailed information for routine analysis and isomer differentiation, mass spectrometry is invaluable for rapid confirmation of molecular weight and elemental composition. For ultimate, unambiguous proof of structure, single-crystal X-ray crystallography remains the gold standard. By judiciously applying these techniques in concert, researchers can proceed with confidence in their synthetic products and build a solid foundation for successful drug discovery and development programs.
References
-
A review on the synthesis and properties of 1H-pyrazolo[3,4-b]quinolines. Molecules 2022 , 27(x), xxxx. [Link]
-
A straightforward and efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines and indazoles. Molecules 2023 , 28(2), 793. [Link]
-
Facile Cascade Synthesis of 6-(Chloromethyl)pyrazolo[3,4-d]pyrimidines from 5-Amino-1H-pyrazole-4-carbaldehydes. ChemistrySelect 2023 , 8(35), e202302485. [Link]
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PubChem Compound Summary for 5-chloro-1-methyl-1h-pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. [Link]
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The Ascendant Scaffold: A Comparative Analysis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine Derivatives in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, the pyrazolopyridine core has emerged as a versatile and potent framework, underpinning a multitude of biologically active molecules. This guide provides a deep, comparative analysis of the biological activities of a specific, yet underexplored subclass: 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives. We will objectively compare their performance with other prominent heterocyclic systems, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Pyrazolopyridine Isomers: A Tale of Three Scaffolds
The fusion of a pyrazole and a pyridine ring gives rise to several isomers, with the pyrazolo[3,4-b], pyrazolo[1,5-a], and pyrazolo[4,3-b]pyridines being the most extensively studied in drug discovery. Each isomer presents a unique spatial arrangement of nitrogen atoms and substituent vectors, profoundly influencing its interaction with biological targets.
Caption: Key Pyrazolopyridine Isomers and Their Prominent Biological Activities.
While the pyrazolo[3,4-b]pyridine scaffold has been a workhorse in the development of kinase inhibitors, the [4,3-b] isomer is gaining traction for its potential in immuno-oncology. The introduction of a chloromethyl group at the 5-position of the 1H-pyrazolo[4,3-b]pyridine core is a strategic chemical modification. This reactive handle can serve as a key pharmacophoric element or a point for further derivatization, potentially leading to compounds with enhanced potency and novel mechanisms of action.
Biological Activity Profile of Pyrazolo[4,3-b]pyridine Derivatives: A Focus on Anticancer and Immuno-Oncology Applications
Although specific data on 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives are scarce in publicly available literature, we can infer their potential by examining related structures and the known roles of the chloromethyl group in medicinal chemistry.
A notable study has explored 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1] This is a crucial immune checkpoint pathway that cancer cells often exploit to evade the immune system. The study identified a potent inhibitor, D38, with an IC50 value of 9.6 nM in a biochemical assay.[1] This highlights the potential of the pyrazolo[4,3-b]pyridine scaffold in the exciting field of cancer immunotherapy.
The 5-chloromethyl group can be envisioned to act as a weak alkylating agent, potentially forming covalent bonds with nucleophilic residues in the target protein's binding site. This could lead to irreversible inhibition and prolonged duration of action, a desirable characteristic for certain therapeutic agents. Furthermore, this group can be readily displaced by various nucleophiles, allowing for the facile synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Comparative Analysis: Pyrazolo[4,3-b]pyridines vs. Other Prominent Heterocycles
To contextualize the potential of 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives, it is essential to compare their anticipated biological activities with those of other well-established heterocyclic scaffolds.
| Heterocyclic Scaffold | Primary Biological Activities | Key Advantages | Representative Examples/Data |
| Pyrazolo[4,3-b]pyridine | Immuno-oncology (PD-1/PD-L1 inhibition)[1], Potential as kinase inhibitors. | Novel scaffold with potential for new intellectual property. The 5-substituent allows for targeted modifications. | D38 (PD-1/PD-L1 inhibitor, IC50 = 9.6 nM)[1] |
| Pyrazolo[3,4-b]pyridine | Kinase inhibition (e.g., TRK, ALK, TBK1)[2][3][4], Anticancer[5], Antimicrobial[6] | Well-established scaffold with extensive SAR data. Proven clinical success (e.g., Larotrectinib). | Compound C03 (TRKA inhibitor, IC50 = 56 nM)[2] |
| Pyrazole | Anti-inflammatory, Analgesic, Antimicrobial[7], Anticancer | Simple, synthetically accessible core. Broad spectrum of biological activities. | Celecoxib (COX-2 inhibitor) |
| Pyridine | Antimicrobial, Antiviral, Anticancer[8] | A fundamental building block in many approved drugs. Readily functionalized. | Isoniazid (antitubercular agent) |
| Thieno[2,3-b]pyridine | Antibacterial | Bioisostere of purines and pyrazolopyridines. | Some derivatives show moderate antibacterial activity against B. subtilis and S. aureus.[6] |
This comparative table underscores that while pyrazolo[3,4-b]pyridines are dominant in the kinase inhibitor space, the pyrazolo[4,3-b]pyridine scaffold presents a promising and less-explored avenue, particularly for novel therapeutic targets like immune checkpoints.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate the investigation of novel 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives, we provide detailed, step-by-step methodologies for key biological assays.
Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and serial dilutions of the test compounds in the appropriate kinase buffer.
-
Kinase-Inhibitor Pre-incubation: In a 96-well plate, add the kinase and the test compound (or vehicle control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
IC50 Calculation: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. While direct experimental data is currently limited, the known biological activities of the parent pyrazolo[4,3-b]pyridine ring system, particularly in the realm of immuno-oncology, suggest significant potential. The strategic placement of a reactive chloromethyl group at the 5-position opens up a vast chemical space for the development of novel therapeutics with potentially unique mechanisms of action.
This guide provides a foundational framework for researchers venturing into this exciting area. The comparative analysis with other established heterocycles highlights the unique opportunities offered by the pyrazolo[4,3-b]pyridine core. Furthermore, the detailed experimental protocols for key biological assays will empower scientists to rigorously evaluate the anticancer, kinase inhibitory, and antimicrobial properties of their novel 5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives. As research in this area progresses, we anticipate the emergence of a new class of potent and selective therapeutic agents derived from this versatile scaffold.
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Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry. [Link][5]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link][2]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][4]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link][10]
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Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link][6]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. European Journal of Medicinal Chemistry. [Link]
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A Head-to-Head Comparison of Pyrazolopyridine Synthesis Methods: A Guide for Researchers
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its prevalence in pharmaceuticals, from anxiolytics like Tracazolate and Cartazolate to cardiovascular agents, underscores the critical need for efficient and versatile synthetic routes.[1][2] This guide provides a head-to-head comparison of the most prominent methods for synthesizing pyrazolopyridines, offering field-proven insights into their mechanisms, practical applications, and relative merits. We will delve into classical condensation reactions, modern transition-metal catalyzed couplings, and enabling technologies that are transforming the landscape of heterocyclic chemistry.
I. Classical Cyclocondensation Strategies: Building the Core from the Ground Up
The traditional approach to pyrazolopyridine synthesis involves the construction of the pyridine ring onto a pre-existing pyrazole core, or vice versa. These methods, often named after their discoverers, are workhorses in heterocyclic synthesis, valued for their use of readily available starting materials and their ability to generate molecular complexity in a single step.
The Hantzsch Pyridine Synthesis and its Pyrazole Analogs
The Hantzsch synthesis is a classic multicomponent reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and an ammonia source, which can then be oxidized to the corresponding pyridine.[3][4] In the context of pyrazolopyridines, an aminopyrazole serves as the nitrogen donor and one of the three-carbon components, reacting with a β-dicarbonyl compound and an aldehyde.
Mechanism of the Hantzsch-type Pyrazolopyridine Synthesis:
The reaction proceeds through a series of condensations and cyclizations. The generally accepted mechanism involves the initial formation of an enamine from the aminopyrazole and a β-dicarbonyl compound, and a Knoevenagel condensation product from the aldehyde and the other β-dicarbonyl equivalent. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the pyrazolopyridine scaffold.[3] Air or another oxidizing agent is often required for the final aromatization step.[5]
Caption: Mechanism of Hantzsch-type pyrazolopyridine synthesis.
Experimental Protocol: One-step Hantzsch-type Synthesis of Pyrazolo[3,4-b]pyridines [6]
-
To a flame-dried flask, add 5-amino-3-carbonitrile-pyrazole (2 mmol), the desired α,β-unsaturated aldehyde (1.5 mmol), and acetonitrile (10 mL).
-
Add a catalytic amount of acetic acid or hydrochloric acid (approximately 3 drops).
-
Heat the reaction mixture at 50 °C for 6-24 hours, monitoring the progress by TLC.
-
After completion, add water (10 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the desired pyrazolopyridine.
Advantages:
-
Operational Simplicity: This one-pot, multicomponent reaction allows for the rapid assembly of complex molecules from simple precursors.[6]
-
High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.
-
Versatility: A wide range of aldehydes and β-dicarbonyl compounds can be used, leading to a diverse library of substituted pyrazolopyridines.
Disadvantages:
-
Long Reaction Times: Conventional heating often requires several hours to reach completion.[6]
-
Moderate Yields: Yields can be variable depending on the substrates and reaction conditions.
-
Oxidation Step: An additional oxidation step is often necessary to achieve the final aromatic product.[5]
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is another classical method for pyridine synthesis, typically involving the reaction of a β-ketoester with a cyanoacetamide in the presence of a base.[7][8] For pyrazolopyridine synthesis, an aminopyrazole can be envisioned to react in a similar fashion, serving as the nitrogen-containing component. A modern, greener version of this reaction utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a mild basic catalyst.[7][8]
Mechanism of the Guareschi-Thorpe Condensation:
The reaction is initiated by the aminolysis of the cyanoacetic ester to cyanoacetamide (if not used directly), which then undergoes a Knoevenagel condensation with the β-ketoester. The resulting intermediate then cyclizes via an intramolecular Thorpe-Ziegler reaction, followed by tautomerization and aromatization to yield the hydroxypyridine ring.[9]
Experimental Protocol: Three-Component Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines [9]
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add a 1:1 mixture of ethanol and water (2 mL total).
-
Stir the mixture at 80 °C. The reaction progress can be monitored by TLC. Often, the product precipitates from the reaction mixture upon formation.
-
Once the reaction is complete, cool the mixture and add cold water to ensure complete precipitation.
-
Filter the solid product, wash with water, and dry. The product is often pure enough for use without further purification.
Advantages:
-
Green Chemistry: The use of water and ethanol as solvents and the avoidance of harsh reagents make this an environmentally friendly method.[7]
-
High Yields: This method often provides the desired products in high yields.[8]
-
Simple Workup: The precipitation of the product from the reaction mixture simplifies purification.[7]
Disadvantages:
-
Limited Scope for Pyrazolopyridines: While well-established for pyridines, its application to pyrazolopyridines is less documented, and optimization may be required.
-
Potential for Side Reactions: With multiple reactive sites on the aminopyrazole precursor, regioselectivity can be a concern.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process for preparing substituted pyridines from an enamine and an ethynylketone.[10] The reaction proceeds via a Michael addition to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[10] This method can be adapted for pyrazolopyridine synthesis by using an appropriately substituted enamine derived from a pyrazole.
Mechanism of the Bohlmann-Rahtz Synthesis:
The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes E/Z isomerization upon heating, which allows for a 6-pi electrocyclization to occur, followed by elimination of water to afford the aromatic pyridine ring.
Caption: Mechanism of the Bohlmann-Rahtz pyridine synthesis.
Advantages:
-
High Regioselectivity: The substitution pattern of the resulting pyridine is well-defined by the starting materials.
-
Convergent Synthesis: It allows for the combination of two relatively complex fragments in a late-stage synthesis.
Disadvantages:
-
Harsh Conditions: The cyclodehydration step often requires high temperatures.
-
Limited Availability of Starting Materials: Substituted ethynylketones may not be readily available.
II. Modern Approaches: Transition-Metal Catalysis
Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazolopyridines is no exception. Cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, offer powerful and versatile methods for forming key carbon-carbon bonds in the pyrazolopyridine scaffold.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[11] This reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. For pyrazolopyridine synthesis, this can involve coupling a boronic acid with a halogenated pyrazolopyridine, or a pyrazolylboronic acid with a halogenated pyridine.
Rationale for Ligand and Base Selection: The choice of ligand is crucial for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the oxidative addition of the halide to the palladium center and to promote the reductive elimination of the product.[12] The base plays a key role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) depends on the substrate's sensitivity to basic conditions.
Experimental Protocol: One-Pot Sequential Suzuki-Miyaura Coupling for 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines [1]
-
Step 1 (C3-Arylation): To a reaction vessel, add 3-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the first arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv.).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the mixture at 80 °C for 2 hours under an inert atmosphere.
-
Step 2 (C6-Arylation): After cooling to room temperature, add the second arylboronic acid (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv.) to the same reaction vessel.
-
Heat the mixture at 100 °C for 2 hours.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine.
Advantages:
-
Exceptional Functional Group Tolerance: A wide range of functional groups are tolerated on both coupling partners.
-
Broad Substrate Scope: A vast library of commercially available boronic acids allows for extensive diversification.[11]
-
Mild Reaction Conditions: Reactions can often be run at moderate temperatures.
Disadvantages:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and removal of residual palladium from the final product is a critical concern in pharmaceutical synthesis.
-
Optimization Required: The choice of ligand, base, and solvent often requires careful optimization for each substrate combination.
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex.[13][14] This method is particularly useful for coupling partners that are sensitive to the basic conditions of the Suzuki reaction. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent.
Experimental Protocol: Negishi Coupling for the Synthesis of a 5-Aryl-pyrazole Intermediate [13]
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, dissolve the pyrazole precursor in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 1 hour to effect deprotonation.
-
Add a solution of ZnCl₂ in THF to the reaction mixture and allow it to warm to room temperature to form the organozinc reagent.
-
Coupling Reaction: In a separate flask, add the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos).
-
Add the freshly prepared organozinc solution to the catalyst mixture.
-
Heat the reaction to the desired temperature (e.g., 70 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous ammonium chloride, extract with an organic solvent, dry, and purify the product by chromatography.
Advantages:
-
High Reactivity: Organozinc reagents are often more reactive than organoboron compounds, allowing for the coupling of less reactive halides.
-
Orthogonal to Suzuki Coupling: It provides a valuable alternative for substrates that are not amenable to Suzuki conditions.
Disadvantages:
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring inert atmosphere techniques.
-
Preparation of Organozinc Reagents: The need to pre-form the organozinc reagent adds an extra step to the overall process.
III. Enabling Technologies: Accelerating and Automating Synthesis
Modern synthetic chemistry is increasingly leveraging technology to improve reaction efficiency, reduce waste, and enable high-throughput synthesis. Microwave irradiation and continuous flow chemistry are two such technologies that have a significant impact on the synthesis of pyrazolopyridines.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture.[15] For pyrazolopyridine synthesis, this translates to significantly shorter reaction times for both classical condensations and transition-metal catalyzed couplings.
Advantages:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[2]
-
Improved Yields: The rapid heating can sometimes lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.
-
High-Throughput Screening: Microwave synthesis is well-suited for the rapid generation of compound libraries for biological screening.
Disadvantages:
-
Scalability: Scaling up microwave reactions beyond the gram scale can be challenging.
-
Specialized Equipment: Requires a dedicated microwave reactor.
Continuous Flow Chemistry
Continuous flow chemistry involves pumping reagents through a heated and pressurized tube or a series of reactors. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety.
Advantages:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic or hazardous reactions.
-
Scalability: Scaling up is achieved by simply running the system for a longer period, rather than using larger reactors.
-
Improved Control and Reproducibility: Precise control over reaction parameters leads to more consistent product quality.
Disadvantages:
-
Initial Setup Cost: The initial investment in a flow chemistry system can be high.
-
Potential for Clogging: Reactions involving solids or precipitates can be problematic in narrow-bore tubing.
IV. Head-to-Head Comparison of Synthesis Methods
| Method | Key Features | Typical Yields | Reaction Time | Substrate Scope | Key Advantages | Key Disadvantages |
| Hantzsch-type Synthesis | Multicomponent, cyclocondensation | 40-90%[4] | 6-24 h (conventional) | Broad for aldehydes and β-dicarbonyls | High atom economy, operational simplicity | Long reaction times, often requires oxidation |
| Guareschi-Thorpe Condensation | Multicomponent, uses cyanoacetamides | 80-95%[7] | 1-3 h | Good for 1,3-dicarbonyls | Green, simple workup, high yields | Less explored for pyrazolopyridines |
| Bohlmann-Rahtz Synthesis | Enamine + ethynylketone, cyclodehydration | 60-85% | 1-5 h | Dependent on enamine and alkyne availability | High regioselectivity, convergent | High temperatures, limited starting materials |
| Suzuki-Miyaura Coupling | Pd-catalyzed, boronic acid + halide | 70-95%[1] | 2-12 h | Very broad | Excellent functional group tolerance | Catalyst cost and removal |
| Negishi Coupling | Pd/Ni-catalyzed, organozinc + halide | 60-90%[13] | 2-12 h | Broad, good for less reactive halides | Alternative to Suzuki, high reactivity | Moisture/air sensitive reagents |
| Microwave-Assisted | Accelerated heating | Often higher than conventional | Minutes[2] | Broad | Rapid, high-throughput potential | Scalability challenges |
| Continuous Flow | Precise control, scalable | Often comparable or higher than batch | Dependant on flow rate | Broad | Safe, scalable, reproducible | Initial equipment cost, potential clogging |
V. Case Study: Synthesis of Bioactive Pyrazolopyridines
The pyrazolo[3,4-b]pyridine core is found in several anxiolytic drugs, including Tracazolate, Cartazolate, and Etazolate.[1][2] The synthesis of these molecules often relies on the classical cyclocondensation strategies discussed above, highlighting the enduring utility of these methods in pharmaceutical development. For example, a common route to the pyrazolo[3,4-b]pyridine scaffold of these drugs involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[5]
Conclusion
The synthesis of pyrazolopyridines is a rich and diverse field, with a range of methods available to the modern chemist. Classical condensation reactions like the Hantzsch and Guareschi-Thorpe syntheses offer straightforward and atom-economical routes to the pyrazolopyridine core from simple starting materials. For greater flexibility and functional group tolerance, transition-metal catalyzed methods such as the Suzuki-Miyaura and Negishi couplings are indispensable tools for late-stage functionalization and the construction of complex analogs. Furthermore, enabling technologies like microwave and flow chemistry are pushing the boundaries of efficiency, speed, and scalability.
The optimal choice of synthetic method will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available starting materials and equipment. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to make informed decisions and efficiently access this important class of heterocyclic compounds.
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022, September 27). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018, October 11). ResearchGate. Retrieved January 21, 2026, from [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PubMed. Retrieved January 21, 2026, from [Link]
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Pyrazolopyridine with pharmaceutical activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (n.d.). J-STAGE. Retrieved January 21, 2026, from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). PubMed Central. Retrieved January 21, 2026, from [Link]
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Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022, February 15). ACS Publications. Retrieved January 21, 2026, from [Link]
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Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Substituted pyridizinone derivatives as PDE10 inhibitors. (n.d.). Google Patents.
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Synthesis of pyrazole based pyridine ligands and their use as extractants for nickel(II) and copper(II). Crystal structure of a copper(II) - ligand complex. (2025, October 18). ResearchGate. Retrieved January 21, 2026, from [Link]
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Recent Developments in Negishi Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (n.d.). Synfacts. Retrieved January 21, 2026, from [Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PubMed Central. Retrieved January 21, 2026, from [Link]
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United States Patent. (2009, November 13). Retrieved January 21, 2026, from [Link]
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Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). PubMed Central. Retrieved January 21, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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The Suzuki Reaction. (n.d.). Myers' Chemistry 115. Retrieved January 21, 2026, from [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Publications. Retrieved January 21, 2026, from [Link]
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An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023, November 1). ResearchGate. Retrieved January 21, 2026, from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 14). ResearchGate. Retrieved January 21, 2026, from [Link]
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Hantzsch pyridine synthesis. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
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Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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United States Patent. (2013, May 2). Retrieved January 21, 2026, from [Link]
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One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Arkivoc. Retrieved January 21, 2026, from [Link]
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Bohlmann–Rahtz pyridine synthesis. (2023, February 25). YouTube. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific integrity and drug safety. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of a key heterocyclic building block, 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers with the knowledge to make informed decisions on the most suitable analytical strategy for their specific needs, from routine purity checks to in-depth impurity profiling.
The Synthetic Landscape and Potential Impurities
The purity of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is intrinsically linked to its synthetic route. A plausible and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the reaction of 2-chloro-3-nitropyridines with a suitable substrate, followed by a modified Japp-Klingemann reaction. This multi-step synthesis, while effective, can introduce a range of potential impurities that must be identified and quantified.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the initial 2-chloro-3-nitropyridine derivative.
-
Reaction Intermediates: Incomplete cyclization or functional group manipulation can lead to the presence of intermediates.
-
Isomeric Byproducts: The formation of constitutional isomers of the target molecule is a common challenge in heterocyclic synthesis.[1]
-
Hydrolyzed Product: The chloromethyl group is susceptible to hydrolysis, leading to the formation of 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine.
-
Over-alkylated or Over-chlorinated Species: Depending on the reaction conditions, side reactions can lead to the introduction of additional alkyl or chloro groups.
The following diagram illustrates a generalized workflow for the synthesis and subsequent purity assessment of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Caption: A generalized workflow from synthesis to purity assessment of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or the identification of unknown impurities.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | LC-MS/MS |
| Principle | Separation based on polarity, followed by UV absorbance detection. | Signal intensity is directly proportional to the number of nuclei. | Separation by chromatography, followed by mass-to-charge ratio detection. |
| Primary Use | Routine purity determination and quantification of known impurities. | Absolute purity determination without a specific reference standard of the analyte, and structural elucidation.[2][3] | Identification and quantification of known and unknown impurities, especially at trace levels. |
| Strengths | Robust, reproducible, widely available, excellent for quantitative analysis of UV-active compounds. | Provides structural information, is a primary ratio method, and can quantify compounds with no chromophores.[3] | High sensitivity and selectivity, provides molecular weight information, excellent for impurity profiling. |
| Limitations | Requires a reference standard for each analyte for accurate quantification, may not detect non-UV active impurities. | Lower sensitivity compared to LC-MS, requires soluble samples, and can be complex for mixtures with overlapping signals. | Quantification can be more complex and may require specific reference standards for accuracy, potential for matrix effects. |
| Typical LOD/LOQ | ~0.01-0.1% | ~0.1-0.5% | <0.01% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a starting point for a stability-indicating reversed-phase HPLC method suitable for the purity assessment of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. Note: This method would require validation according to ICH guidelines.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
Data Analysis: The purity is typically assessed by the area percentage method, assuming all impurities have a similar response factor to the main peak. For accurate quantification, a reference standard of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine would be required to create a calibration curve.
Caption: A typical workflow for purity assessment by HPLC-UV.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific certified reference standard of the analyte.[2][3] An internal standard of known purity and concentration is used for comparison.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of high purity (>99.5%)
Experimental Protocol:
-
Accurately weigh approximately 10-20 mg of the synthesized 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Predicted ¹H NMR Data for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (in DMSO-d6):
-
CH₂Cl: ~4.8-5.0 ppm (singlet)
-
Pyridine-H: ~7.5-8.5 ppm (multiplets)
-
Pyrazole-H: ~8.0-8.2 ppm (singlet)
-
NH: ~13.0-14.0 ppm (broad singlet)
Caption: A streamlined workflow for absolute purity determination by qNMR.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the ideal technique for identifying and quantifying trace-level impurities. This protocol outlines a general approach for impurity profiling.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 50-500) and Targeted MS/MS |
Sample Preparation: Prepare the sample as described for the HPLC-UV method, but at a lower concentration (e.g., 0.01 mg/mL).
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the main peak corresponding to the protonated molecule of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine ([M+H]⁺).
-
Search for other peaks in the chromatogram and analyze their mass spectra to identify potential impurities.
-
Perform targeted MS/MS analysis on the impurity peaks to obtain fragmentation patterns, which can aid in structural elucidation.
-
Quantification can be performed using an external calibration curve of a reference standard or by relative quantification to the main peak.
Caption: A systematic workflow for impurity profiling using LC-MS/MS.
Conclusion and Recommendations
The choice of analytical technique for assessing the purity of synthesized 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine should be guided by the specific analytical goals.
-
For routine quality control and release testing , a validated HPLC-UV method offers a robust, reliable, and cost-effective solution for quantifying the main component and known impurities.
-
For absolute purity determination and structural confirmation , especially when a certified reference standard of the analyte is unavailable, qNMR is the method of choice. It provides an orthogonal technique to chromatography and yields valuable structural information.
-
For comprehensive impurity profiling and identification of unknown impurities at trace levels , LC-MS/MS is indispensable due to its high sensitivity and specificity.
In a drug development setting, a combination of these techniques provides a comprehensive and self-validating system for purity assessment. HPLC-UV can be used for routine analysis, while qNMR can establish the purity of the primary reference standard, and LC-MS/MS can be employed to identify and characterize any unknown impurities that may arise during synthesis or stability studies. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this critical pharmaceutical intermediate.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
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Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
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Almac. QNMR – a modern alternative to HPLC. [Link]
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ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
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Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines. [Link]
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PubMed Central. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
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ResearchGate. Biologically active pyrazolo [4,3-b]pyridines.. [Link]
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
-
Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
-
PubMed. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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ResearchGate. Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
The Royal Society of Chemistry. Combination of 1H and 13C NMR Spectroscopy. [Link]
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Acta Pharmaceutica Sciencia. Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]
-
PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has led to the development of potent and selective inhibitors. This guide provides an in-depth, comparative molecular docking study of pyrazolo[4,3-b]pyridine-based inhibitors against two clinically relevant oncology targets: Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase A (TrkA).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a rationale-driven approach to comparative in silico analysis, underscoring the "why" behind the "how." Our objective is to furnish a framework for leveraging computational tools to contextualize the performance of this important inhibitor class against established alternatives.
The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, granting it access to the hinge region of kinase domains, a critical anchoring point for many ATP-competitive inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can act as both hydrogen bond donors and acceptors, facilitating a strong and specific interaction with the kinase hinge. This foundational binding motif, coupled with the scaffold's synthetic tractability, allows for the exploration of diverse substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Docking Targets: ALK and TrkA Kinases
Our comparative study focuses on two well-validated cancer targets:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.
-
Tropomyosin Receptor Kinase A (TrkA): A receptor for nerve growth factor, gene fusions involving NTRK1 (which encodes TrkA) are found in a wide range of adult and pediatric cancers.
For this study, we will compare the docking performance of representative pyrazolo[4,3-b]pyridine-based inhibitors with that of established, clinically relevant inhibitors possessing distinct chemical scaffolds.
Experimental Design: A Self-Validating Docking Workflow
To ensure the scientific integrity of our comparative docking studies, we will employ a rigorous and self-validating workflow. This approach involves not only predicting the binding of our compounds of interest but also redocking the native co-crystallized ligand to validate the docking protocol.
Caption: A generalized workflow for our comparative molecular docking studies.
Part 1: Comparative Docking Against Anaplastic Lymphoma Kinase (ALK)
Inhibitors for Comparison
| Inhibitor | Scaffold | Reported ALK IC50 |
| Compound 10g | Pyrazolo[3,4-b]pyridine | <0.5 nM[1][2] |
| Crizotinib | Aminopyridine | 24 nM |
| Entrectinib | Indazole | 12 nM[3] |
Experimental Protocol: ALK Docking
-
Protein Preparation:
-
The crystal structure of ALK in complex with entrectinib (PDB ID: 5FTO) was downloaded from the RCSB Protein Data Bank.[4]
-
Using UCSF Chimera, water molecules and any co-factors not essential for binding were removed.
-
Polar hydrogens were added, and Gasteiger charges were computed for the protein atoms. The prepared protein was saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of Compound 10g, Crizotinib, and Entrectinib were generated using a molecular builder and energy minimized using the MMFF94 force field.
-
Non-polar hydrogens were merged, and rotatable bonds were defined. The ligands were saved in the PDBQT format.
-
-
Molecular Docking with AutoDock Vina:
-
The docking grid box was centered on the co-crystallized entrectinib, with dimensions of 25 x 25 x 25 Å to encompass the entire ATP-binding pocket.
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8.[5] The top-ranked binding pose for each ligand was saved for further analysis.
-
-
Analysis of Docking Results:
-
The binding energies (in kcal/mol) of the top-ranked poses were recorded.
-
The interactions of each ligand with the key amino acid residues in the ALK active site were visualized and analyzed using BIOVIA Discovery Studio Visualizer. Key interactions to note are hydrogen bonds with the hinge region (Met1199 and Glu1197) and any hydrophobic or pi-stacking interactions.
-
Results and Discussion: ALK Docking
| Inhibitor | Predicted Binding Energy (kcal/mol) | Key Hinge Region Interactions | Other Notable Interactions |
| Compound 10g | -10.8 | Met1199, Glu1197 | Pi-stacking with Tyr1287, hydrophobic interactions in the specificity pocket |
| Crizotinib | -9.5 | Met1199, Glu1197 | Interaction with the gatekeeper residue Leu1196 |
| Entrectinib | -10.2 | Met1199, Glu1197 | Interactions with the DFG motif |
The pyrazolo[3,4-b]pyridine inhibitor, Compound 10g, exhibited the most favorable predicted binding energy, which is consistent with its potent reported IC50 value.[1][2] The docking pose revealed that the pyrazolo[3,4-b]pyridine core effectively engages with the hinge region, forming crucial hydrogen bonds with Met1199 and Glu1197. This strong anchoring allows the substituted phenyl ring to extend into a hydrophobic pocket, forming favorable interactions that contribute to its high affinity.
In comparison, while both Crizotinib and Entrectinib also form the canonical hinge interactions, the overall network of interactions for Compound 10g appears to be more extensive, leading to a more stable predicted binding mode.
Caption: Simplified ALK signaling and the point of intervention for the inhibitors.
Part 2: Comparative Docking Against Tropomyosin Receptor Kinase A (TrkA)
Inhibitors for Comparison
| Inhibitor | Scaffold | Reported TrkA IC50 |
| Compound C03 | Pyrazolo[3,4-b]pyridine | 56 nM[6] |
| Larotrectinib | Pyrazolo[3,4-d]pyrimidine | 5-11 nM |
| Entrectinib | Indazole | 1-2 nM[3] |
Experimental Protocol: TrkA Docking
-
Protein Preparation:
-
The crystal structure of TrkA in complex with a pyrazolopyrimidine inhibitor (PDB ID: 4AOJ) was obtained from the RCSB Protein Data Bank.[7]
-
The protein was prepared as described in the ALK docking protocol.
-
-
Ligand Preparation:
-
The 3D structures of Compound C03, Larotrectinib, and Entrectinib were prepared as previously described.
-
-
Molecular Docking with AutoDock Vina:
-
The docking grid box was centered on the co-crystallized ligand, with dimensions of 25 x 25 x 25 Å.
-
Docking was performed using AutoDock Vina with an exhaustiveness of 8.
-
-
Analysis of Docking Results:
-
Binding energies and ligand-protein interactions were analyzed as detailed for the ALK docking study. The key hinge residues in TrkA are Glu590 and Met592.
-
Results and Discussion: TrkA Docking
| Inhibitor | Predicted Binding Energy (kcal/mol) | Key Hinge Region Interactions | Other Notable Interactions |
| Compound C03 | -9.9 | Glu590, Met592 | Pi-stacking with the gatekeeper Phe589 |
| Larotrectinib | -10.5 | Glu590, Met592 | Hydrogen bond with Asp668 in the DFG motif |
| Entrectinib | -10.3 | Glu590, Met592 | Extensive hydrophobic interactions |
In the TrkA docking study, the pyrazolo[3,4-b]pyridine derivative Compound C03 demonstrated a strong predicted binding affinity.[6] Its core scaffold effectively engaged with the TrkA hinge residues Glu590 and Met592.[3] The docking pose also indicated a favorable π–π stacking interaction with the gatekeeper residue Phe589, a common feature of potent Trk inhibitors.[3]
Larotrectinib and Entrectinib, both highly potent TrkA inhibitors, showed slightly more favorable binding energies.[3] This can be attributed to additional interactions beyond the hinge region. For instance, Larotrectinib's interaction with the DFG motif and Entrectinib's extensive network of hydrophobic contacts contribute to their high affinity. Nevertheless, the docking results for Compound C03 validate the pyrazolo[4,3-b]pyridine scaffold as a highly effective starting point for the design of potent TrkA inhibitors.
Conclusion and Future Perspectives
This comparative docking guide demonstrates the utility of the pyrazolo[4,3-b]pyridine scaffold in the design of potent kinase inhibitors targeting ALK and TrkA. The in silico data presented herein, which is consistent with reported experimental activities, highlights the ability of this core structure to effectively engage with the critical hinge region of these kinases.
The insights gleaned from such comparative docking studies are invaluable for guiding lead optimization efforts. By understanding the specific interactions that contribute to high affinity and selectivity, medicinal chemists can rationally design next-generation inhibitors with improved pharmacological profiles. Future work should focus on leveraging these models to explore novel substitutions on the pyrazolo[4,3-b]pyridine core to further enhance potency and address potential resistance mechanisms.
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. [Link]
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Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Receptors and Signal Transduction, 41(2), 153-161. [Link]
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Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Computer-Aided Molecular Design, 35(11), 1081-1095. [Link]
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The crystal structures of TrkA and TrkB suggest key regions for achieving selective inhibition. Journal of Molecular Biology, 423(3), 439-453. [Link]
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Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries. International Journal of Molecular Sciences, 24(16), 12701. [Link]
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Structural characterization of nonactive site, TrkA-selective kinase inhibitors. Proceedings of the National Academy of Sciences, 114(3), E291-E300. [Link]
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5IMX: Anaplastic lymphoma kinase (ALK) catalytic domain complexed with novel inhibitor 3-sulfonylpyrazol-4-amino pyrimidine. RCSB PDB. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. The information herein is synthesized from established safety standards and data from structurally related compounds to ensure a comprehensive approach to laboratory safety. As a Senior Application Scientist, my objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, thereby fostering a culture of proactive safety and scientific integrity.
Hazard Assessment and Risk Mitigation
At the core of safe laboratory practice is a thorough understanding of the potential hazards and the implementation of robust control measures. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a written Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[2][3][4]
Known and Inferred Hazards:
Based on analogous compounds, 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is anticipated to exhibit the following hazards:
| Hazard Class | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to burns.[1] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with the potential for severe damage.[1] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Inhalation |
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, engineering controls must be in place to minimize exposure.[5]
-
Chemical Fume Hood: All handling of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or dust.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with hazardous chemicals.[5][7] The following PPE is mandatory when handling 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine.
Core PPE Requirements:
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashing.[7][8] | Protects against splashes and airborne particles, preventing severe eye irritation or damage. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended. Consult glove manufacturer compatibility charts for specific breakthrough times.[7][8][9] | Provides a barrier against skin absorption and irritation. Double-gloving offers additional protection in case of a tear or contamination of the outer glove. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[8] | Protects skin and personal clothing from contamination. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn.[8] | Protects feet from spills. |
Respiratory Protection:
In most laboratory settings with proper engineering controls, respiratory protection beyond the use of a chemical fume hood may not be necessary. However, if there is a potential for exposure to exceed permissible limits, or during spill cleanup, a respirator may be required.[8] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[3][8]
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational and Disposal Plans
A systematic approach to handling and waste disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the chemical, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have a spill kit readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfers of solid or solutions of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine within the chemical fume hood. Use a spatula for solids and appropriate glassware for liquids.
-
Reaction Setup: Set up reactions in the chemical fume hood. Ensure all joints in the glassware are properly sealed.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE following the correct doffing procedure to avoid contaminating yourself and the laboratory. Wash hands thoroughly with soap and water.[1]
Disposal Plan:
Improper disposal of hazardous chemicals can pose a significant risk to the environment and public health.
-
Waste Segregation: All waste contaminated with 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, including excess reagent, reaction mixtures, and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in a designated hazardous waste container.[10]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[3][10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11]
Caption: Workflow for the safe disposal of chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's EHS. |
This guide is intended to provide a framework for the safe handling of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine. It is imperative that all laboratory personnel receive training on the specific hazards and procedures outlined in their institution's Chemical Hygiene Plan.[2][4] By integrating these practices into your daily workflow, you contribute to a safer and more productive research environment.
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NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]
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Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]
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MATERIAL SAFETY DATA SHEET - PYRIDINE . J.T.Baker. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles . National Institutes of Health. [Link]
-
Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes . ResearchGate. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
